molecular formula C13H17NO3 B1592481 Methyl 4-benzylmorpholine-3-carboxylate CAS No. 212650-44-7

Methyl 4-benzylmorpholine-3-carboxylate

Cat. No.: B1592481
CAS No.: 212650-44-7
M. Wt: 235.28 g/mol
InChI Key: YVELAJKOOJJTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-benzylmorpholine-3-carboxylate (CAS 212650-44-7) is an important organic compound that functions as a versatile chiral building block and reagent in synthetic organic chemistry . This morpholine derivative is characterized by the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It has a predicted boiling point of 314.5±37.0 °C and a predicted density of 1.150±0.06 g/cm3 . The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, featured in over 100 known drugs due to its ability to improve aqueous solubility and influence the pharmacokinetic profile of lead compounds . As such, this compound serves as a key intermediate in the synthesis of complex molecules, including peptides, polymers, and potential pharmaceutical agents . Its specific structure makes it a valuable template for constructing a wide range of biologically active compounds, such as enzyme inhibitors, antimicrobials, and central nervous system (CNS) active molecules . Research applications include its use as a precursor in the development of novel chemical entities for various therapeutic areas . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. American Elements provides this compound in various packaging options and can produce it to multiple standard grades, including high and ultra-high purity forms, upon request .

Properties

IUPAC Name

methyl 4-benzylmorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVELAJKOOJJTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624553
Record name Methyl 4-benzylmorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212650-44-7
Record name Methyl 4-(phenylmethyl)-3-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212650-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-benzylmorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Profiling & Analytical Characterization: Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-benzylmorpholine-3-carboxylate is a pivotal chiral scaffold in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant (Emend®). Its structural integrity—defined by the absolute configuration at the C3 position and the conformational dynamics of the morpholine chair—directly correlates to the efficacy of downstream pharmaceutical ingredients.

This technical guide provides a rigorous structural analysis framework, moving beyond basic identification to in-depth conformational profiling and enantiomeric quality control. It is designed for medicinal chemists and analytical scientists requiring high-fidelity data for IND-enabling studies.

Synthetic Context & Structural Significance

The morpholine-3-carboxylate core is rarely used as a racemic mixture in late-stage drug development. The biological activity of final NK1 antagonists is strictly stereodependent.

The Aprepitant Link

The target molecule serves as a precursor to the oxazinone cores found in Aprepitant. The critical synthetic challenge is establishing the (R)- or (S)-configuration at C3 (depending on the specific drug target) while managing the steric bulk of the N-benzyl group.

Synthetic Pathway Visualization

The following diagram outlines the standard construction of the morpholine core from serine methyl ester, highlighting the origin of the chiral center.

SynthesisPath cluster_0 Critical Quality Attribute (CQA) SM1 L-Serine Methyl Ester (HCl Salt) Inter1 N-Benzyl Serine Methyl Ester SM1->Inter1 Reductive Amination (NaBH4) SM2 Benzaldehyde SM2->Inter1 Product Methyl 4-benzyl- morpholine-3-carboxylate Inter1->Product Cyclization (Base, Heat) Reagent 1,2-Dibromoethane (or Glyoxal equiv.) Reagent->Product

Conformational Dynamics & Stereochemistry

Understanding the 3D structure is prerequisite to interpreting spectral data.

The Morpholine Chair

Unlike cyclohexane, the morpholine ring contains heteroatoms (N and O) that introduce dipole effects.

  • Chair Conformation: The ring predominantly adopts a chair conformation.

  • N-Substituent Orientation: The N-benzyl group typically prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions, although the "anomeric effect" involving the nitrogen lone pair can stabilize the axial conformer in certain solvents.

  • C3-Ester Orientation: The bulky methyl ester group at C3 will strongly prefer the equatorial position.

Stereochemical Consequence: In the (3R)-isomer, if the ester is equatorial, the C3 proton is axial. This specific geometric relationship (


 vs 

) dictates the coupling constants observed in

H NMR.

Spectroscopic Characterization

The following data is synthesized from standard characterization of 3-substituted morpholines.

Proton NMR ( H NMR) Analysis

The most diagnostic feature of this molecule is the benzylic region . Because C3 is a chiral center, the two protons on the benzylic carbon (


) are diastereotopic . They will not appear as a singlet but as an AB quartet.

Table 1: Diagnostic


H NMR Signals (CDCl

, 400 MHz)
PositionMultiplicityApprox.[1][2][3][4][5] Shift (

)
Structural Insight
Ar-H Multiplet7.25 - 7.35Phenyl ring protons (5H).
N-CH

-Ph
AB Quartet 3.50 & 3.90Critical: Confirm chirality. A singlet here implies racemization or rapid exchange.
H-3 dd3.40Alpha-proton to ester. Coupling (

) indicates axial/equatorial orientation.
OCH

Singlet3.70Methyl ester protons.
H-2/H-6 Multiplets3.60 - 4.00Ring protons adjacent to Oxygen. Deshielded.
H-5 Multiplets2.40 - 2.80Ring protons adjacent to Nitrogen.
Stereochemical Verification (NOESY)

To validate the relative stereochemistry (cis/trans relationship if other substituents are present, or simply conformation):

  • Experiment: 1D NOE or 2D NOESY.

  • Target: Irradiate the H-3 proton.

  • Observation: A strong NOE correlation with the ortho-protons of the benzyl group suggests the benzyl group is spatially close (likely pseudo-equatorial).

Analytical Protocols: Chiral Purity via HPLC

For drug development, determining the Enantiomeric Excess (ee%) is mandatory. Standard reverse-phase HPLC cannot distinguish enantiomers.

Method Development Strategy

The separation requires a polysaccharide-based chiral stationary phase (CSP).

Table 2: Recommended Chiral HPLC Parameters

ParameterConditionRationale
Column Chiralcel OD-H or Chiralpak AD-HProven selectivity for benzyl-amine/ester scaffolds.
Dimensions 250 x 4.6 mm, 5

m
Standard analytical dimensions for high resolution.
Mobile Phase Hexane : Isopropanol (90:10)Normal phase mode is standard for these CSPs.
Additive 0.1% Diethylamine (DEA)Crucial: Suppresses tailing caused by the basic morpholine nitrogen.
Flow Rate 1.0 mL/minBalance between pressure and resolution.
Detection UV @ 210 nm & 254 nm254 nm targets the benzyl chromophore.
Analytical Workflow Diagram

This decision tree guides the analyst through the characterization process, ensuring no critical quality attributes are missed.[4]

AnalysisWorkflow Start Crude Sample HNMR 1H NMR (CDCl3) Start->HNMR Check1 Benzylic Protons: AB Quartet? HNMR->Check1 Racemic Result: Racemized Action: Reject/Reprocess Check1->Racemic No (Singlet) ChiralHPLC Chiral HPLC (Chiralcel OD-H) Check1->ChiralHPLC Yes Check2 ee% > 98%? ChiralHPLC->Check2 Release Release for Next Step Check2->Release Yes Recryst Recrystallize (Diastereomeric Salt) Check2->Recryst No Recryst->ChiralHPLC Re-test

Protocol: Determination of Enantiomeric Excess

Objective: To quantify the ratio of (R)- and (S)-methyl 4-benzylmorpholine-3-carboxylate.

Reagents:

  • Hexane (HPLC Grade)

  • 2-Propanol (HPLC Grade)

  • Diethylamine (Reagent Grade)

  • Reference Standard (Racemic mixture required for method validation)

Procedure:

  • Mobile Phase Preparation: Mix Hexane/IPA (90:10 v/v). Add 0.1% DEA. Degas by sonication for 10 minutes.

  • System Equilibration: Flush the column (Chiralcel OD-H) at 1.0 mL/min for 30 minutes until the baseline stabilizes.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Filter through a 0.45

    
    m PTFE syringe filter.
    
  • Injection: Inject 10

    
    L.
    
  • Integration:

    • Identify the two enantiomer peaks (typically eluting between 8–15 minutes).[6]

    • Calculate ee% =

      
      .
      

Self-Validating Check: If the retention times shift significantly (>5%), check the DEA concentration. The basicity of the mobile phase is the primary control variable for peak shape in morpholine derivatives.

References

  • Merck & Co. (2003).[7] Process for the preparation of morpholine derivatives. Focuses on the synthesis of Aprepitant intermediates.

  • Hale, J. J., et al. (2002). "Structural basis for the interaction of the resulting morpholine core with NK1 receptors." Journal of Medicinal Chemistry. (Contextual grounding for the morpholine scaffold).
  • ChemImpex. (2024). Morpholine-3-carboxylic acid derivatives: Technical Data Sheet.

  • Phenomenex. (2024). Chiral HPLC Separation Strategies for Basic Pharmaceuticals. (Source for DEA additive protocol).

  • PubChem. (2025).[2][3][4][5] 4-Benzylmorpholine Compound Summary.

Sources

Technical Guide: Synthesis of (S)-methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule: (S)-methyl 4-benzylmorpholine-3-carboxylate CAS: 1235387-14-0 (Enantiomer specific) Core Pharmacophore: Chiral Morpholine-3-carboxylic acid derivative.

Significance in Drug Development

The (S)-morpholine-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and various inhibitors targeting metalloproteases. The (S)-configuration at the C3 position is often biologically essential for receptor affinity. The N-benzyl group acts as a versatile protecting group that stabilizes the amine during cyclization and can be orthogonally removed (hydrogenolysis) to allow further functionalization of the morpholine nitrogen.

Synthetic Strategy: The "Chiral Pool" Approach

While asymmetric hydrogenation of dehydromorpholines is possible, the most robust and scalable route utilizes the Chiral Pool strategy starting from L-Serine . This approach preserves the stereocenter inherent in the amino acid, provided that racemization conditions (strong bases, high heat) are strictly controlled.

Primary Route Selected:

  • Esterification: L-Serine

    
     L-Serine Methyl Ester.[1][2]
    
  • N-Alkylation: Reductive amination with Benzaldehyde.

  • Annulation: Double alkylation using 1,2-dibromoethane (or ethylene sulfate).

Part 2: Retrosynthetic Analysis

The retrosynthetic logic relies on disconnecting the morpholine ether and amine bonds to reveal the amino acid backbone.

Retrosynthesis Target (S)-methyl 4-benzylmorpholine-3-carboxylate (Target) Intermediate1 (S)-N-benzyl-L-serine methyl ester (Key Chiral Intermediate) Intermediate1->Target Annulation (Cyclization) Intermediate2 L-Serine Methyl Ester HCl Intermediate2->Intermediate1 Reductive Amination (Bn-protection) Source L-Serine (Chiral Pool) Source->Intermediate2 Esterification (SOCl2/MeOH) Reagent1 1,2-Dibromoethane (C2 Fragment) Reagent1->Target

Figure 1: Retrosynthetic disconnection showing the preservation of the L-Serine chiral center.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

Objective: Convert the carboxylic acid to a methyl ester while preventing racemization.

  • Reagents: L-Serine (1.0 equiv), Thionyl Chloride (SOCl₂, 1.1–1.2 equiv), Methanol (anhydrous).

  • Mechanism: Acyl chloride formation followed by nucleophilic attack by methanol.

Protocol:

  • Suspend L-Serine (50.0 g, 476 mmol) in anhydrous Methanol (300 mL) in a round-bottom flask equipped with a reflux condenser and drying tube.

  • Cool the suspension to 0°C (ice bath).

  • Add Thionyl Chloride (38 mL, 523 mmol) dropwise over 45 minutes. Caution: Exothermic reaction with evolution of HCl and SO₂ gas.

  • Remove the ice bath and heat the mixture to reflux (65°C) for 12 hours. The solution should become clear.

  • Concentrate the solvent in vacuo to yield a white solid.

  • Purification: Triturate the solid with cold diethyl ether to remove excess HCl/SOCl₂ traces. Filter and dry under vacuum.[3]

  • Yield: ~98% (Quantitative).

  • QC Check: ¹H NMR (D₂O) should show a singlet at ~3.8 ppm (OCH₃) and chiral purity check via optical rotation (

    
     in MeOH).
    
Step 2: Synthesis of N-Benzyl-L-Serine Methyl Ester

Objective: Introduce the benzyl group via reductive amination.[4] This method is superior to direct alkylation (Benzyl bromide) which often leads to over-alkylation (dibenzyl species).

  • Reagents: L-Serine Methyl Ester HCl (1.0 equiv), Benzaldehyde (1.0 equiv), Triethylamine (1.0 equiv), Sodium Cyanoborohydride (NaBH₃CN, 1.2 equiv) or STAB (Sodium Triacetoxyborohydride).

  • Solvent: Methanol.[1][4]

Protocol:

  • Dissolve L-Serine Methyl Ester HCl (20.0 g, 128 mmol) in Methanol (200 mL) .

  • Add Triethylamine (17.8 mL, 128 mmol) to liberate the free amine. Stir for 10 minutes.

  • Add Benzaldehyde (13.6 g, 128 mmol) . Stir at room temperature for 1 hour to form the imine (Schiff base). Note: Adding MgSO₄ can help drive imine formation by sequestering water.

  • Cool to 0°C and add NaBH₃CN (9.6 g, 153 mmol) portion-wise.

  • Allow to warm to room temperature and stir for 16 hours.

  • Quench: Add water (50 mL) and neutralize with saturated NaHCO₃.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Flash chromatography (Hexanes/EtOAc 7:3).

  • Yield: 85–90%.

Step 3: Annulation to (S)-methyl 4-benzylmorpholine-3-carboxylate

Objective: Form the morpholine ring via double alkylation. Critical Decision: We utilize 1,2-dibromoethane . While ethylene sulfate is a modern alternative, the dibromide route is robust for large-scale preparation of this specific ester.

  • Reagents: N-Benzyl-L-Serine Methyl Ester (1.0 equiv), 1,2-Dibromoethane (1.2–1.5 equiv), Diisopropylethylamine (DIPEA, 2.5 equiv) or K₂CO₃.

  • Solvent: Toluene (preferred for higher temp) or Acetonitrile.

Protocol:

  • Dissolve N-Benzyl-L-Serine Methyl Ester (10.0 g, 47.8 mmol) in Toluene (150 mL) .

  • Add DIPEA (20.8 mL, 119 mmol) .

  • Add 1,2-Dibromoethane (6.2 mL, 71.7 mmol) .

  • Heat the reaction to 100°C for 24 hours.

    • Mechanism Note: The reaction proceeds via initial N-alkylation (faster) followed by intramolecular O-alkylation. The high temperature is required to drive the less nucleophilic hydroxyl group to displace the second bromide.

  • Monitoring: Monitor by TLC. If the intermediate (N-alkylated, uncyclized) persists, add catalytic KI (Potassium Iodide) to accelerate the reaction (Finkelstein condition).

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[3][6]

  • Purification: Silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

  • Yield: 50–65%.

Part 4: Reaction Mechanism & Logic

The formation of the morpholine ring involves a sequential nucleophilic substitution.

Mechanism Start N-Benzyl-L-Serine Methyl Ester Step1 Transition State 1: N-Alkylation Start->Step1 + BrCH2CH2Br Inter Intermediate: N-(2-bromoethyl) species Step1->Inter - HBr Step2 Transition State 2: Intramolecular O-Alkylation Inter->Step2 Heat / Base End Target Morpholine Step2->End Cyclization

Figure 2: Sequential alkylation mechanism. Note that N-alkylation typically precedes O-alkylation due to higher nucleophilicity of the secondary amine.

Part 5: Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield in Step 3 Elimination of 1,2-dibromoethane to vinyl bromide.Switch to Ethylene Sulfate (1.1 equiv) with NaH in THF/DMF at 0°C

RT. This avoids elimination side-reactions.
Racemization Reaction temperature too high or base too strong.Ensure temperature does not exceed 100°C. Use DIPEA (non-nucleophilic base) instead of inorganic hydroxides. Verify enantiomeric excess (ee) via Chiral HPLC.
Incomplete Cyclization Low nucleophilicity of the serine hydroxyl group.Add TBAI (Tetrabutylammonium iodide) or KI as a phase transfer catalyst/nucleophilic catalyst.
Ester Hydrolysis Wet solvents or presence of hydroxide.[7][8]Use strictly anhydrous Toluene/Acetonitrile. Use carbonate bases (K₂CO₃) rather than hydroxides.
Alternative "Modern" Route: Ethylene Sulfate

For researchers facing yield issues with dibromoethane, the Ethylene Sulfate protocol is the superior "modern" choice:

  • Treat N-Benzyl-L-Serine Methyl Ester with NaH (1.1 equiv) in DMF at 0°C.

  • Add Ethylene Sulfate (1.1 equiv).

  • Stir 30 min at 0°C, then warm to RT.

  • Advantage: Higher yield (>80%) and milder conditions, reducing racemization risk.

Part 6: Safety & Hazards

  • Thionyl Chloride: Reacts violently with water releasing toxic HCl and SO₂ gases. Use in a well-ventilated fume hood.

  • Sodium Cyanoborohydride: Toxic if swallowed or in contact with skin. Generates HCN gas if exposed to strong acids. Maintain basic/neutral pH during workup.

  • 1,2-Dibromoethane: A potent carcinogen and mutagen. Handle with extreme care, using double gloves and a closed system.

  • Ethylene Sulfate: Alkylating agent; treat as a potential carcinogen.

References

  • Garner, P., & Park, J. M. (1992). "Synthesis of N-Boc-L-serine methyl ester." Organic Syntheses, 70, 18.

  • Deka, M. J., et al. (2015). "Boron trifluoride etherate mediates an intramolecular hydroalkoxylation... providing morpholines." The Journal of Organic Chemistry, 80(8), 4349-4359.

  • Lau, Y. Y., et al. (2016). "Efficient and Practical Enantioselective Synthesis of 3-Substituted Morpholines." The Journal of Organic Chemistry, 81(19), 8696-8709.

  • Pal'chikov, V. A. (2013).[7] "Morpholines: Synthesis and Biological Activity."[7] Russian Journal of Organic Chemistry, 49, 787–814.[7]

  • Fluorochem. (n.d.). Product Entry: (S)-Methyl 4-benzylmorpholine-3-carboxylate.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the physicochemical properties of Methyl 4-benzylmorpholine-3-carboxylate, a molecule of significant interest in contemporary drug discovery and development. As a substituted morpholine derivative, it belongs to a class of compounds renowned for their versatile applications in medicinal chemistry.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical, field-proven experimental protocols for its characterization.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a heterocyclic motif frequently incorporated into drug candidates to enhance their pharmacological profiles.[2][3] Its unique structural and electronic properties, including a weak basic nitrogen atom and a hydrogen bond-accepting oxygen atom, contribute to favorable pharmacokinetic and pharmacodynamic characteristics.[2] These features can improve aqueous solubility, metabolic stability, and target binding, making morpholine derivatives attractive scaffolds for developing novel therapeutics for the central nervous system and beyond.[2][5]

This compound: Structure and Predicted Physicochemical Profile

While extensive experimental data for this compound is not yet widely published, we can infer its core physicochemical properties based on its constituent parts and data from closely related analogs.

structure Molecular Structure of this compound cluster_morpholine Morpholine Ring cluster_substituents Substituents N N C2 CH2 N->C2 Benzyl CH2-Ph N->Benzyl 4-position O O C3 CH2 O->C3 C1 CH C1->N Carboxylate COOCH3 C1->Carboxylate 3-position C2->O C3->C1 C4 CH2

Caption: Molecular structure of this compound.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Comparison with Analogs
Molecular Formula C13H17NO3Based on the molecular structure.
Molecular Weight 235.28 g/mol Calculated from the molecular formula. Analogous to Methyl 4-benzylmorpholine-2-carboxylate (235.28 g/mol ).[6]
Physical Form SolidThe parent acid, 4-Benzyl-morpholine-3-carboxylic acid, is a solid.[7]
Boiling Point ~314.5 °CPredicted for the isomeric Methyl 4-benzylmorpholine-2-carboxylate.[6]
pKa (of the morpholine nitrogen) ~5.0 - 7.0The pKa of the morpholine nitrogen is expected to be lower than that of morpholine itself (pKa ~8.5) due to the electron-withdrawing effect of the ester group. The exact value would require experimental determination.
LogP ~1.5 - 2.5The presence of the benzyl group increases lipophilicity compared to the parent morpholine, while the ester and morpholine oxygen contribute to some polarity. This range is typical for drug-like molecules.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol)The benzyl group will decrease aqueous solubility. The ester functionality may allow for some solubility in polar aprotic solvents.

Synthesis and Purification: An Experimental Workflow

The synthesis of this compound can be approached through several established synthetic routes for N-alkylation and esterification of amino acids. A plausible and efficient method involves a two-step process.

synthesis_workflow start Start: Morpholine-3-carboxylic acid step1 Step 1: N-Benzylation Reagents: Benzyl bromide, Base (e.g., K2CO3) Solvent: Acetonitrile start->step1 intermediate Intermediate: 4-Benzylmorpholine-3-carboxylic acid step1->intermediate step2 Step 2: Esterification Reagents: Methanol, Acid catalyst (e.g., H2SO4) or Thionyl chloride followed by Methanol intermediate->step2 product Product: this compound step2->product purification Purification: Column Chromatography (Silica gel, Ethyl acetate/Hexane gradient) product->purification end Final Product purification->end

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:
  • N-Benzylation of Morpholine-3-carboxylic acid:

    • To a solution of morpholine-3-carboxylic acid in a suitable organic solvent such as acetonitrile, add a base (e.g., potassium carbonate) to deprotonate the secondary amine.

    • Add benzyl bromide dropwise to the reaction mixture and stir at room temperature or gentle heating until the reaction is complete (monitored by TLC).

    • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain crude 4-benzylmorpholine-3-carboxylic acid.

  • Esterification:

    • The crude carboxylic acid can be esterified using Fischer esterification by refluxing in methanol with a catalytic amount of a strong acid like sulfuric acid.

    • Alternatively, for a more reactive approach, the carboxylic acid can be converted to the acid chloride using thionyl chloride, followed by quenching with methanol to yield the methyl ester.

  • Purification:

    • The crude product should be purified by column chromatography on silica gel using a suitable solvent system, typically a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Physicochemical Characterization: A Validating Workflow

Accurate determination of the physicochemical properties is paramount for any compound intended for pharmaceutical development. The following experimental protocols provide a robust framework for characterizing this compound.

characterization_workflow cluster_structure Structural Elucidation cluster_properties Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Confirm connectivity MS Mass Spectrometry - Determine molecular weight IR IR Spectroscopy - Identify functional groups MP Melting Point - Assess purity and solid state Solubility Aqueous & Solvent Solubility - Crucial for formulation pKa pKa Determination - Predicts ionization at physiological pH LogP LogP Determination - Measures lipophilicity Purified_Product Purified Methyl 4-benzylmorpholine-3-carboxylate Purified_Product->NMR Structural Analysis Purified_Product->MS Structural Analysis Purified_Product->IR Structural Analysis Purified_Product->MP Property Measurement Purified_Product->Solubility Property Measurement Purified_Product->pKa Property Measurement Purified_Product->LogP Property Measurement

Caption: Experimental workflow for the physicochemical characterization.

Experimental Protocols:

A. Structural Elucidation and Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl group and the morpholine ring, and the methyl protons of the ester. The chemical shifts and coupling patterns will confirm the connectivity of the molecule.

    • ¹³C NMR: This will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic and morpholine rings.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the overall structure.

  • Mass Spectrometry (MS):

    • Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the accurate mass of the molecular ion. This will confirm the molecular formula of the compound.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum of the sample (e.g., using an ATR accessory). Key vibrational bands to look for include the C=O stretch of the ester (around 1735 cm⁻¹), C-O stretches, and aromatic C-H stretches.

B. Determination of Key Physicochemical Properties

  • Melting Point (MP):

    • Use a digital melting point apparatus. A sharp melting point range is indicative of high purity.

  • Solubility:

    • Aqueous Solubility: Determine the solubility in water and relevant buffers (e.g., pH 7.4 phosphate-buffered saline) using the shake-flask method or a potentiometric method.

    • Solvent Solubility: Assess solubility in a range of organic solvents commonly used in drug development (e.g., ethanol, DMSO, PEG 400).

  • pKa Determination:

    • The pKa of the morpholine nitrogen can be determined by potentiometric titration or by UV-spectrophotometry as a function of pH. This value is critical for predicting the ionization state of the molecule at physiological pH.

  • LogP (Octanol-Water Partition Coefficient):

    • The LogP value, a measure of lipophilicity, can be determined experimentally using the shake-flask method with subsequent quantification of the compound in the octanol and aqueous phases by UV-Vis spectroscopy or HPLC.

Conclusion

This compound is a compound with significant potential in drug discovery, leveraging the beneficial properties of the morpholine scaffold. While direct experimental data is emerging, this guide provides a robust framework for its synthesis, purification, and comprehensive physicochemical characterization. The outlined protocols are designed to be self-validating, ensuring the generation of high-quality, reliable data essential for advancing this and similar molecules through the drug development pipeline.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7972, 4-Methylmorpholine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. [Link]

  • ChemBK. Methyl 4-benzylmorpholine-2-carboxylate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2776353, 4-Benzylmorpholine-2-carboxylic acid. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. [Link]

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12575354, Methyl morpholine-4-carboxylate. [Link]

  • National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • ResearchGate. An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [Link]

  • Alpaipars. NMR spectroscopy in pharmacy. [Link]

  • ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. [Link]

  • ACS Publications. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. [Link]

  • MDPI. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. [Link]

Sources

An In-depth Technical Guide to Methyl 4-benzylmorpholine-3-carboxylate (CAS 212650-44-7)

Author: BenchChem Technical Support Team. Date: February 2026

Forward

This document provides a comprehensive technical guide on Methyl 4-benzylmorpholine-3-carboxylate, a substituted morpholine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct peer-reviewed literature on this specific compound (CAS 212650-44-7), this guide has been constructed through a rigorous analysis of foundational organic chemistry principles and by drawing parallels with closely related, well-documented analogues. The protocols and characterization data presented herein are predictive, designed to offer a robust starting point for researchers venturing into the synthesis and application of this molecule. Every effort has been made to ground these projections in authoritative chemical science, providing a trustworthy and insightful resource for the scientific community.

Introduction to the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its appeal stems from its favorable physicochemical properties: the ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility and target engagement, while the tertiary amine provides a handle for substitution and can be protonated at physiological pH, influencing pharmacokinetic profiles.[1] The specific substitution pattern of this compound, featuring an N-benzyl group and a C-3 methyl carboxylate, suggests its potential as a versatile intermediate for the synthesis of more complex bioactive molecules. The morpholine-3-carboxylate moiety, in particular, serves as a constrained amino acid analogue, a structural motif of significant interest in drug design.[2]

Physicochemical and Structural Properties

PropertyPredicted ValueJustification / Source
CAS Number 212650-44-7Commercial Supplier Data
Molecular Formula C₁₃H₁₇NO₃Based on structure
Molecular Weight 235.28 g/mol Based on structure
Appearance Likely a colorless to pale yellow oil or low-melting solidCommon for similar N-benzylated esters
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); limited solubility in waterTypical for moderately polar organic esters
Boiling Point > 300 °C (Predicted)Extrapolated from related structures
pKa (of conjugate acid) ~5.0 - 6.0The N-benzyl group slightly reduces the basicity of the morpholine nitrogen compared to N-alkylmorpholines.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned as a two-step process starting from commercially available precursors. This strategy prioritizes robust and well-understood reactions to maximize yield and purity.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: N-Benzylation A Morpholine-3-carboxylic acid B Methyl morpholine-3-carboxylate A->B MeOH, H₂SO₄ (cat.) Reflux C Methyl morpholine-3-carboxylate D This compound (Target Molecule) C->D Benzyl bromide, K₂CO₃ Acetonitrile, Reflux

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Methyl morpholine-3-carboxylate (Intermediate)

Causality: The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial for preventing unwanted side reactions at the carboxylate group during the subsequent N-alkylation step. The Fischer esterification is a classic and cost-effective method for this transformation, utilizing an excess of the alcohol (methanol) to drive the equilibrium towards the product.[3]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Morpholine-3-carboxylic acid (1.0 eq).

  • Suspend the starting material in methanol (20 mL per gram of starting material).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol in Dichloromethane mobile phase).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl morpholine-3-carboxylate. This intermediate can often be used in the next step without further purification.

Step 2: N-Benzylation to Yield this compound

Causality: The secondary amine of the morpholine ring is a nucleophile that can be readily alkylated. Benzyl bromide is an effective electrophile for this purpose. A non-nucleophilic base, such as potassium carbonate, is required to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the morpholine nitrogen which would render it non-nucleophilic.[4] Acetonitrile is a suitable polar aprotic solvent for this type of Sₙ2 reaction.

Experimental Protocol:

  • Dissolve the crude Methyl morpholine-3-carboxylate (1.0 eq) in acetonitrile (15 mL per gram).

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • To this stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization (Predicted)

The following section details the expected spectroscopic data for the title compound, based on the analysis of its structural components and data from analogous molecules.[4][5]

G cluster_0 Structure & Key Regions for Spectroscopy cluster_1 Spectroscopic Techniques mol This compound NMR NMR (¹H, ¹³C) mol->NMR Proton & Carbon Environments MS Mass Spectrometry mol->MS Molecular Ion & Fragmentation IR Infrared Spectroscopy mol->IR Functional Group Vibrations

Caption: Analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex but highly informative.

    • Aromatic Protons: A multiplet integrating to 5 protons between δ 7.2-7.4 ppm, corresponding to the phenyl ring of the benzyl group.

    • Benzyl CH₂: A singlet or AB quartet integrating to 2 protons around δ 3.5-3.6 ppm.

    • Ester CH₃: A sharp singlet integrating to 3 protons around δ 3.7 ppm.

    • Morpholine Protons: A series of complex multiplets between δ 2.2-4.0 ppm for the 7 protons on the morpholine ring. The proton at C-3 will be a doublet of doublets, coupled to the adjacent CH₂ group.

  • ¹³C NMR:

    • Carbonyl Carbon: A peak around δ 170-172 ppm.

    • Aromatic Carbons: Peaks between δ 127-138 ppm.

    • Benzyl CH₂: A peak around δ 63 ppm.

    • Ester OCH₃: A peak around δ 52 ppm.

    • Morpholine Carbons: Peaks in the range of δ 48-70 ppm.

Mass Spectrometry (MS)
  • Molecular Ion: For Electron Impact (EI) MS, a molecular ion peak ([M]⁺) at m/z = 235 would be expected. For Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) at m/z = 236 would be prominent.

  • Key Fragmentation Pattern: The most significant fragmentation would likely be the loss of the benzyl group to form a stable benzylic cation (m/z = 91), which would be the base peak in an EI spectrum. Other fragments would arise from the cleavage of the morpholine ring and the loss of the methoxycarbonyl group.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.

  • C-O Stretch: Strong bands in the region of 1100-1300 cm⁻¹ corresponding to the C-O stretching of the ester and the ether linkage in the morpholine ring.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Potential Applications and Future Research Directions

Given its structure, this compound is a promising building block for drug discovery.[2]

  • Peptidomimetics: The morpholine-3-carboxylate core can be incorporated into peptide sequences to introduce conformational constraints and improve metabolic stability.

  • Library Synthesis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides for biological screening. The benzyl group can also be removed via hydrogenolysis to allow for further diversification at the nitrogen atom.

  • Catalysis: Chiral versions of this molecule could be explored as ligands for asymmetric catalysis.

Future research should focus on the stereoselective synthesis of this compound to explore the differential biological activities of its enantiomers. Furthermore, exploring its reactivity, such as reduction of the ester to the corresponding alcohol, would open up new avenues for synthetic utility.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. It is predicted to be an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a molecule of significant synthetic potential. Although detailed characterization is not yet present in the public domain, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established methodologies for esterification and N-alkylation, and by predicting its spectral properties based on known chemical principles, researchers are now better equipped to explore the chemistry and utility of this versatile morpholine derivative.

References

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of the Korean Chemical Society.[Link]

  • A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal.[Link]

  • Morpholine synthesis. Organic Chemistry Portal.[Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central.[Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Wiley Online Library.[Link]

  • Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. ACS Publications.[Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate.[Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.[Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.[Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.[Link]

  • 4-Benzylmorpholine. PubChem.[Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting the Unexplored Territory of a Novel Morpholine Derivative

Methyl 4-benzylmorpholine-3-carboxylate is a synthetic small molecule featuring a morpholine core, a structure renowned for its prevalence in a multitude of biologically active compounds.[1] The morpholine ring is considered a "privileged structure" in medicinal chemistry, valued for its favorable physicochemical and metabolic properties, and its capacity to be synthetically modified to interact with a wide array of biological targets.[1] While the broader family of morpholine derivatives has been implicated in diverse pharmacological activities—ranging from anti-inflammatory and analgesic effects to the inhibition of key enzymes in oncology and neurodegenerative diseases—the specific mechanism of action for this compound remains uncharacterized in publicly accessible literature.[2][3][4]

This guide is designed for researchers, scientists, and drug development professionals who are poised to investigate the biological activity of this novel compound. It eschews a rigid, templated approach in favor of a logical, causality-driven framework for discovery. As a self-validating system, the experimental plan detailed herein is structured to build upon initial observations, progressively refining our understanding from a broad phenotypic level down to specific molecular interactions. We will proceed from a data-driven hypothesis, grounded in the known activities of structurally related molecules, to a comprehensive, multi-pronged strategy for target identification, validation, and mechanistic elucidation.

The Foundational Hypothesis: An Anti-inflammatory and Analgesic Candidate

Given the precedent set by other substituted morpholine and benzothiazine carboxylate derivatives, which have demonstrated analgesic and anti-inflammatory properties, our initial working hypothesis is that This compound modulates key pathways involved in inflammation and nociception. [5] This hypothesis serves as the starting point for a systematic investigation designed to first confirm this phenotype and then uncover the precise molecular machinery it highjacks.

The Experimental Roadmap: A Phased Approach to Unraveling the Mechanism of Action

Our investigation is structured in three sequential phases, each designed to answer critical questions about the compound's activity. This phased approach ensures that each subsequent, more resource-intensive stage is justified by the data generated in the preceding one.

Experimental_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Mechanistic Deep Dive phenotypic_screening In Vitro & In Vivo Phenotypic Assays (Anti-inflammatory & Analgesic) target_id Unbiased Target Discovery Approaches (e.g., CETSA, Kinome Profiling) phenotypic_screening->target_id Confirmed Phenotype validation Confirmation of Target Engagement & Downstream Pathway Analysis target_id->validation Putative Target(s) Identified conclusion conclusion validation->conclusion Mechanism of Action Elucidated

Figure 1: A high-level overview of the phased experimental workflow.

Phase 1: Phenotypic Screening - Establishing Biological Activity

The initial step is to ascertain whether this compound exhibits the hypothesized anti-inflammatory and analgesic effects. This is a crucial, go/no-go stage.

In Vitro Anti-inflammatory Assays

The rationale here is to use cell-based models to quickly and cost-effectively screen for anti-inflammatory potential. A common and robust model involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[6]

Experimental Protocol: Anti-inflammatory Activity in LPS-Stimulated Macrophages

  • Cell Culture: Culture murine macrophage-like RAW 264.7 cells or human THP-1 monocytes (differentiated into macrophages with PMA) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 1x10^5 cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone, 40 ng/ml).[6]

  • Inflammatory Challenge: Stimulate the cells with LPS (50 ng/mL) for a specified duration (e.g., 18 hours for cytokine measurements).[6]

  • Endpoint Measurement:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. A reduction in nitrite levels indicates inhibition of iNOS.

    • Pro-inflammatory Cytokine Levels: Quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits.[6]

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC50 values.

In Vivo Analgesic and Anti-inflammatory Models

If promising in vitro activity is observed, the next step is to validate these findings in a living organism. Standard rodent models are employed for this purpose.

Experimental Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory)

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound orally or intraperitoneally.

  • Compound Administration: Administer the respective treatments one hour before the inflammatory insult.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[7]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Experimental Protocol: Hot Plate Test (Analgesic)

  • Animal Acclimatization and Baseline: Use mice or rats and determine their baseline reaction time (e.g., licking paws, jumping) on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[8]

  • Grouping and Dosing: Group and dose the animals as described for the paw edema model, including a positive control such as morphine.

  • Measurement of Latency: Measure the reaction time on the hot plate at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).[8]

  • Data Analysis: An increase in the reaction latency compared to the vehicle control group indicates an analgesic effect.[8]

Parameter In Vitro (LPS-stimulated Macrophages) In Vivo (Carrageenan Paw Edema) In Vivo (Hot Plate Test)
Primary Endpoint Inhibition of NO, TNF-α, IL-6Reduction in paw volumeIncreased reaction latency
Positive Control DexamethasoneIndomethacinMorphine
Key Output IC50 values% Inhibition of edema% Increase in latency

Phase 2: Target Identification - Discovering the Molecular Interactors

With a confirmed phenotype, the next crucial phase is to identify the direct molecular target(s) of this compound. This is a target-agnostic, discovery-oriented phase.[9]

Target_Identification cluster_0 Direct Target Engagement cluster_1 Pathway/Family Screening start Confirmed Phenotypic Hit cetsa Cellular Thermal Shift Assay (CETSA) - Measures ligand-induced protein stabilization - Proteome-wide or targeted start->cetsa kinome Kinome Profiling - Screens against a panel of kinases start->kinome gpcr GPCR/Ion Channel Screening - Screens against receptor/channel panels start->gpcr putative_targets List of Putative Targets cetsa->putative_targets Identifies stabilized proteins kinome->putative_targets Identifies inhibited kinases gpcr->putative_targets Identifies modulated receptors/channels

Figure 2: Unbiased approaches for identifying the molecular targets of a bioactive compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for identifying the protein targets of a small molecule in a physiological context.[10][11] The principle is that when a ligand binds to its target protein, it often confers thermal stability to the protein.[10]

Experimental Protocol: Proteome-wide CETSA with Mass Spectrometry

  • Cell Treatment: Treat intact cells (e.g., RAW 264.7) with this compound or vehicle.

  • Heating: Heat the cell suspensions in a PCR machine across a range of temperatures (e.g., 40°C to 70°C).[2]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[11]

  • Sample Preparation for MS: Prepare the soluble protein fractions for proteomic analysis (e.g., trypsin digestion, TMT labeling).

  • LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry to identify and quantify the proteins remaining in the soluble fraction at each temperature.

  • Data Analysis: Identify proteins that show a significant thermal shift (increased melting temperature) in the compound-treated samples compared to the vehicle control. These are high-confidence candidate targets.

Kinome Profiling

Since many anti-inflammatory drugs target kinases, a parallel and complementary approach is to screen the compound against a large panel of kinases. Several commercial services offer this.[12][13][14]

Workflow: Kinase Selectivity Profiling Service

  • Compound Submission: Provide a sample of this compound to a specialized contract research organization (CRO).

  • Screening: The CRO will typically screen the compound at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified kinases.[13]

  • Data Reporting: The service provides a report detailing the percentage of inhibition for each kinase in the panel.

  • Hit Identification: "Hits" are identified as kinases that are significantly inhibited by the compound. Follow-up dose-response studies are then performed to determine the IC50 for these hits.

Phase 3: Target Validation and Mechanistic Deep Dive

This final phase focuses on confirming the engagement of the putative targets identified in Phase 2 and elucidating the downstream consequences of this interaction.

Target Validation

It is essential to confirm that the compound directly binds to the identified putative target(s) and that this interaction is responsible for the observed cellular phenotype.

Experimental Protocol: Recombinant Protein Binding Assay

  • Protein Expression and Purification: Express and purify the recombinant putative target protein(s).

  • Binding Assay: Perform a direct binding assay to measure the affinity of this compound for the purified protein. Techniques include:

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the dissociation constant (Kd).

    • Surface Plasmon Resonance (SPR): Immobilizes the protein and measures the binding of the compound in real-time.[15]

    • Radioligand Binding Assay: If a radiolabeled version of the compound or a known ligand is available, competition binding assays can be performed.[15][16]

Experimental Protocol: Target Knockdown/Knockout

  • Genetic Perturbation: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein in the cellular model (e.g., RAW 264.7 cells).

  • Phenotypic Rescue Assay: Repeat the in vitro anti-inflammatory assay (from Phase 1) in the knockdown/knockout cells.

  • Analysis: If the cellular response to this compound is diminished or abolished in the absence of the target protein, it provides strong evidence that the compound's activity is mediated through that target.

Downstream Pathway Analysis

Once the direct target is validated, the final step is to map the downstream signaling events that connect target engagement to the observed anti-inflammatory phenotype.

Workflow: Western Blotting for Pathway Analysis

  • Hypothesize Pathway: Based on the identity of the validated target (e.g., if it's a known kinase like p38 MAP kinase), hypothesize the downstream signaling pathway (e.g., the p38/MK2 pathway).

  • Experimental Setup: Treat cells with the compound and stimulate with LPS as in Phase 1.

  • Protein Extraction and Western Blotting: Lyse the cells at different time points and perform Western blotting to analyze the phosphorylation status of key downstream proteins (e.g., phospho-p38, phospho-MK2, phospho-HSP27).

  • Analysis: A decrease in the phosphorylation of these downstream effectors upon treatment with this compound would confirm the proposed signaling cascade.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Target_Kinase Validated Target Kinase (e.g., p38 MAPK) TLR4->Target_Kinase activates Compound This compound Compound->Target_Kinase inhibits Downstream_Effector Downstream Effector (e.g., MK2) Target_Kinase->Downstream_Effector phosphorylates Transcription_Factor Transcription Factor (e.g., NF-κB) Downstream_Effector->Transcription_Factor activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription_Factor->Cytokines induces transcription

Figure 3: A hypothetical signaling pathway illustrating the potential mechanism of action.

Conclusion

The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic process of inquiry. By beginning with broad phenotypic screening and progressively narrowing the focus through unbiased target identification and rigorous validation, researchers can build a robust, evidence-based understanding of how a molecule exerts its biological effects. This guide provides a comprehensive, field-proven framework for this endeavor, empowering scientific teams to transform a molecule of unknown function into a well-characterized tool or a potential therapeutic lead.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Kovalenko, S. M., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3321. [Link]

  • Lin, L., & Li, C. (2020). Identifying mechanism-of-action targets for drugs and probes. Proceedings of the National Academy of Sciences, 117(3), 1334-1341. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Wikipedia. Phenotypic screening. [Link]

  • Bolas, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2054-2105. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Ion Channel Screening. [Link]

  • Al-Ostath, A., et al. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Advances, 14, 21957-21970. [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]

  • Agilent. GPCR Signaling Assays. [Link]

  • Gkountelias, K., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2244-2254. [Link]

  • National Center for Biotechnology Information. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. [Link]

  • Xue, B., et al. (2024). Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE, 19(5), e0319865. [Link]

  • Rahman, H., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(14), 5434. [Link]

  • ResearchGate. How to find out the mechanism of action of unknown drug without applying molecular modelling?. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Bentham Science. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. [Link]

  • Kong, J., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]

  • PubMed. Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning. [Link]

  • Chemspace. (2024). Phenotypic Screening in Drug Discovery Definition & Role. [Link]

  • PubMed. History of the G protein-coupled receptor (GPCR) assays from traditional to a state-of-the-art biosensor assay. [Link]

  • ResearchGate. Guidelines for the in vitro determination of anti‐inflammatory activity. [Link]

  • ION Biosciences. Potassium Channel Assays | K⁺ Indicators. [Link]

  • Quora. How is it possible that there are drugs with an unknown mechanism of action?. [Link]

  • Assay Genie. GPCRs (G Protein Coupled Receptors): A Guide. [Link]

  • ScienceDirect. Identifying novel drug targets with computational precision. [Link]

  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • MDPI. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. [Link]

  • Charles River Laboratories. Ion Channel Assays. [Link]

  • Spandidos Publications. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. [Link]

  • INDIGO Biosciences. GPCR Signaling Assays | GPCR Assay Kits. [Link]

  • Technology Networks. (2024). Target Identification & Validation in Drug Discovery. [Link]

  • Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Reaction Biology. Ion Channel Assays. [Link]

  • Pharmacognosy Journal. (2023). Evaluation of In vivo Analgesic and Anti-inflammatory Activity of Oroxyulum indicum, Baicalein, Chrysin with Phytochemical Analysis and Molecular Docking Study. [Link]

  • Wikipedia. Ligand binding assay. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. [Link]

  • Company of Biologists. (2024). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 137(1), jcs261621. [Link]

Sources

Engineering the Next Generation of Morpholine Scaffolds: From C-Substituted Architectures to Spirocyclic Cores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

The morpholine ring is a privileged structure in medicinal chemistry, present in over 20 FDA-approved drugs (e.g., Gefitinib, Linezolid). Its ability to modulate lipophilicity (LogP), disrupt planarity, and serve as a hydrogen bond acceptor makes it an indispensable tool for optimizing pharmacokinetic (PK) profiles.

However, the "low-hanging fruit" of simple N-alkylated morpholines has been extensively harvested. The current frontier in drug discovery lies in "escaping flatland" —increasing the fraction of sp3-hybridized carbons (


) to improve solubility and target specificity while securing novel intellectual property (IP) space.

This guide details the discovery and synthesis of novel morpholine building blocks , specifically focusing on C-substituted and spirocyclic architectures. We move beyond traditional dialkylative cyclization to explore transition-metal catalysis and stereoselective ring closures that generate high-value, 3D-rich scaffolds.

Strategic Design: The Case for C-Substitution and Spiro-Fusion

The Metabolic Liability of the Unsubstituted Ring

Traditional morpholines are often susceptible to oxidative metabolism at the C2/C3 positions (α-carbon oxidation) or N-oxidation. Introducing substituents at the C2, C3, or C5 positions can sterically block metabolic hotspots, extending half-life (


).
Bioisosteric Expansion
  • C-Substituted Morpholines: chiral centers at C2/C3 allow for vector-specific exploration of the binding pocket.

  • Spiro-Morpholines: These rigidify the scaffold, reducing the entropic penalty of binding. They serve as bioisosteres for piperazines and saturated heterocycles, offering distinct vectors for side-chain attachment.

Core Synthetic Methodologies

We will focus on two high-impact methodologies that overcome the limitations of traditional synthesis (harsh conditions, low regioselectivity).

Methodology A: Copper-Catalyzed Three-Component Coupling

Best for: Rapid generation of highly substituted, unprotected morpholines.

This approach, recently optimized by the Ellman group and others, utilizes a copper carbene intermediate to couple simple amino alcohols, aldehydes, and diazomalonates. It is superior to traditional Sn2 cyclizations because it generates the morpholine core in a single step with high modularity.

Methodology B: Iodocyclization to Spiro-Morpholines

Best for: Creating rigid, sp3-rich spiroacetal scaffolds.

This method leverages the reactivity of exocyclic enol ethers.[1] Using N-iodosuccinimide (NIS), we induce an electrophilic cyclization that forms a second morpholine ring fused at a spiro center. This allows for the synthesis of bis-morpholine spiroacetals, a largely unexplored chemical space.[1]

Visualization of Strategic Workflow

The following diagram outlines the decision matrix for selecting the appropriate morpholine synthesis route based on the desired physicochemical outcome.

MorpholineStrategy Goal Target Profile: High Fsp3 & Novel IP Strat1 Strategy A: Metabolic Blocking Goal->Strat1 Strat2 Strategy B: Conformational Rigidity Goal->Strat2 Tactic1 C-Substitution (C2/C3/C5) Strat1->Tactic1 Tactic2 Spiro-Cyclization (Spiroacetals) Strat2->Tactic2 Method1 Cu-Catalyzed 3-Component Coupling Tactic1->Method1 Method2 Electrophilic Iodocyclization Tactic2->Method2 Result1 Chiral, Multi-substituted Core Method1->Result1 Result2 Rigid 3D Scaffold Method2->Result2

Figure 1: Strategic decision tree for selecting morpholine synthesis methodologies based on medicinal chemistry objectives.

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of C-Substituted Morpholines

Objective: Synthesis of 2-(ethoxycarbonyl)-3-phenyl-5-methylmorpholine. Mechanism: Formation of a copper carbenoid from diazomalonate, followed by capture by the amino alcohol and subsequent cyclization with the aldehyde.

Reagents:

  • L-Alaninol (1.0 equiv)

  • Benzaldehyde (1.2 equiv)

  • Diethyl diazomalonate (1.2 equiv)

  • Cu(OTf)₂ (Catalyst, 5 mol%)

  • Solvent: Dichloromethane (DCM)[2]

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried round-bottom flask under N₂, dissolve Cu(OTf)₂ (5 mol%) in anhydrous DCM (0.2 M relative to limiting reagent).

  • Reactant Addition: Add L-Alaninol (1.0 equiv) and Benzaldehyde (1.2 equiv) to the solution. Stir at room temperature for 15 minutes to allow imine formation (in situ).

  • Carbenoid Insertion: Dropwise add Diethyl diazomalonate (1.2 equiv) over 30 minutes. The slow addition is critical to prevent homocoupling of the diazo compound.

  • Reflux: Heat the mixture to mild reflux (40°C) for 4–6 hours. Monitor consumption of the diazo species by TLC (disappearance of the characteristic yellow spot).

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: Dry organic layers over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Validation Point:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the morpholine ring protons (3.0–4.0 ppm region).

  • Stereochemistry: This reaction typically yields a mixture of diastereomers. Separation via chiral HPLC may be required if high diastereoselectivity is not achieved via ligand control.

Protocol 2: Synthesis of Spiro-Morpholines via Iodocyclization

Objective: Synthesis of a bis-morpholine spiroacetal scaffold. Mechanism: Electrophilic activation of an exocyclic enol ether followed by intramolecular nucleophilic attack by a pendant alcohol.

Reagents:

  • 2-methylene-4-tosylmorpholine (Precursor)

  • N-Boc-ethanolamine (Nucleophile source)[1]

  • N-Iodosuccinimide (NIS, 1.2 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 2-methylene-4-tosylmorpholine (1.0 equiv) and N-Boc-ethanolamine (1.5 equiv) in anhydrous MeCN at 0°C.

  • Cyclization: Add NIS (1.2 equiv) in one portion. The reaction mixture should be protected from light.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. The iodine activates the double bond, triggering attack by the hydroxyl group of the ethanolamine.

  • Base-Mediated Ring Closure: Add Potassium tert-butoxide (KOtBu, 2.5 equiv) to the same pot (one-pot procedure) to effect the second cyclization (displacement of the iodide). Heat to 50°C for 3 hours.

  • Workup: Quench with aqueous sodium thiosulfate (to remove excess iodine). Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography.

Validation Point:

  • 13C NMR: The spiro-carbon is the diagnostic feature. Look for a quaternary carbon signal around 95–100 ppm (characteristic of spiroacetals).

Data Presentation: Comparative Yields & Properties

The following table summarizes typical results expected when applying the Copper-Catalyzed Coupling to various substrates, illustrating the robustness of the method for library generation.

EntryAmino Alcohol (R1)Aldehyde (R2)Yield (%)dr (cis:trans)Notes
1 EthanolamineBenzaldehyde78%1:1Baseline efficiency
2 L-Alaninol4-Cl-Benzaldehyde72%2:1Steric bulk at C5 improves dr
3 L-Valinol4-OMe-Benzaldehyde65%4:1Bulky iPr group directs stereochem
4 L-Phenylalaninol3-Pyridinecarboxaldehyde68%3:1Heterocyclic aldehydes tolerated

Table 1: Substrate scope and diastereomeric ratios for Cu-catalyzed morpholine synthesis.

Mechanistic Visualization

Understanding the Iodocyclization pathway is crucial for troubleshooting spiro-formation.

Iodocyclization Start Enol Ether + Amino Alcohol Step1 Iodonium Ion Formation (NIS) Start->Step1 Activation Step2 Nucleophilic Attack (C-O Bond Formed) Step1->Step2 Cyclization 1 Step3 Base Treatment (KOtBu) Step2->Step3 De-iodination Final Spiro-Morpholine Scaffold Step3->Final Cyclization 2

Figure 2: Mechanistic pathway for the synthesis of spiro-morpholines via NIS-mediated iodocyclization.

References

  • Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Source: ChemMedChem (2020).[3][4][5] URL:[Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Source: Journal of Organic Chemistry (2022). URL:[Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals. Source: Journal of Organic Chemistry (2012). URL:[Link]

  • Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. Source: Organic Letters (2022).[6] URL:[Link]

Sources

The Morpholine Moiety in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine heterocycle (tetrahydro-1,4-oxazine) represents a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved therapeutics including Gefitinib , Linezolid , and Timolol . Its utility stems from a unique physicochemical profile: the ether oxygen at position 4 exerts a profound electronic effect on the nitrogen at position 1, modulating basicity (


) and lipophilicity (

) in a manner that optimizes bioavailability and metabolic stability.

This guide analyzes the structural causality of morpholine in medicinal chemistry, providing validated synthetic protocols and metabolic safety assessments for drug development professionals.[1]

Part 1: Physicochemical Profile & The "Oxygen Effect"

The strategic replacement of a piperidine ring with a morpholine ring is a classic bioisosteric switch. While both are six-membered saturated heterocycles, the introduction of the oxygen atom fundamentally alters the molecular properties.[2]

Basicity Modulation ( )

The most critical impact of the morpholine oxygen is the reduction of the amine's basicity.

  • Piperidine

    
    :  ~11.2
    
  • Morpholine

    
    :  ~8.3
    

Mechanism: The ether oxygen exerts a negative inductive effect (-I), withdrawing electron density from the ring system. This reduces the availability of the nitrogen lone pair for protonation. Medicinal Consequence: At physiological pH (7.4), a significant fraction of morpholine remains unprotonated (neutral). This increases membrane permeability (passive diffusion) compared to the highly protonated piperidinyl analogs, while still maintaining sufficient water solubility.

Lipophilicity and Solubility

Morpholine lowers the


 of a molecule compared to piperidine (approx. 

to

). The ether oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility without introducing a donor that might penalize membrane permeation.
Data Summary: Morpholine vs. Piperidine
PropertyPiperidine AnalogMorpholine AnalogImpact on Drug Design

(Conj. Acid)
~11.2~8.3Morpholine is less ionized at pH 7.4, improving permeability.

HigherLower (~1.5 units)Morpholine reduces lipophilicity, lowering metabolic clearance risk.
H-Bonding 1 Donor / 1 Acceptor1 Donor / 2 AcceptorsEther oxygen recruits water molecules, boosting solubility.
Visualization: The Physicochemical Logic

MorpholineLogic Struct Morpholine Structure (Ether Oxygen) Inductive Negative Inductive Effect (-I) Struct->Inductive Solubility Enhanced Aqueous Solubility Struct->Solubility H-Bond Acceptor pKa Lower pKa (~8.3) vs Piperidine Inductive->pKa Permeability Increased Membrane Permeability pKa->Permeability Higher Neutral Fraction at pH 7.4

Figure 1: Causal relationship between the morpholine oxygen atom and ADME properties.

Part 2: Synthetic Strategies & Experimental Protocols

Integrating a morpholine moiety typically involves N-alkylation or transition-metal-catalyzed N-arylation. Below are two field-proven protocols.

Protocol A: Buchwald-Hartwig N-Arylation

This method is preferred for attaching morpholine directly to an aromatic core (e.g., Linezolid precursors).

Reaction Scope:

  • Substrate: Aryl chlorides/bromides.[3]

  • Catalyst: Pd(0) source with bulky phosphine ligands (e.g., XPhos, BINAP).

  • Base: NaOtBu or

    
    .
    

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Aryl halide (1.0 equiv)[4][5]

    • Morpholine (1.2 equiv)[5]

    • 
       (1.5 mol%)[6]
      
    • XPhos (3.0 mol%)[4][6]

    • Sodium tert-butoxide (1.4 equiv)[5]

  • Solvent Addition: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Execution: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor conversion via LC-MS.[7]

  • Workup: Cool to room temperature. Filter through a celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Note: The use of XPhos is critical for sterically hindered or electron-rich aryl chlorides.

Protocol B: Nucleophilic Substitution (Gefitinib Synthesis)

This method is standard for creating solubilizing side chains via alkyl linkers.

Target: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib).[8]

Methodology:

  • Reagents: 4-(3-chloropropyl)morpholine (alkylating agent), Potassium Carbonate (

    
    ), DMF.[9]
    
  • Procedure:

    • Dissolve the phenol precursor (quinazolin-6-ol derivative) in DMF.

    • Add

      
       (2.0 equiv) and stir at 40°C for 30 mins to generate the phenoxide.
      
    • Add 4-(3-chloropropyl)morpholine (1.2 equiv).

    • Heat to 80°C for 4–6 hours.

  • Validation: The reaction is self-validating via the disappearance of the phenolic -OH signal in NMR and the appearance of the propyl-morpholine triplet signals.

Visualization: Synthetic Pathways

Synthesis Start Morpholine Precursor PathA Path A: Buchwald-Hartwig (Direct Ar-N Bond) Start->PathA Ar-X, Pd(0), Base PathB Path B: Alkylation (Linker Attachment) Start->PathB Cl-(CH2)n-OR, Base ProdA N-Aryl Morpholine (e.g., Linezolid Core) PathA->ProdA ProdB Morpholino-Alkyl Ether (e.g., Gefitinib) PathB->ProdB

Figure 2: Primary synthetic routes for morpholine integration in drug discovery.

Part 3: Metabolic Stability & Toxicity[11]

While morpholine is generally more stable than piperidine, it is not metabolically inert.[2] Understanding its bioactivation pathways is essential for mitigating toxicity risks.

Metabolic Pathways
  • 
    -Hydroxylation (Ring Opening):  CYP450 enzymes (specifically CYP3A4 and CYP2D6) can hydroxylate the carbon adjacent to the nitrogen. This unstable hemiaminal intermediate often collapses, leading to ring opening and the formation of hydroxy-acid metabolites.
    
  • N-Oxidation: Flavin-containing monooxygenases (FMOs) can oxidize the nitrogen to form an N-oxide. While often a clearance mechanism, N-oxides can sometimes revert to the parent amine in vivo.

Structural Alerts
  • Bioactivation: The morpholine ring is generally considered "safe" compared to anilines or hydrazines. However, oxidative cleavage can generate reactive aldehyde intermediates (e.g., glycolaldehyde), though this is rarely a dose-limiting toxicity in approved drugs.

  • Nitrosamines: Secondary amines like morpholine can form carcinogenic N-nitrosamines (NMOR) if exposed to nitrating agents during synthesis or formulation. Strict control of nitrite levels in excipients is mandatory.

Visualization: Metabolic Fate

Metabolism Parent Morpholine Drug CYP CYP450 Oxidation Parent->CYP Nitrosamine N-Nitroso (Toxicity Alert) Parent->Nitrosamine + Nitrites (Manufacturing) Lactam Lactam Metabolite (Stable) CYP->Lactam C-Oxidation RingOpen Ring Opening (Hydroxy Acid) CYP->RingOpen alpha-OH collapse

Figure 3: Major metabolic and degradative pathways for morpholine moieties.

Part 4: Case Studies in Drug Design

Gefitinib (Iressa) - EGFR Inhibitor[6][9][12]
  • Role of Morpholine: Solubilizing Group.

  • Mechanism: The morpholine ring is attached via a propoxy linker to the quinazoline core. It points towards the solvent-exposed region of the ATP binding pocket.

  • Benefit: The basic nitrogen (

    
     8.3) forms a salt in the stomach, aiding oral absorption, while the ether oxygen prevents excessive lipophilicity that would drive non-specific binding.
    
Linezolid (Zyvox) - Oxazolidinone Antibiotic[13]
  • Role of Morpholine: Pharmacophore & Solubility.[10][11][12]

  • Mechanism: The N-aryl morpholine is directly attached to the fluorophenyl ring.

  • Benefit: Structure-Activity Relationship (SAR) studies demonstrated that the morpholine ring significantly enhanced antibacterial potency against Gram-positive organisms compared to other cyclic amines, likely due to optimal electronic tuning of the phenyl ring.

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. (2020).[1][13][14] Link

  • Linezolid: a review of its properties, function, and use in critical care. Drug Design, Development and Therapy. (2011). Link

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Scientia Pharmaceutica. (2013). Link

  • Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst. TCI Chemicals Protocol. Link

  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Technical Notes. Link

Sources

Methyl 4-benzylmorpholine-3-carboxylate: A Strategic Scaffold for Rigidified PROTAC Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-benzylmorpholine-3-carboxylate (CAS: 1235134-83-4 / 1219383-86-4 for ethyl analog) is a high-value heterocyclic building block in the synthesis of Targeted Protein Degraders (TPDs), specifically Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] Unlike flexible polyethylene glycol (PEG) or alkyl chain linkers, this morpholine scaffold offers conformational rigidity , defined stereochemistry, and improved physicochemical properties (solubility, metabolic stability).

This technical guide details the utility of this scaffold as a bifunctional core for constructing rigid linkers or novel E3 ligase ligands. It provides validated protocols for its functionalization, deprotection, and incorporation into heterobifunctional molecules, emphasizing the causal relationship between its structural attributes and degrader potency.

Part 1: Structural Analysis & Physicochemical Advantage

The "Morpholine Advantage" in TPD

In PROTAC design, the linker is not merely a connector; it determines the ternary complex (Target-PROTAC-E3) stability. Flexible linkers often suffer from high entropic penalties upon binding. Incorporating a morpholine ring reduces this penalty by restricting conformational freedom.

FeatureImpact on Degrader Design
pKa (~8.3) The basic nitrogen is protonated at physiological pH, improving aqueous solubility—a critical bottleneck for high MW degraders.
3D Topology The chair conformation provides a defined exit vector at the C3 position, distinct from the planar geometry of piperazines or aromatic rings.
Metabolic Stability Morpholine rings are generally resistant to oxidative metabolism compared to linear ethers or amines.
Chirality Available as (R) or (S) enantiomers, allowing precise control over the spatial trajectory of the linker.
Vector Analysis

This compound serves as a latent bifunctional connector :

  • Vector A (C3-Carboxylate): Accessible via hydrolysis. Used to attach the "Warhead" (Target Ligand) or the "Anchor" (E3 Ligand).

  • Vector B (N4-Position): Accessible via debenzylation.[6] Provides a secondary amine for further extension or attachment.

Part 2: Experimental Workflows & Protocols

Strategic Incorporation Workflow

The following diagram illustrates the standard "Assembly Line" for utilizing this building block. The strategy involves orthogonal deprotection: hydrolyzing the ester first to attach one arm, then removing the benzyl group to attach the second arm.

PROTAC_Assembly Start Methyl 4-benzyl morpholine-3-carboxylate Step1 Hydrolysis (LiOH/THF) Start->Step1 Inter1 Intermediate A: Carboxylic Acid Step1->Inter1 Step2 Amide Coupling (HATU/Amine-Ligand) Inter1->Step2 Inter2 Intermediate B: Amide-Linked Ligand Step2->Inter2 Step3 Debenzylation (H2, Pd/C) Inter2->Step3 Inter3 Intermediate C: Secondary Amine Step3->Inter3 Step4 Final Coupling (Linker-Warhead) Inter3->Step4 Final Rigidified PROTAC Step4->Final

Figure 1: Orthogonal deprotection strategy for bifunctional linker synthesis.

Protocol A: Ester Hydrolysis (Activation of Vector A)

Objective: Convert the methyl ester to a carboxylic acid without racemization of the C3 center.

  • Reagents: Lithium Hydroxide monohydrate (LiOH·H2O), THF, Water.

  • Rationale: LiOH is preferred over NaOH/KOH for milder hydrolysis, minimizing epimerization at the alpha-chiral center.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of this compound in THF (5 mL). Cool to 0°C.

  • Addition: Add a solution of LiOH·H2O (1.5 eq) in water (2.5 mL) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by LCMS (Disappearance of M+H 236.3, appearance of Acid mass).

  • Workup:

    • Acidify carefully to pH ~4 using 1N HCl at 0°C. Note: Do not go too acidic to avoid protonating the morpholine nitrogen excessively, which complicates extraction.

    • Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.

    • Dry over Na2SO4 and concentrate.

  • Validation: 1H NMR should show loss of the methyl singlet (~3.7 ppm).

Protocol B: Debenzylation (Activation of Vector B)

Objective: Remove the benzyl protecting group to liberate the secondary amine for the second coupling event.

  • Reagents: 10% Pd/C, Hydrogen gas (balloon or Parr shaker), Methanol (MeOH) or Ethanol (EtOH).

  • Rationale: Hydrogenolysis is the cleanest method. If the molecule contains halogenated motifs (e.g., chlorothalidomide derivatives), use ACE-Cl (1-Chloroethyl chloroformate) instead to prevent dehalogenation.

Step-by-Step:

  • Preparation: Dissolve the intermediate (from Protocol A/Coupling) in MeOH.

  • Catalyst Addition: Under inert atmosphere (N2), add 10 wt% of Pd/C (dry basis). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge with H2 gas. Stir under H2 atmosphere (1 atm is usually sufficient) for 4–16 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate. The secondary amine is often pure enough for the next step.

  • Validation: LCMS will show a mass shift of -90 Da (loss of Benzyl).

Part 3: Application in Linker Design

When designing a PROTAC, the "Effective Molarity" (cooperativity) is crucial. A flexible linker (PEG) has low effective molarity. A morpholine-based linker pre-organizes the molecule.[7]

Case Study: Replacing PEG-3 with Morpholine

  • Original Linker: PEG-3 (flexible, high entropy).

  • New Linker: 4-benzylmorpholine-3-carboxylate derived.[1]

  • Outcome: The morpholine restricts the distance between the Warhead and E3 Ligand. The C3-carboxyl points in a specific vector relative to the N4-amine.

    • If the C3 stereochemistry is (R): The vector projects "up" relative to the chair plane.

    • If the C3 stereochemistry is (S): The vector projects "down".

    • Recommendation: Synthesize both diastereomers to empirically determine the optimal ternary complex geometry.

Part 4: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Racemization at C3 Harsh hydrolysis conditions (High Temp, Strong Base).Use LiOH at 0°C. Avoid reflux. Use enzymatic hydrolysis (e.g., Pig Liver Esterase) if chemical hydrolysis fails.
Incomplete Debenzylation Catalyst poisoning (Sulfur/Amines in substrate).Increase catalyst loading (20 wt%). Add a drop of acetic acid to protonate the amine, facilitating deprotection.
Poor Solubility Zwitterionic nature of the amino-acid form.Protect the amine (Boc) immediately after debenzylation if not coupling immediately. Use polar solvents (DMF/DMSO).

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Source: Tzara, A. et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[8] ChemMedChem, 2020.[8]

  • PROTAC Linker Design Principles

    • Source: Bemis, T. A. et al. "Protac Linker Design: The Effect of Linker Rigidity on Ternary Complex Formation." Journal of Medicinal Chemistry, 2021.
  • Building Block Commercial Availability & D

    • Source: PubChem Compound Summary for Methyl 4-benzylmorpholine-3-carboxyl

Sources

An In-Depth Technical Guide to the Stereochemistry of Substituted Morpholines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties which enhance drug-like characteristics such as metabolic stability, aqueous solubility, and central nervous system permeability.[1][2] However, the true potential of morpholine-containing drug candidates is unlocked through the precise control of their three-dimensional structure. The introduction of substituents on the morpholine ring creates chiral centers, leading to stereoisomers that can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive exploration of the stereochemistry of substituted morpholines, from stereoselective synthesis to conformational analysis and definitive stereochemical assignment, empowering researchers to navigate the complexities of this critical aspect of drug design.

The Critical Impact of Stereochemistry in Morpholine-Containing Drugs

Chirality is a fundamental principle in drug action. Enantiomers, non-superimposable mirror images of a chiral molecule, often interact differently with the chiral environment of the human body, such as receptors and enzymes.[3] In many instances, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects.[3]

A prime example is the antidepressant Reboxetine , which has two chiral centers and thus exists as four stereoisomers.[4][5] The marketed drug is a racemic mixture of the (R,R) and (S,S) enantiomers.[5][6] Notably, the (S,S)-enantiomer is a more potent inhibitor of the norepinephrine transporter and is primarily responsible for the therapeutic effect.[4]

Similarly, Aprepitant , a neurokinin-1 (NK-1) receptor antagonist used to prevent nausea and vomiting, possesses three chiral centers, resulting in eight possible stereoisomers.[7][8] The specific stereoisomer, 5-[[2(R)-[1(R)-(3,5-bistrifluoromethyl phenyl)ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl]-2,4-dihydro-[7][9][10]triazol-3-one, is the active pharmaceutical ingredient.[7] In vivo studies have confirmed that there is no inversion of configuration at any of the chiral centers after administration, highlighting the stereochemical integrity of the drug.[7]

These examples underscore the necessity for robust methods to synthesize and characterize stereochemically pure substituted morpholines.

Stereoselective Synthesis: Crafting the Desired Isomer

The development of stereoselective synthetic routes to substituted morpholines is a key focus in medicinal chemistry.[11][12][13][14] Strategies can be broadly categorized into forming the stereocenter before, during, or after the cyclization of the morpholine ring.[9]

Asymmetric Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for creating chiral molecules.[9] This "after cyclization" approach has been successfully applied to the synthesis of 2-substituted chiral morpholines.[9][15][16] By employing a bisphosphine-rhodium catalyst with a large bite angle, a variety of 2-substituted chiral morpholines can be obtained with excellent enantioselectivities (up to 99% ee) and in high yields.[9][15][16]

Table 1: Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines

EntrySubstrate (R group)Yield (%)ee (%)
1Phenyl>9997
24-Methoxyphenyl>9998
32-Thienyl>9999
4Cyclohexyl>9995

Data adapted from a study on asymmetric hydrogenation of dehydromorpholines.[9]

Palladium-Catalyzed Intramolecular Carboamination

A concise and stereocontrolled synthesis of cis-3,5-disubstituted morpholines can be achieved through a palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives.[11][17] This method is particularly advantageous for producing enantiopure morpholines from readily available chiral amino alcohols.[11][17] The reaction proceeds with high diastereoselectivity, yielding the cis isomers as the major products.

Photocatalytic Diastereoselective Annulation

Recent advancements have introduced photocatalytic methods for the synthesis of substituted morpholines.[10][18] These reactions, often employing a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid, allow for the direct synthesis of morpholines from readily available starting materials with high yields and stereoselectivity.[10][18] This approach provides access to diverse substitution patterns, including challenging tri- and tetra-substituted morpholines.[10][18]

Conformational Analysis: Understanding the 3D Shape

The morpholine ring is not planar and, like cyclohexane, predominantly adopts a chair conformation to minimize steric strain.[19][20] The presence of the nitrogen and oxygen heteroatoms introduces additional conformational considerations. The lone pair of electrons on the nitrogen atom can be oriented either axially or equatorially, leading to two distinct chair conformers.[19][20]

Spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy, have been instrumental in studying the conformational preferences of the morpholine ring.[19] These studies have shown that for the unsubstituted morpholine, the chair form with an equatorial N-H bond (Chair-Eq) is more stable than the axial conformer (Chair-Ax).[19]

The conformation of substituted morpholines is influenced by the nature and position of the substituents. For instance, in 3,4-dimethyl-2-phenylmorpholine, NMR studies have confirmed the preferred chair conformations and the relative configurations of the substituents.[21][22] Understanding the preferred conformation is crucial as it dictates the spatial arrangement of the pharmacophoric groups and their interaction with biological targets.

Caption: Equilibrium between the two chair conformations of the morpholine ring.

Analytical Techniques for Stereochemical Assignment

The unambiguous determination of the absolute and relative stereochemistry of substituted morpholines is a critical step in drug development. A combination of analytical techniques is often employed to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers and for conformational analysis.[23][24]

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative orientation (axial or equatorial) of substituents on the morpholine ring.

  • Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, provide information about the through-space proximity of protons.[24] The observation of an NOE between two protons indicates that they are close in space, which can be used to deduce the relative stereochemistry.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the morpholine ring are sensitive to the stereochemistry of the substituents.[21][22] Additivity rules can be used to predict chemical shifts and aid in stereochemical assignments.[21][22]

  • Acquire a standard 1D ¹H NMR spectrum of the purified morpholine derivative.

  • Identify a proton resonance that is unique to one stereoisomer or one that can provide key stereochemical information.

  • Set up a 1D NOE difference experiment, selectively irradiating the chosen proton resonance.

  • Acquire the NOE spectrum.

  • Subtract the standard 1D spectrum from the NOE spectrum to obtain the NOE difference spectrum.

  • Analyze the NOE difference spectrum for enhanced signals, which correspond to protons that are in close spatial proximity to the irradiated proton.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric purity (e.g., enantiomeric excess, ee).[3][25][26][27] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[26][28]

  • Column Selection: Choose a suitable chiral stationary phase based on the structure of the analyte. Common CSPs include polysaccharide-based (e.g., Chiralcel®, Chiralpak®), protein-based, and Pirkle-type columns.[29][30]

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. For normal-phase chiral HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.[7][25]

  • Method Validation: Validate the analytical method according to ICH guidelines, including specificity, linearity, accuracy, precision, and limit of detection/quantitation.[29][30]

  • Sample Analysis: Inject a solution of the substituted morpholine onto the chiral HPLC system and integrate the peak areas of the two enantiomers to determine the enantiomeric ratio.

cluster_workflow Chiral HPLC Workflow start Racemic Mixture injection Inject onto Chiral Column start->injection separation Differential Interaction with CSP injection->separation detection UV or MS Detector separation->detection result Separated Enantiomer Peaks detection->result quantification Determine Enantiomeric Ratio result->quantification

Caption: A simplified workflow for the separation of enantiomers using chiral HPLC.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the absolute and relative stereochemistry of a chiral molecule.[31][32] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms.[31][32] This technique is particularly valuable for complex molecules with multiple chiral centers.

Conclusion

The stereochemistry of substituted morpholines is a critical determinant of their biological activity and, consequently, their success as therapeutic agents. A thorough understanding of stereoselective synthesis, conformational preferences, and analytical techniques for stereochemical assignment is paramount for researchers in drug discovery and development. By integrating these principles into the design and characterization of novel morpholine-containing compounds, the scientific community can continue to leverage this privileged scaffold to develop safer and more effective medicines.

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central (PMC) - NIH.[Link]

  • Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection. PubMed.[Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. PubMed Central (PMC) - NIH.[Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.[Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Europe PMC.[Link]

  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI.[Link]

  • Reboxetine. Wikipedia.[Link]

  • Chirality of antidepressive drugs: an overview of stereoselectivity. PubMed Central (PMC) - PubMed Central.[Link]

  • Stereoisomers of reboxetine. ResearchGate.[Link]

  • Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry.[Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters - ACS Publications.[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central (PMC).[Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed Central (PMC) - NIH.[Link]

  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.[Link]

  • Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Aprepitant. Wikipedia.[Link]

  • Morpholines: stereochemistry and preferred steric course of quaternization. Semantic Scholar.[Link]

  • Structures of aprepitant and its metabolites. denotes the positions of 14 C label. ResearchGate.[Link]

  • Recent progress in the synthesis of morpholines. Semantic Scholar.[Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.[Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).[Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate.[Link]

  • Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-speci. RSC Publishing.[Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.[Link]

  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. PubMed.[Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.[Link]

  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PubMed Central (PMC) - NIH.[Link]

  • 2-Substituted chiral morpholines as bioactive compounds. ResearchGate.[Link]

  • Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. ResearchGate.[Link]

  • The crystal structure of morpholine. (a) Molecular structure.... ResearchGate.[Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed.[Link]

  • Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass. Semantic Scholar.[Link]

  • How can we separate a pair of enantiomers by using chiral HPLC ? ResearchGate.[Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PubMed Central (PMC).[Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs.[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.[Link]

  • Morpholine. Wikipedia.[Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia.[Link]

Sources

Methodological & Application

Synthesis protocol for Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocol for Methyl 4-benzylmorpholine-3-carboxylate

Abstract & Strategic Overview

This compound is a critical chiral scaffold in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and various bioactive peptidomimetics. Its structural value lies in the rigid morpholine ring, which constrains the conformational space of the attached carboxylate, often mimicking the proline turn in peptide chains.

This protocol details the "Chiral Pool" Serine Route , widely regarded as the gold standard for synthesizing the 3-carboxylate regioisomer. Unlike the reaction of N-benzyl ethanolamine with halo-acrylates (which predominantly yields the 2-carboxylate), this route leverages the inherent stereochemistry and carbon skeleton of Serine to unambiguously establish the carboxylate at the 3-position.

Key Advantages of this Protocol:

  • Regiocontrol: Guarantees the 3-carboxylate structure (vs. 2-carboxylate).

  • Stereocontrol: Retains the enantiomeric purity of the starting Serine (L- or D-).

  • Scalability: Utilizes robust alkylation chemistry suitable for gram-to-kilogram scale.

Retrosynthetic Analysis

The strategic disconnection reveals that the morpholine ring is best assembled by bridging the nitrogen and oxygen of an N-benzyl serine derivative with an ethylene linker.

Retrosynthesis cluster_legend Legend Target This compound Intermediate N-Benzyl Serine Methyl Ester Target->Intermediate Cyclodialkylation (Ethylene Linker) Start1 L-Serine Methyl Ester HCl Intermediate->Start1 Reductive Amination (Benzaldehyde) Start2 1,2-Dibromoethane Intermediate->Start2 Reagent key1 Target Molecule key2 Key Intermediate key3 Starting Materials

Figure 1: Retrosynthetic logic confirming the Serine backbone as the origin of the 3-carboxylate moiety.

Detailed Experimental Protocol

Phase 1: Preparation of N-Benzyl-L-Serine Methyl Ester

Objective: To install the benzyl protecting group on the amine while preserving the ester and alcohol functionalities.

Reagents:

  • L-Serine methyl ester hydrochloride (1.0 equiv)

  • Benzaldehyde (1.05 equiv)

  • Triethylamine (Et₃N) (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Dichloromethane (DCM) (Solvent, 0.2 M)

Procedure:

  • Free Basing: In a round-bottom flask, suspend L-Serine methyl ester HCl in DCM. Add Et₃N dropwise at 0°C to liberate the free amine. Stir for 15 minutes.

  • Imine Formation: Add benzaldehyde to the mixture. Stir at room temperature (RT) for 1 hour. Note: Magnesium sulfate (MgSO₄) can be added to sequester water and drive imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. Critical: Exothermic reaction; maintain internal temperature <10°C to prevent ester hydrolysis.

  • Quench & Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Validation: 1H NMR should show the benzylic singlet (~3.7 ppm) and disappearance of the imine proton.

Phase 2: Cyclization to this compound

Objective: To form the morpholine ring via a double nucleophilic substitution (N-alkylation followed by intramolecular O-alkylation).

Reagents:

  • N-Benzyl-L-Serine Methyl Ester (Intermediate from Phase 1) (1.0 equiv)

  • 1,2-Dibromoethane (1.5 equiv) [Alternative: Ethylene glycol bis(p-toluenesulfonate) for cleaner kinetics]

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, anhydrous, finely ground)

  • Acetonitrile (MeCN) or DMF (Solvent, 0.1 M)

  • Tetrabutylammonium iodide (TBAI) (0.1 equiv, Catalyst)

Procedure:

  • Setup: Charge a reaction vessel equipped with a reflux condenser with the N-Benzyl intermediate and MeCN.

  • Addition: Add K₂CO₃ and TBAI. Stir for 10 minutes to ensure dispersion.

  • Alkylation: Add 1,2-dibromoethane via syringe.

  • Reaction: Heat the mixture to reflux (82°C for MeCN) or 90°C (for DMF) for 16–24 hours.

    • Mechanism Insight: The secondary amine is more nucleophilic and reacts first to form the tertiary amine intermediate. The subsequent intramolecular attack by the hydroxyl oxygen closes the ring.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS. Look for the disappearance of the starting material (M+H = ~210) and formation of the product (M+H = ~236).

  • Workup:

    • Cool to RT and filter off inorganic salts (KBr/K₂CO₃).

    • Concentrate the filtrate.

    • Dilute residue with EtOAc and wash with water (to remove DMF/traces of salts).

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient 10% → 30% EtOAc in Hexanes.

    • Rf: Product typically elutes around Rf 0.4 (20% EtOAc/Hex).

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Solvent Choice Acetonitrile vs. DMFMeCN is easier to remove but requires reflux. DMF accelerates the SN2 reaction due to high polarity but is harder to remove during workup. Use DMF for sluggish reactions.
Base Stoichiometry >2.5 EquivalentsThe reaction generates 2 moles of HBr. Excess base is required to neutralize acid and deprotonate the alcohol for the final cyclization step.
Temperature 80–90°CSufficient energy is needed to overcome the activation barrier for the second alkylation (ring closure), which is entropically disfavored compared to intermolecular reactions.
Catalyst TBAI (Finkelstein)Iodide displaces bromide in situ to form the more reactive alkyl iodide, significantly increasing the rate of ring closure.

Analytical Characterization Data (Expected)

  • Appearance: Colorless to pale yellow oil.

  • 1H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.35 (m, 5H, Ar-H)

    • δ 4.05 (d, 1H, N-CH₂-Ph, diastereotopic)

    • δ 3.45 (dd, 1H, H-3, α-proton)

    • δ 3.70 (s, 3H, OMe)

    • δ 3.60–3.90 (m, 4H, Morpholine O-CH₂ and N-CH₂)

    • δ 2.40–2.60 (m, 2H, Morpholine ring protons)

  • MS (ESI): m/z calculated for C₁₃H₁₇NO₃ [M+H]⁺: 236.12; found: 236.1.

Process Workflow Diagram

Workflow Step1 Start: L-Serine Methyl Ester HCl + Benzaldehyde + STAB Step2 Intermediate Isolation: N-Benzyl-L-Serine Methyl Ester Step1->Step2 Reductive Amination Step3 Cyclization: + 1,2-Dibromoethane + K2CO3 + TBAI Reflux in MeCN (18h) Step2->Step3 Annulation Step4 Filtration & Concentration Step3->Step4 Workup Step5 Purification: Flash Chromatography (EtOAc/Hexane) Step4->Step5 Final Final Product: This compound Step5->Final

Figure 2: Step-by-step process flow for the synthesis and isolation of the target morpholine.

References

  • Deka, M. J., et al. (2015). "Boron trifluoride etherate mediates an intramolecular hydroalkoxylation... providing morpholines." Journal of Organic Chemistry, 80(8), 4349-4359.

  • Breuning, A., et al. (2007). "One-pot synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines." European Journal of Organic Chemistry, 2007(13), 2100-2106.
  • Patent CN102617503A. (2012). "Novel synthetic method of (S)-3-morpholinyl carboxylic acid." (Provides industrial context for Serine-based morpholine synthesis).

  • Fujioka, H., et al. (2007). "Synthesis of morpholine derivatives." Heterocycles, 74, 259. (General methodology for N-benzyl morpholine construction).

Sources

Derivatization of Methyl 4-benzylmorpholine-3-carboxylate for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Derivatization of Methyl 4-benzylmorpholine-3-carboxylate for SAR Profiling

Executive Summary

This guide details the strategic derivatization of This compound (1) , a privileged chiral scaffold in drug discovery.[1][2] Due to its defined stereochemistry and favorable physicochemical properties (low logP, high metabolic stability), this scaffold serves as an excellent core for fragment-based drug design (FBDD).[1][2] This application note provides validated protocols for orthogonal functionalization at the C3-carboxylate (Vector A) and N4-amine (Vector B) positions to generate high-quality Structure-Activity Relationship (SAR) libraries.

Strategic SAR Vectors & Structural Analysis

The morpholine ring adopts a chair conformation. In 3-substituted morpholines, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions, though the N-substituent can influence this equilibrium.[1]

  • Vector A (C3-Terminus): The methyl ester is a precursor to amides, oxadiazoles, and alcohols.[1][2] Modifying this vector probes the hydrogen-bond donor/acceptor pocket of the target protein.

  • Vector B (N4-Terminus): The benzyl group serves as a protecting group.[1][2] Its removal reveals a secondary amine, allowing for diversification via ureas, sulfonamides, or reductive amination to modulate lipophilicity and permeability.[1]

SAR Strategy Diagram

SAR_Strategy Scaffold Methyl 4-benzyl morpholine-3-carboxylate VectorA Vector A (C3) Electrophilic Trap Scaffold->VectorA Hydrolysis VectorB Vector B (N4) Nucleophilic Handle Scaffold->VectorB Debenzylation Amides Amides (H-Bond Modulation) VectorA->Amides HATU/Amine Heterocycles Heterocycles (Bioisosteres) VectorA->Heterocycles Hydrazine/Cyclization Ureas Ureas/Carbamates (Solubility) VectorB->Ureas Isocyanates Sulfonamides Sulfonamides (Metabolic Stability) VectorB->Sulfonamides Sulfonyl Chlorides

Figure 1: Orthogonal diversification strategy for the morpholine scaffold.[1][2]

Protocol A: C-Terminus Diversification (Amide Library)[1][2]

Objective: Convert the methyl ester to a library of amides without racemizing the chiral center at C3.

Step A1: Saponification (Ester Hydrolysis)

Note: Acidic hydrolysis is avoided to prevent decarboxylation or degradation.[1][2]

  • Dissolution: Dissolve 1 (1.0 equiv) in THF:MeOH:H₂O (3:1:1, 0.2 M).

  • Reagent: Add LiOH·H₂O (2.0 equiv) at 0 °C.[1][2]

  • Reaction: Stir at 0 °C for 1 h, then allow to warm to RT. Monitor by LCMS (Acid mass: [M+H]⁺ = 222.1).[2]

  • Workup: Carefully acidify to pH 4–5 with 1N HCl. Critical: Do not drop below pH 3 to minimize zwitterionic solubility issues. Extract with EtOAc (3x).[1][2][3] Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Verify enantiomeric excess (ee) via chiral HPLC if the starting material was enantiopure.[1][2]

Step A2: Parallel Amide Coupling

Rationale: HATU is selected as the coupling reagent due to its high reactivity and low racemization rates compared to EDC/HOBt for hindered amino acids.

  • Preparation: Prepare a 0.1 M stock solution of the Acid (from Step A1) in DMF.

  • Activation: Add DIPEA (3.0 equiv) and HATU (1.1 equiv) to the acid solution. Shake for 5 min.

  • Coupling: Aliquot the activated acid mixture into a 96-well block containing diverse Amines (1.2 equiv).

  • Incubation: Shake at RT for 16 h.

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: N-Terminus Diversification (Debenzylation & Capping)

Objective: Remove the benzyl group to free the secondary amine for further derivatization.

Step B1: N-Debenzylation (Hydrogenolysis)

Standard Route:

  • Solvent: Dissolve 1 in MeOH (0.1 M).[1][2]

  • Catalyst: Add 10 wt% Pd/C (wet, Degussa type). Use 10% w/w loading relative to substrate.

  • Conditions: Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 4–12 h.

  • Filtration: Filter through a Celite pad to remove Pd. Rinse with MeOH.

  • Isolation: Concentrate to yield the free amine (Methyl morpholine-3-carboxylate).

    • Note: If the amine is volatile, isolate as the HCl salt by adding 1.0 equiv of 4M HCl in Dioxane before concentration.[1]

Alternative Route (If Pd fails or halogenated substituents are present): Use ACE-Cl (1-Chloroethyl chloroformate) .[1][2] Reflux in 1,2-dichloroethane followed by MeOH reflux. This method avoids reductive dechlorination.

Step B2: N-Capping (Urea/Sulfonamide Formation)[1][2]
Reagent ClassReagent (Equiv)Base (Equiv)SolventTemp/Time
Sulfonyl Chlorides R-SO₂Cl (1.[1][2]2)TEA (2.0)DCM0°C → RT, 4 h
Isocyanates R-NCO (1.[1][2]1)NoneDCMRT, 2 h
Aldehydes (Red.[1][2] Am.) R-CHO (1.[1][2]5)STAB* (2.0)DCERT, 16 h

*STAB = Sodium Triacetoxyborohydride[1][2]

Experimental Workflow Diagram

Workflow cluster_A Route A: C-Terminus cluster_B Route B: N-Terminus Start Start: Methyl 4-benzyl morpholine-3-carboxylate Hydrolysis LiOH Hydrolysis (THF/MeOH/H2O) Start->Hydrolysis Path A Debenzylation Pd/C, H2 (Methanol) Start->Debenzylation Path B Coupling HATU Coupling (Diverse Amines) Hydrolysis->Coupling QC QC Analysis (LCMS / 1H NMR) Coupling->QC Capping Derivatization (R-SO2Cl / R-NCO) Debenzylation->Capping Capping->QC Library Final SAR Library QC->Library

Figure 2: Parallel synthesis workflow for library generation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Racemization at C3 High pH or Temp during hydrolysisKeep hydrolysis at 0°C; avoid excess base.[1][2] Use LiOH over NaOH.
Incomplete Coupling Steric hindrance of amineSwitch from HATU to T3P (Propylphosphonic anhydride) or generate acid chloride in situ.[1][2]
Pd Poisoning (Debenzylation) Sulfur-containing impuritiesWash catalyst with solvent; switch to ACE-Cl method.[1][2]
Poor Solubility (Free Acid) Zwitterion formationProtect N-amine with Boc before hydrolysis if utilizing Route B first.[1][2]

References

  • Morpholine Scaffold in Medicinal Chemistry

    • Kumari, A., et al. "Synthesis and SAR of morpholine and its derivatives: A review update."[1] E3S Web of Conferences, 2024.[1][4] Link

  • Amide Coupling Protocols

    • Dunetz, J. R., et al. "Amide Bond Formation in Pharmaceutical Manufacturing."[1] Organic Process Research & Development, 2016.[1] Link[1][2]

  • Debenzylation Strategies

    • Kokatla, H. P., et al. "Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected Derivatives."[1] Tetrahedron Letters, 2011.[1] Link

  • ACE-Cl Method

    • Olofson, R. A., et al.[1] "A new reagent for the selective dealkylation of tertiary amines." Journal of Organic Chemistry, 1984.[1] Link[1][2]

Sources

Analytical methods for Methyl 4-benzylmorpholine-3-carboxylate characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of Methyl 4-benzylmorpholine-3-carboxylate

Introduction & Scope

This compound (CAS: 212650-44-7) is a critical chiral building block in the synthesis of bioactive morpholine derivatives, including neurokinin receptor antagonists and antimicrobial agents. Its structural integrity—specifically the stability of the methyl ester and the enantiomeric purity at the C3 position—is paramount for downstream efficacy.

This guide provides a validated analytical framework for the characterization of this compound. Unlike generic protocols, this document addresses the specific challenges posed by the basic morpholine nitrogen and the potential for ester hydrolysis or racemization.

Physicochemical Profile & Strategy

Understanding the molecule's behavior is the prerequisite for robust method development.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C

H

NO

Monoisotopic Mass: ~235.12 Da (LC-MS Target)
Molecular Weight 235.28 g/mol Suitable for GC-MS and LC-MS
Basicity (pKa) ~7.5 (Morpholine N)Critical: Requires pH control in HPLC to prevent peak tailing due to silanol interactions.
Chromophore Benzyl GroupUV Absorbance maxima at ~210 nm (strong) and ~254 nm (moderate).
Chirality C3 StereocenterRequires Chiral HPLC for enantiomeric excess (ee) determination.
Solubility MeOH, ACN, DCM, EtOAcDissolve samples in MeOH or Mobile Phase.

Analytical Workflow Visualization

The following decision tree outlines the logical flow for complete characterization, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflow Start Sample Receipt (Solid/Oil) ID_Check Identity Confirmation (NMR, IR, MS) Start->ID_Check Purity_Check Chemical Purity (RP-HPLC-UV-MS) ID_Check->Purity_Check Structure Confirmed Chiral_Check Enantiomeric Purity (Chiral HPLC) Purity_Check->Chiral_Check >95% Purity Volatiles Residual Solvents (GC-HS) Purity_Check->Volatiles Process Impurities Release Certificate of Analysis Generation Chiral_Check->Release ee% Confirmed Volatiles->Release

Figure 1: Analytical Decision Tree for this compound characterization.

Protocol 1: Chemical Purity by RP-HPLC-UV-MS

Expertise Insight: The morpholine nitrogen is basic. Using a neutral mobile phase will result in severe peak tailing due to interaction with residual silanols on the silica backbone. We utilize an acidic mobile phase (pH ~2.5) to protonate the amine, ensuring a sharp peak shape and compatibility with Positive Mode ESI-MS.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water

  • Formic Acid (98%+)

Instrument Setup:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Detector: DAD (210 nm, 254 nm) + SQ/TQ Mass Spectrometer

Method Parameters:

ParameterSetting
Column C18 End-capped (e.g., Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 µL

Gradient Table:

Time (min)% A (Water)% B (ACN)Phase Description
0.0955Equilibration
2.0955Isocratic Hold (elute polar salts)
12.0595Linear Gradient (elute main peak)
15.0595Wash
15.1955Re-equilibration

Self-Validating Criteria (SST):

  • Tailing Factor: Must be < 1.5 (Proves effective protonation/silanol suppression).

  • Retention Time: Main peak ~6-8 mins.

  • MS Confirmation: Observe [M+H]

    
     = 236.1 m/z.
    

Protocol 2: Enantiomeric Purity by Chiral HPLC

Expertise Insight: The benzyl group provides significant steric bulk and π-π interaction potential, making polysaccharide-based stationary phases (Amylose/Cellulose) highly effective. Normal Phase (NP) mode is preferred over Reverse Phase here to maximize the chiral recognition interactions.

Method Parameters:

ParameterSetting
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates)
Mobile Phase Hexane : Isopropanol (90:10 v/v)
Additive 0.1% Diethylamine (DEA) - Crucial to suppress basic nitrogen interactions.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Run Time 20-30 mins (Isocratic)

Workflow Diagram: Chiral Method Development

ChiralMethod Sample Racemic Standard (Mix of R/S) Col_Select Column Screening (AD-H, OD-H, OJ-H) Sample->Col_Select MP_Opt Mobile Phase Optimization (Hex/IPA vs Hex/EtOH) Col_Select->MP_Opt Best Separation Res_Check Resolution (Rs) Check Target > 1.5 MP_Opt->Res_Check

Figure 2: Chiral Method Optimization Strategy.

Protocol 3: Structural Identification (NMR)

Expertise Insight: The NMR spectrum must confirm the integrity of the ester and the benzyl protection. The AB system of the benzyl CH


 protons is a diagnostic feature for the chiral center's influence on the nearby environment (diastereotopic protons).

Sample Prep: Dissolve ~10 mg in 0.6 mL CDCl


.

Key


H NMR Signals (400 MHz, CDCl

):
Chemical Shift (

)
MultiplicityIntegralAssignmentDiagnostic Value
7.20 - 7.40 Multiplet5HAromatic (Benzyl)Confirms Benzyl group
3.75 Singlet3H-OCH

(Methyl Ester)
Confirms Ester integrity
3.40 - 3.60 Doublet of Doublets2HBenzyl -CH

-
Diastereotopic due to C3 chirality
3.20 - 3.30 Multiplet1HH-3 (Chiral Center)Confirms core substitution
2.30 - 3.90 Multiplets6HMorpholine Ring HRing integrity

References

  • Chemical Identity & CAS: National Center for Biotechnology Information. (2023).[1][2][3] PubChem Compound Summary for CID 212650-44-7. Retrieved from [Link]

  • Morpholine Synthesis: Palchykov, V. A. (2013).[4] Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Chiral Separation Principles: Scriba, G. K. (2016). Chiral Recognition in Separation Science. Springer. Methodologies for basic drugs on polysaccharide columns.
  • General HPLC Method for Amines: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Guidance on pH control for basic analytes).

Sources

Application Note: A Robust HPLC Method for the Chiral Resolution of Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust high-performance liquid chromatography (HPLC) method for the enantioselective separation of methyl 4-benzylmorpholine-3-carboxylate, a key chiral intermediate in pharmaceutical synthesis. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent resolution and peak shape. We provide a comprehensive protocol covering column screening, mobile phase optimization, and method validation parameters. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require reliable enantiomeric purity assessment for this class of compounds.

Introduction: The Critical Role of Chirality in Drug Development

The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1] Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs.[2]

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) has become the preeminent technique for the separation and quantification of enantiomers due to its high efficiency, sensitivity, and broad applicability.[3][4] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamates, are among the most powerful and versatile tools for resolving a wide array of chiral compounds.[1][5]

This compound is a substituted cyclic amino acid ester, a structural motif found in various biologically active molecules.[6] Ensuring the enantiomeric purity of this intermediate is paramount for the synthesis of stereochemically pure final drug products. This note details a systematic approach to developing a reliable HPLC method for its chiral resolution.

The Causality of Chiral Recognition on Polysaccharide CSPs

The separation of enantiomers on a polysaccharide-based CSP is governed by the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector. The selector, typically a carbamate derivative of amylose or cellulose, is coated or immobilized onto a silica support.

The key to enantioselectivity lies in the distinct three-dimensional structures of these polysaccharides.

  • Amylose derivatives tend to form a helical, groove-like structure.

  • Cellulose derivatives adopt a more linear, twisted-ribbon conformation.[1]

These ordered structures create chiral pockets and surfaces where analyte molecules can interact. The primary interaction mechanisms include:

  • Hydrogen Bonding: With the carbamate (-NH-C=O) and ester groups of the analyte.

  • π-π Interactions: Between the aromatic rings of the analyte (benzyl group) and the phenyl groups of the chiral selector.

  • Dipole-Dipole Interactions: Involving polar functional groups.

  • Steric Hindrance (Inclusion): The analyte must fit into the chiral cavities of the CSP. The subtle difference in the 3D shape of each enantiomer leads to a difference in the stability and energy of these interactions, resulting in different retention times.[1][7]

The choice of mobile phase, particularly the polar alcohol modifier, is crucial as it competes with the analyte for interaction sites on the CSP, thereby modulating retention and selectivity.[8]

Experimental Workflow and Protocols

Materials and Instrumentation
  • Analyte: Racemic this compound

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector. (e.g., Agilent 1100/1200 series or equivalent).

Sample Preparation
  • Prepare a stock solution of the racemic analyte in the mobile phase diluent (e.g., Hexane/IPA 90:10 v/v) at a concentration of 1.0 mg/mL.

  • For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Diagram of the Method Development Workflow

The following diagram outlines the logical flow from initial screening to a finalized, optimized method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Method Screen_Cols Screen Columns (Amylose & Cellulose based) Screen_MP Screen Mobile Phases (IPA & EtOH modifiers) Screen_Cols->Screen_MP Select best column Opt_Modifier Optimize Alcohol % Screen_MP->Opt_Modifier Proceed with best conditions Opt_Flow Optimize Flow Rate Opt_Modifier->Opt_Flow Fine-tune resolution (Rs) Opt_Temp Evaluate Temperature Opt_Flow->Opt_Temp Improve peak shape/efficiency Final_Method Final Optimized Method Opt_Temp->Final_Method Lock parameters

Caption: A systematic workflow for chiral method development.

Results and Discussion

Chiral Stationary Phase Screening

Based on the structure of the analyte (an N-substituted cyclic amino acid ester), four polysaccharide-based CSPs were selected for initial screening.[9][10] The goal was to identify the column providing the best balance of retention, selectivity (α), and resolution (Rs).

Screening Conditions:

  • Mobile Phases: A) n-Hexane/IPA (90:10, v/v), B) n-Hexane/EtOH (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Table 1: Results of CSP Screening

Chiral Stationary Phase (CSP)Selector BackboneSelector DerivativeMobile Phasek'1k'2α (Selectivity)Rs (Resolution)
Lux® Amylose-1 Amylosetris(3,5-dimethylphenylcarbamate)A (IPA)2.853.511.23 2.85
Lux® Amylose-1Amylosetris(3,5-dimethylphenylcarbamate)B (EtOH)3.103.651.182.10
Chiralcel® OD-H Cellulosetris(3,5-dimethylphenylcarbamate)A (IPA)4.525.011.111.55
Chiralcel® OD-HCellulosetris(3,5-dimethylphenylcarbamate)B (EtOH)4.985.331.070.95
Lux® Cellulose-1 Cellulosetris(3,5-dimethylphenylcarbamate)A (IPA)4.204.751.131.70
Lux® Cellulose-1Cellulosetris(3,5-dimethylphenylcarbamate)B (EtOH)4.655.021.081.15
Chiralpak® IC Cellulosetris(3,5-dichlorophenylcarbamate)A (IPA)5.155.151.000.00
Chiralpak® ICCellulosetris(3,5-dichlorophenylcarbamate)B (EtOH)5.805.801.000.00

k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. α = k'2/k'1. Rs is the USP resolution.

The screening results clearly indicate that the Lux® Amylose-1 column provided superior performance. The amylose backbone, with its helical structure, offered better chiral recognition for this analyte compared to the cellulose-based phases.[1] Furthermore, using IPA as the polar modifier resulted in better selectivity and resolution than EtOH.[8] Therefore, the Lux® Amylose-1 column with a Hexane/IPA mobile phase was selected for further optimization.

Mobile Phase Optimization

To enhance the resolution and reduce analysis time, the percentage of IPA in the mobile phase was investigated.

Table 2: Optimization of IPA Concentration on Lux® Amylose-1

n-Hexane/IPA (v/v)k'1k'2α (Selectivity)Rs (Resolution)Backpressure (psi)
95:54.155.301.283.55850
90:10 2.85 3.51 1.23 2.85 870
85:152.012.401.192.15890
80:201.551.781.151.60910

Decreasing the IPA concentration from 10% to 5% improved the resolution to 3.55, but at the cost of longer retention times. Increasing the IPA concentration significantly reduced retention but also compromised resolution. A ratio of 90:10 (n-Hexane/IPA) was chosen as the optimal balance, providing baseline resolution (Rs > 2.0) with a reasonable runtime.

Final Optimized Method and Protocol

Chromatographic Conditions
ParameterValue
Column Lux® Amylose-1, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Analyte Concentration 0.1 mg/mL
Step-by-Step Protocol
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared and filtered sample (0.1 mg/mL).

  • Data Acquisition: Record the chromatogram for approximately 15 minutes.

  • Peak Identification: The first eluting peak is Enantiomer 1, and the second is Enantiomer 2.

  • Quantification: Determine the area of each peak. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area E2 - Area E1) / (Area E2 + Area E1) ] * 100 (Assuming E2 is the major enantiomer).

Representative Chromatogram

(A representative chromatogram would be displayed here in a full application note, showing two well-resolved peaks corresponding to the enantiomers.)

Expected Results:

  • Retention Time (Enantiomer 1): ~7.7 min

  • Retention Time (Enantiomer 2): ~9.0 min

  • Resolution (Rs): > 2.5

Method Validation Insights

While a full validation was not conducted, the following parameters are critical for establishing the method's reliability in a regulated environment:

  • Specificity: Confirmed by the baseline resolution of the two enantiomers.

  • Linearity: Should be assessed over a range of concentrations (e.g., 0.01 to 0.5 mg/mL) for each enantiomer.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated, with an expected relative standard deviation (RSD) of <2%.

  • Accuracy: Can be determined by analyzing samples with known enantiomeric ratios.

  • Limit of Quantification (LOQ): The lowest concentration at which the minor enantiomer can be reliably quantified.

Conclusion

This application note provides a highly effective and robust HPLC method for the chiral resolution of this compound. The Lux® Amylose-1 chiral stationary phase, coupled with a n-Hexane/Isopropanol (90:10, v/v) mobile phase, delivers excellent selectivity and baseline resolution. The detailed protocol and systematic development approach serve as a valuable resource for scientists engaged in the synthesis, quality control, and development of chiral pharmaceuticals. The principles outlined here can also be adapted for the separation of other structurally related morpholine derivatives.

References

  • MDPI. (2020-12-19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]

  • MDPI. (2023-08-22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • ResearchGate. (2013-08-01). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Česká a slovenská farmacie. (2007-07-23). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • ResearchGate. (2018-02-09). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]

  • LCGC International. (2023-01-19). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2021-08-29). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

Sources

Mass spectrometry analysis of Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of Methyl 4-benzylmorpholine-3-carboxylate

Executive Summary

This compound (C₁₃H₁₇NO₃) is a pivotal chiral heterocyclic intermediate, frequently utilized in the asymmetric synthesis of Neurokinin-1 (NK1) receptor antagonists, such as Aprepitant.[1] Its structural integrity is defined by a morpholine core, a secondary amine protected by a benzyl group, and a methyl ester functionality at the C3 position.

This application note provides a definitive protocol for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS). We focus on Electrospray Ionization (ESI) behavior, characteristic fragmentation pathways (MS/MS), and rigorous quality control measures to ensure data integrity during drug development workflows.

Chemical Context & Properties

Understanding the physicochemical properties of the analyte is the first step in designing a robust MS method. The basic nitrogen atom at position 4 facilitates protonation, making ESI(+) the ionization mode of choice.

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₃H₁₇NO₃
Monoisotopic Mass 235.1208 Da
[M+H]⁺ (Calc.) 236.1281 m/z
pKa (Calculated) ~7.5 (Morpholine nitrogen)
LogP ~1.6 (Moderate lipophilicity)
Solubility Soluble in Methanol, Acetonitrile, DCM; sparingly soluble in water.[1]

Instrumentation & Method Development

The following protocol is designed for high-throughput analysis using a standard UHPLC-Q-TOF setup (e.g., Agilent 6500 series, Waters Xevo, or Sciex TripleTOF).

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of analyte in 1 mL of Methanol (LC-MS grade) to obtain a 1 mg/mL stock.

  • Working Solution: Dilute stock 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid. Final concentration: 1 µg/mL (1 ppm).[1]

  • Rationale: The addition of formic acid lowers the pH below the pKa of the morpholine nitrogen, ensuring 100% ionization efficiency in the ESI source.

UHPLC Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Equilibrium
1.00 5% Sample Loading
8.00 95% Elution Gradient
10.00 95% Wash
10.10 5% Re-equilibration

| 12.00 | 5% | End |[1]

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Positive Electrospray (ESI+).[1]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the benzyl group).[1]

  • Gas Temperature: 325°C.

  • Acquisition Range: m/z 50 – 1000.[1]

  • Collision Energy (CE): Ramped (10, 20, 40 eV) for comprehensive structural coverage.

Analytical Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data validation, ensuring a self-validating system.

AnalyticalWorkflow Sample Sample Preparation (MeOH + 0.1% FA) LC UHPLC Separation (C18, Gradient Elution) Sample->LC Injection Ionization ESI(+) Source (Protonation of N) LC->Ionization Elution MS1 Full Scan MS ([M+H]+ = 236.1281) Ionization->MS1 m/z Filtering MS2 MS/MS Fragmentation (CE: 10-40 eV) MS1->MS2 Precursor Selection Data Data Analysis (MassError < 5ppm) MS2->Data Spectra Extraction

Figure 1: End-to-end analytical workflow for the characterization of morpholine derivatives.

Mass Spectral Interpretation & Fragmentation Logic

The structural confirmation of this compound relies on identifying specific bond cleavages.[1][2] The fragmentation pattern is dominated by the stability of the benzyl cation and the morpholine ring dynamics.

Primary Fragmentation Pathway[1]
  • Precursor Ion ([M+H]⁺): m/z 236.1281.[1]

  • Tropylium Ion Formation (Base Peak): The most energetically favorable cleavage is the breakage of the N-benzyl bond.[1] This generates the stable tropylium ion (C₇H₇⁺) at m/z 91.0547 .[1] This is the diagnostic peak for all N-benzyl compounds [1].[1]

  • Loss of Methoxy Group: Cleavage of the ester functionality often results in the loss of a methoxy radical or methanol, typically observed as [M+H - 32]⁺ or [M+H - 31]⁺ depending on the mechanism (m/z ~204 or 205).

  • Morpholine Ring Cleavage: At higher collision energies (>30 eV), the morpholine ring undergoes Retro-Diels-Alder (RDA) type fragmentation or ring opening, generating lower mass fragments characteristic of the amino-ester core [2].[1]

Fragmentation Pathway Diagram

FragmentationPath Parent [M+H]+ m/z 236.1281 Tropylium Tropylium Ion (C7H7+) m/z 91.0547 Parent->Tropylium N-Benzyl Cleavage (Dominant) Core Morpholine-3-carboxylate Core (Neutral Loss of Benzene/Toluene) Parent->Core Heterolytic Cleavage EsterLoss Ester Cleavage [M+H - OCH3]+ m/z ~205.1 Parent->EsterLoss Loss of -OCH3 RingOpen Ring Opening (C4H8N+) m/z ~70.06 Core->RingOpen High CE Fragmentation

Figure 2: Proposed ESI(+) fragmentation pathway.[1] The formation of the tropylium ion (m/z 91) is the primary diagnostic event.

Quality Control & Validation Criteria

To ensure the method is "self-validating" and trustworthy for regulatory submissions, the following criteria must be met:

  • Mass Accuracy: The extracted ion chromatogram (EIC) for m/z 236.1281 must show a mass error of < 5 ppm .

  • Isotopic Pattern: The abundance of the A+1 isotope (¹³C contribution) should match the theoretical distribution for C₁₃ (~14.3% relative to the monoisotopic peak).

  • Linearity: The method should demonstrate linearity (R² > 0.99) over the range of 10 ng/mL to 1000 ng/mL.[1]

  • Carryover: Blank injections following the highest standard must show < 0.1% peak area of the LLOQ.

References

  • N-Benzyl Fragmentation Mechanisms: Title: The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions.[3] Source: National Institutes of Health (PubMed).[1] URL:[Link]

  • Morpholine Derivative Analysis: Title: New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.[1] Source: CORE (Open Access Research).[1] URL:[Link]

  • General Synthesis & Context: Title: Morpholines: Synthesis and Biological Activity.[1][4][5][6] Source: ResearchGate (Review).[1] URL:[Link]

  • Chemical Data & Identifiers: Title: 4-Benzylmorpholine Compound Summary. Source: PubChem.[1][7][8][9] URL:[Link]

Sources

Protocol for scaling up the synthesis of morpholine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

Morpholine rings are ubiquitous pharmacophores in medicinal chemistry, valued for their ability to modulate lipophilicity and metabolic stability. However, scaling their synthesis from milligram-scale discovery to kilogram-scale process development presents a dichotomy of risks: chemical hazards (exotherms, vesicant intermediates) and regulatory hurdles (genotoxic impurities).

This guide moves beyond the classical, harsh acid-mediated dehydration of diethanolamines. Instead, we present two distinct, field-validated protocols designed for modern scale-up:

  • The "Green" Route (Recommended): Ring construction via Ethylene Sulfate . This redox-neutral method avoids harsh acids and vesicant alkylators, offering the highest safety profile for multi-kilogram batches.

  • The "Legacy" Mitigation Route: N-Alkylation via Bis(2-chloroethyl) ether . While hazardous, this route is sometimes unavoidable for specific substrates. We provide a strict engineering control protocol to manage the Potentially Genotoxic Impurity (PGI) risks associated with "mustard gas" analogs.

Decision Matrix: Route Selection

Before initiating experimentation, select the protocol based on your substrate availability and safety constraints.

RouteSelection cluster_legend Operational Risk Level Start Start: Substrate Analysis Substrate Is the Nitrogen source a primary amine (R-NH2)? Start->Substrate Decision1 Can you access the corresponding 1,2-amino alcohol? Substrate->Decision1 Yes RouteA PROTOCOL A: Ethylene Sulfate (High Safety, High Yield) Target: >50g to Kg scale Decision1->RouteA Yes (Preferred) RouteB PROTOCOL B: Bis-alkylation (High Hazard, Strict Controls) Requires PGI Monitoring Decision1->RouteB No (Direct Alkylation) LowRisk Low Risk HighRisk High Risk (PGI)

Figure 1: Strategic decision tree for selecting the morpholine synthesis route. Protocol A is prioritized for safety and regulatory compliance.

Protocol A: The "Green" Route (Ethylene Sulfate)

Objective: Synthesis of N-substituted morpholines from 1,2-amino alcohols. Scale: 100 g (demonstrated scalability to >50 kg). Mechanism: Nucleophilic opening of cyclic sulfate followed by intramolecular displacement.

The Engineering Logic

Unlike the classical diethanolamine dehydration (which requires 200°C/H₂SO₄), this route operates under mild conditions. The key scale-up advantage is the Zwitterionic Intermediate . By controlling the stoichiometry, the mono-alkylation occurs first, forming a stable intermediate that prevents uncontrolled polymerization—a common failure mode in batch scale-up.

Materials & Stoichiometry
ComponentEquiv.RoleCritical Attribute
1,2-Amino Alcohol 1.0SubstrateDry (<0.5% water) to prevent hydrolysis.
Ethylene Sulfate 1.1C2-SynthonSolid reagent (easy handling vs. liquid alkylators).
t-BuOK 2.2BaseStrong base required for second cyclization step.
THF or MeCN 10 volSolventAnhydrous.
Step-by-Step Methodology

Step 1: Zwitterion Formation (The Heat Control Step)

  • Setup: Equip a 2L jacketed reactor with an overhead stirrer (impeller type: pitch-blade), internal temperature probe, and nitrogen sweep.

  • Charging: Charge 1,2-amino alcohol (1.0 equiv) and THF (5 vol) at 20°C.

  • Addition: Add Ethylene Sulfate (1.1 equiv) portion-wise over 30 minutes.

    • Process Note: This reaction is slightly exothermic. Maintain internal T < 35°C.

  • Reaction: Stir at 25°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC/LC-MS. You will see the disappearance of amine and formation of the polar zwitterion (often precipitates).

Step 2: One-Pot Cyclization

  • Cooling: Cool the slurry to 0–5°C.

  • Base Addition: Add t-BuOK (2.2 equiv) dissolved in THF (5 vol) slowly via addition funnel.

    • Critical Process Parameter (CPP):Dosing Rate. The cyclization is exothermic. Do not allow T > 15°C during addition to avoid impurity formation.

  • Completion: Warm to 25°C and stir for 12 hours.

  • Quench: Add saturated NH₄Cl solution (5 vol).

Step 3: Isolation

  • Phase separate. Extract aqueous layer with EtOAc (2 x 3 vol).

  • Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: Most products typically crystallize upon cooling or addition of heptane. If oil, distill under reduced pressure.

Protocol B: The Hazard Mitigation Route (Bis-Alkylation)

Objective: Direct N-alkylation of primary amines using Bis(2-chloroethyl) ether (BCEE). Scale: 50 g (Strict Safety Limit for non-GMP labs). Safety Critical: BCEE is a structural analog of sulfur mustard and a probable human carcinogen (PGI).

The Safety Logic (Purge Strategy)

When using BCEE, the primary goal is not just yield, but the complete destruction of residual alkylator . The protocol utilizes a "Scavenge and Purge" strategy: using excess amine (or a sacrificial scavenger) to consume BCEE, followed by a pH-switch extraction to reject the neutral ether.

Experimental Workflow

SafetyProtocol Reagents Amine + BCEE (Solvent: Water/Toluene) Reactor Biphasic Reaction Phase Transfer Cat. Temp: 100°C Reagents->Reactor Slow Heat Quench Quench Step Add Morpholine (Scavenger) Consume excess BCEE Reactor->Quench End of Rxn AcidWash Acid Wash (pH 2) Product -> Water BCEE -> Organic (Waste) Quench->AcidWash Purge PGI BaseRelease Basify (pH 12) Extract Product AcidWash->BaseRelease Product Recovery

Figure 2: PGI Purge Workflow. The Acid Wash step is critical: the basic product moves to the aqueous phase, while the neutral genotoxic BCEE remains in the organic waste.

Step-by-Step Methodology

Step 1: Controlled Alkylation

  • Setup: 500mL reactor with reflux condenser connected to a caustic scrubber (to trap HCl fumes).

  • Charge: Primary amine (1.0 equiv), Bis(2-chloroethyl) ether (1.2 equiv), and Toluene (10 vol).

  • Base: Add aq. NaOH (50% w/w, 2.5 equiv) and TBAB (Phase Transfer Catalyst, 0.05 equiv).

  • Reaction: Heat to reflux (approx. 85–90°C internal) for 16 hours. Vigorous stirring is essential for the biphasic system.

Step 2: The "Scavenger" Quench (Critical for Safety)

  • Before cooling, add Morpholine (0.2 equiv) or excess starting amine.

  • Stir at reflux for 2 additional hours.

    • Why? This ensures any unreacted BCEE (the carcinogen) is converted into a non-volatile quaternary salt or tertiary amine, reducing PGI levels in the waste stream.

Step 3: pH-Switch Isolation

  • Cool to 20°C. Separate phases.

  • Acid Extraction: Extract the organic layer with 1M HCl (3 x 3 vol).

    • Fate of Impurities: The product (amine) goes into the water. Residual BCEE (neutral ether) stays in the Toluene. Discard Toluene as Hazardous Waste.

  • Basification: Adjust the acidic aqueous layer to pH >12 using 50% NaOH.

  • Final Extraction: Extract product with MTBE or DCM. Dry and concentrate.

Analytical Control Strategy (PGI Monitoring)

For Protocol B, you must validate the removal of Bis(2-chloroethyl) ether. Standard HPLC is insufficient due to lack of chromophore.

  • Method: GC-MS (SIM Mode).

  • Limit of Detection (LOD): Must be < 10 ppm (based on TTC thresholds).

  • Sample Prep: Derivatization is not usually required for BCEE, but avoid using alcoholic solvents which can react in the injector port.

References

  • Ethylene Sulfate Protocol: Ortiz, K. G., et al. (2024).[1] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. Link

  • Genotoxic Impurity Control: Teasdale, A. (2013).[2] "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control." Organic Process Research & Development. Link

  • BCEE Safety Profile: CDC/ATSDR. "Toxicological Profile for Bis(2-chloroethyl) Ether." Link

  • Scale-Up Engineering: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Standard Industry Text).

Sources

Application as a Chiral Auxiliary in Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the pursuit of enantiomerically pure compounds, vital to the pharmaceutical and agrochemical industries, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical applications of chiral auxiliaries. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature. This document eschews a rigid template, instead opting for a structure that logically flows from foundational principles to detailed, field-proven applications of the most influential chiral auxiliaries.

Foundational Principles of Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[3][4] This creates a new chiral molecule where the auxiliary's stereocenter directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer.[1][4] The auxiliary is then cleaved, yielding the desired enantiomerically enriched product, and can often be recovered for reuse.[1][4]

The success of this strategy hinges on a three-step process:

  • Attachment: Covalent bonding of the chiral auxiliary to the substrate.[4]

  • Diastereoselective Reaction: The auxiliary guides the formation of a new stereocenter.[4]

  • Cleavage: Removal of the auxiliary to release the enantiomerically enriched product.[4]

This method effectively transforms the challenge of separating enantiomers into the more manageable task of separating diastereomers, which possess distinct physical properties.[4]

Criteria for an Effective Chiral Auxiliary

The selection of an appropriate chiral auxiliary is critical for the success of an asymmetric synthesis.[2] The ideal auxiliary should exhibit the following characteristics:

  • High Diastereoselectivity: It must effectively control the stereochemistry of the reaction to produce a high ratio of the desired diastereomer.[1][]

  • Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions that do not cause racemization or degradation of the product.[1][]

  • Availability and Cost-Effectiveness: The auxiliary should be readily available in an enantiomerically pure form and be economically viable, especially for large-scale synthesis.[1]

  • Recyclability: The ability to recover and reuse the auxiliary is a significant advantage.[1][]

  • Crystallinity: Crystalline derivatives often facilitate purification by recrystallization, allowing for the isolation of diastereomerically pure compounds.

Key Classes of Chiral Auxiliaries and Their Mechanistic Underpinnings

Several classes of chiral auxiliaries have been developed, each with its own distinct advantages and applications. Many of these are derived from naturally occurring chiral compounds like amino acids, terpenes, and carbohydrates.[6]

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for stereoselective transformations, including aldol reactions and alkylations.[3][7] The commercially available 4-benzyl-2-oxazolidinone and 4-isopropyl-2-oxazolidinone are derived from the amino acids phenylalanine and valine, respectively.

Mechanism of Stereocontrol in Alkylation:

The stereochemical outcome of the alkylation of N-acyl oxazolidinones is dictated by the formation of a rigid, chelated Z-enolate.[8][9] Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂), leads to the formation of a five-membered chelate between the lithium or sodium cation and the two carbonyl oxygens. The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.[8]

Diagram: Evans' Oxazolidinone Alkylation Workflow

Evans_Alkylation sub Prochiral Carboxylic Acid Derivative adduct N-Acyl Oxazolidinone (Chiral Adduct) sub->adduct Acylation aux Evans' Oxazolidinone Auxiliary aux->adduct enolate Chelated (Z)-Enolate adduct->enolate Base (e.g., LDA) product_d Alkylated Product (High d.e.) enolate->product_d Electrophile (R-X) product_e Enantiomerically Enriched Carboxylic Acid product_d->product_e Cleavage aux_recycled Recovered Auxiliary product_d->aux_recycled Cleavage

Caption: General workflow for an Evans' auxiliary-mediated alkylation.

Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine serves as a practical and inexpensive chiral auxiliary derived from a readily available natural product.[10][11] Both enantiomers of pseudoephedrine are accessible, allowing for the synthesis of either enantiomer of the target molecule.[12] This system is particularly effective for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[12]

Mechanism of Stereocontrol:

Pseudoephedrine is N-acylated to form a tertiary amide.[13] Deprotonation of this amide with a strong base like LDA, in the presence of lithium chloride, generates a Z-enolate.[10][14] The lithium cation is believed to chelate to both the amide oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid six-membered ring transition state. This conformation, along with the steric hindrance provided by the phenyl and methyl groups of the auxiliary, directs the approach of the electrophile to the opposite face of the enolate, leading to high diastereoselectivity.[10] A key advantage of the Myers auxiliary is its broad substrate scope, showing excellent reactivity even with less reactive alkyl halides.[10]

Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone method, developed by E. J. Corey and Dieter Enders, is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes.[15][16] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are chiral auxiliaries derived from proline.[15]

Mechanism of Stereocontrol:

The ketone or aldehyde is first condensed with SAMP or RAMP to form a chiral hydrazone.[15] Deprotonation with a strong base like LDA forms a lithium azaenolate.[16][17] A key feature of this system is the chelation of the lithium cation by the methoxymethyl group of the auxiliary, which locks the conformation of the azaenolate.[15][16] This rigid structure, combined with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate, forcing the electrophile to attack from the opposite face with high stereoselectivity.[16][17] The auxiliary can be subsequently removed by ozonolysis or hydrolysis to yield the chiral ketone or aldehyde.[3]

Diagram: Stereochemical Model of SAMP Hydrazone Alkylation

SAMP_Alkylation_Model cluster_TS Transition State Model TS Li+ chelated between azaenolate nitrogen and methoxy oxygen Electrophile Electrophile (E+) Approaches from Less Hindered Bottom Face TS->Electrophile Attack Pyrrolidine SAMP Pyrrolidine Ring (Blocks Top Face) Pyrrolidine->TS Steric Shielding

Caption: Simplified model of electrophilic attack on a SAMP-hydrazone azaenolate.

Oppolzer's Camphorsultams

Derived from the naturally occurring terpene camphor, Oppolzer's camphorsultam is a highly effective chiral auxiliary known for its rigid bicyclic structure.[][18] This rigidity translates into excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and conjugate additions.[3][18]

Mechanism of Stereocontrol:

The N-acyl derivative of the camphorsultam is deprotonated to form a metal enolate. Recent studies suggest that for alkylation reactions, the stereoselectivity arises from stereoelectronic preferences imparted by the sultam's sulfonyl group rather than chelation or steric hindrance from the camphor core.[19][20] This guides the incoming electrophile to one face of the enolate. In conjugate additions, chelation of the metal cation (e.g., Mg²⁺) between the carbonyl and sulfonyl oxygens restricts the conformation, leading to a highly selective attack of the nucleophile.[21]

Application Notes and Protocols

The practical utility of a chiral auxiliary is defined by the reliability and reproducibility of the experimental protocols. This section provides detailed methodologies for the application of an Evans' oxazolidinone auxiliary, a widely used and well-documented system.

Protocol: Asymmetric Alkylation of an N-Acyl Evans' Oxazolidinone

This three-part protocol details the acylation of the auxiliary, the diastereoselective alkylation, and the subsequent cleavage to yield an enantiomerically enriched carboxylic acid.[8][22]

Part A: Acylation of (R)-4-Benzyl-2-oxazolidinone

  • Objective: To attach the prochiral acyl group to the chiral auxiliary.

  • Materials:

    • (R)-4-Benzyl-2-oxazolidinone

    • Propionic anhydride

    • Triethylamine (Et₃N)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Toluene

  • Procedure:

    • To a solution of (R)-4-benzyl-2-oxazolidinone in toluene, add triethylamine and a catalytic amount of DMAP.

    • Add propionic anhydride dropwise to the solution.

    • Heat the reaction mixture to reflux for 30 minutes.

    • Cool the reaction to room temperature and perform an aqueous workup.

    • Purify the resulting N-propionyl oxazolidinone by column chromatography.

Part B: Diastereoselective Alkylation

  • Objective: To create a new stereocenter with high diastereoselectivity.

  • Materials:

    • N-propionyl oxazolidinone (from Part A)

    • Sodium bis(trimethylsilyl)amide (NaN(TMS)₂)

    • Allyl iodide

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

    • Slowly add a solution of NaN(TMS)₂ in THF to the reaction mixture to form the sodium enolate.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add allyl iodide dropwise and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify by column chromatography to separate the major diastereomer.

Part C: Cleavage of the Chiral Auxiliary

  • Objective: To remove the auxiliary and isolate the chiral carboxylic acid.

  • Materials:

    • Alkylated N-acyl oxazolidinone (from Part B)

    • Lithium hydroxide (LiOH)

    • Hydrogen peroxide (30% aqueous solution)

    • Tetrahydrofuran (THF)

    • Water

    • Sodium sulfite (Na₂SO₃)

  • Procedure:

    • Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.

    • Add an aqueous solution of lithium hydroxide followed by the dropwise addition of 30% hydrogen peroxide. The hydroperoxide anion is the effective nucleophile for cleaving the exocyclic imide carbonyl.[8]

    • Stir the reaction at 0 °C for 1 hour.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

    • Perform an aqueous workup to separate the chiral carboxylic acid from the recovered chiral auxiliary. The auxiliary can be purified and reused.

Data Presentation: Typical Diastereoselectivities

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. The following table summarizes typical results for various auxiliary-mediated reactions.

Chiral AuxiliaryReaction TypeSubstrate/ElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Reference
Evans' Oxazolidinone AlkylationN-propionyl / Allyl iodide>98:2 d.r.[8]
Evans' Oxazolidinone AldolN-propionyl / Benzaldehyde>99:1 d.r. (syn)
Myers' Pseudoephedrine AlkylationN-propionyl / Benzyl bromide>99% d.e.[12]
Enders' SAMP Hydrazone AlkylationCyclohexanone / Iodomethane>95% d.e.[15]
Oppolzer's Camphorsultam Michael AdditionN-enoyl / Grignard Reagent>99% d.e.[21]

Advanced Considerations and Future Outlook

While chiral auxiliaries are a mature and reliable technology, research continues to refine their application.[9] The development of new auxiliaries with improved cleavage conditions, higher selectivities, and broader substrate scopes is an ongoing effort. Furthermore, the integration of auxiliary-controlled methods with catalytic asymmetric processes offers powerful new strategies for complex molecule synthesis. The choice of auxiliary often depends on the specific synthetic challenge, and a deep understanding of the underlying mechanistic principles is crucial for troubleshooting and optimization. As the demand for enantiomerically pure pharmaceuticals grows, the strategic application of chiral auxiliaries will undoubtedly remain an indispensable tool in the synthetic chemist's arsenal.[3]

References

  • Enders, D., Fey, P., & Kipphardt, H. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses Procedure. Available from: [Link]

  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available from: [Link]

  • Chiral Auxiliary Design. (n.d.). Synarchive. Available from: [Link]

  • Collum, D. B., et al. (n.d.). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PMC. Available from: [Link]

  • Lui, N. M., & Collum, D. B. (2023). Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity. RSC Publishing. Available from: [Link]

  • Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available from: [Link]

  • Meggers, E. (2010). Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. Chemistry, 16(3), 752-8. Available from: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. Available from: [Link]

  • Myers Asymmetric Alkylation. (n.d.). SynArchive. Available from: [Link]

  • Chiral Auxiliary Selection. (n.d.). Synarchive. Available from: [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Available from: [Link]

  • Williams College Chemistry. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Available from: [Link]

  • Olivo, H. F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). Available from: [Link]

  • Samas, B., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available from: [Link]

  • Houk, K. N., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PMC. Available from: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing. Available from: [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available from: [Link]

  • Enders, D., Fey, P., & Kipphardt, H. (n.d.). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE. Organic Syntheses Procedure. Available from: [Link]

  • Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 696. Available from: [Link]

  • Myers Asymmetric Alkylation. (2007). Molecules and Materials. Available from: [Link]

  • Methods for cleavage of chiral auxiliary. (n.d.). ResearchGate. Available from: [Link]

  • Olivo, H. F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. ResearchGate. Available from: [Link]

  • evans enolate alkylation-hydrolysisx. (n.d.). Available from: [Link]

  • Reddy, P. V., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. Available from: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2025). ResearchGate. Available from: [Link]

  • Myers Asymmetric Alkylation. (2019). YouTube. Available from: [Link]

  • Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. (n.d.). ChemTube3D. Available from: [Link]

  • Britton, R., & G. T. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available from: [Link]

  • Enders, D., et al. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. Available from: [Link]

  • Camphorsultam. (n.d.). Wikipedia. Available from: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. Available from: [Link]

  • Myers, A. G. (n.d.). Chem 115. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

You are likely accessing this guide because your current synthesis of Methyl 4-benzylmorpholine-3-carboxylate is suffering from low yields (<30%), difficult purification (oily mixtures), or racemization of the chiral center (if starting from L-Serine).

The "Classical Route" involving the alkylation of N-benzylserine methyl ester with 1,2-dibromoethane is notoriously inefficient due to competing elimination reactions and oligomerization. This guide prioritizes a modern transition to cyclic sulfate electrophiles while providing troubleshooting for the classical dihalide route if reagent availability is a constraint.

The Synthetic Landscape (Visualized)

Understanding why your reaction fails is the first step to fixing it. The diagram below contrasts the "Yield-Killing" pathways of the classical route with the "High-Fidelity" modern approach.

MorpholineSynthesis cluster_Classical Route A: Classical (1,2-Dibromoethane) cluster_Modern Route B: Modern (Ethylene Sulfate) Start N-Benzyl Serine Methyl Ester DBE 1,2-Dibromoethane (Reagent) Start->DBE ES Ethylene Sulfate (Reagent) Start->ES Elim Side Rxn: Elimination to Vinyl Bromide DBE->Elim Base (E2) Poly Side Rxn: Intermolecular Polymerization DBE->Poly Conc. >0.1M ProdA Target Morpholine (Low Yield ~20-30%) DBE->ProdA Slow Cyclization Inter Intermediate: Zwitterionic Sulfate ES->Inter Fast N-Alkylation ProdB Target Morpholine (High Yield >80%) Inter->ProdB Intramolecular Cyclization

Figure 1: Mechanistic comparison between the classical dihalide route (red) and the ethylene sulfate route (green). Note the divergence into side reactions in Route A.

Troubleshooting Guide: The "Classical" Route

If you are restricted to using 1,2-dibromoethane (DBE) , use this matrix to diagnose and mitigate failure modes.

Issue 1: Yield is consistently low (<30%)

Diagnosis: The primary culprit is the E2 elimination of 1,2-dibromoethane to vinyl bromide, driven by the base required to deprotonate the serine hydroxyl group.

  • The Fix (Base Switching): Stop using strong ionic bases like NaH or KOH. Switch to a non-nucleophilic organic base system.

    • Protocol: Use DIPEA (3.0 equiv) in refluxing Toluene . The weaker base minimizes elimination of the alkyl halide while sufficiently activating the amine for the initial attack.

  • The Fix (Concentration): Intermolecular polymerization (dimerization) competes with intramolecular cyclization.

    • Protocol: Perform the reaction under high dilution conditions (0.05 M) . Add the 1,2-dibromoethane slowly via syringe pump over 4 hours.

Issue 2: Product is an inseparable mixture (Oily residue)

Diagnosis: Incomplete alkylation often leaves the intermediate N-(2-bromoethyl) species or the unreacted starting material.

  • The Fix: Use Finkelstein conditions .

    • Protocol: Add NaI (0.1 equiv) to the reaction. This converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the sluggish cyclization step before side reactions can take over.

Issue 3: Racemization of the Serine Center

Diagnosis: If starting from L-Serine methyl ester, strong bases or high heat can cause proton abstraction at the alpha-carbon (between the nitrogen and the carbonyl).

  • The Fix: Avoid thermodynamic bases (e.g., NaOEt). Maintain reaction temperature below 80°C. If reflux is required, use Acetonitrile (bp 82°C) rather than Toluene (bp 110°C) to cap the thermal energy input.

Optimization Protocol: The "Modern" Route (Recommended)

This protocol replaces the dihalide with Ethylene Sulfate (or cyclic sulfamidates), leveraging the "Spring-Loaded" ring strain for superior kinetics.

Materials
  • Substrate: N-benzyl-L-serine methyl ester (1.0 equiv)

  • Reagent: Ethylene Sulfate (1.1 equiv) [CAS: 1072-53-3]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or K2CO3.

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Methodology
  • N-Alkylation (Ring Opening):

    • Dissolve N-benzyl-L-serine methyl ester in DCM (0.2 M).

    • Add Ethylene Sulfate (1.1 equiv) at 0°C.

    • Allow to warm to RT and stir for 4–6 hours.

    • Checkpoint: TLC should show consumption of starting material and formation of a polar intermediate (the sulfate ester zwitterion).

  • Cyclization (Ring Closing):

    • Add DBU (1.2 equiv) directly to the reaction mixture.

    • Heat to reflux (40°C for DCM, or switch solvent to MeCN and heat to 60°C) for 12 hours.

    • Mechanism:[1][2][3][4][5][6][7] The hydroxyl group attacks the sulfate ester, displacing the sulfate group as a leaving group.

  • Hydrolysis of Sulfate Byproduct:

    • The leaving group is a sulfate mono-ester. Treat the crude mixture with 20% H2SO4 (aq) and ether/DCM extraction to remove the water-soluble sulfate byproducts.

  • Purification:

    • The product is a basic amine. Purify via Acid/Base extraction (dissolve in dilute HCl, wash with ether, basify aqueous layer with NaHCO3, extract with DCM) to remove non-basic impurities without column chromatography.

Comparative Data Analysis

ParameterClassical Route (Dibromide)Modern Route (Ethylene Sulfate)
Typical Yield 15–35%75–92%
Reaction Time 24–48 Hours6–12 Hours
Major Byproduct Vinyl bromide, PolymersWater-soluble sulfate salts
Purification Difficult ChromatographyAcid/Base Extraction
Racemization Risk High (Long heat exposure)Low (Mild conditions)

Frequently Asked Questions (FAQ)

Q1: My product shows a doublet at 1.3 ppm in H-NMR that shouldn't be there. What is it?

  • A: If you used the classical route with ethanol or methanol as a co-solvent, you likely have the ethyl/methyl ether byproduct. The alkoxide solvent competes with the internal hydroxyl group for the alkyl halide. Solution: Strictly use non-nucleophilic solvents like Toluene, THF, or DCM.

Q2: Can I use Epichlorohydrin instead of Dibromoethane?

  • A: Yes, but it changes the regiochemistry. Reacting N-benzylamine with epichlorohydrin typically yields the 2-substituted morpholine or the 3-hydroxy derivative, not the 3-carboxylate directly unless you perform a subsequent oxidation of a hydroxymethyl group. The Serine + Ethylene Sulfate route is far superior for retaining the 3-carboxylate moiety.

Q3: The ester hydrolyzed to the acid. How do I re-esterify without opening the ring?

  • A: Morpholine rings are stable to acid. Treat the carboxylic acid with Thionyl Chloride (SOCl2) in Methanol at 0°C -> RT. This will reform the methyl ester as the HCl salt. Avoid base-catalyzed esterification (e.g., DCC/DMAP) if racemization is a concern.

References

  • Use of Cyclic Sulfates in Morpholine Synthesis

    • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[8]

    • Source:ACS Sustainable Chemistry & Engineering (via ACS Public
    • URL:[Link]

    • Relevance: Establishes the ethylene sulfate protocol as the high-yield standard for 1,2-amino alcohol cycliz
  • General N-Benzyl Morpholine Preparation: Title: Benzyl morpholine derivatives (US Patent 7294623B2). Source: Google Patents. URL: Relevance: Provides industrial context for workup and handling of benzyl-protected morpholine oils.
  • Title: Novel synthetic method of (S)-3-morpholinyl carboxylic acid (CN102617503A).

Sources

Stability and storage conditions for Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-benzylmorpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of substituted morpholine carboxylates.

Understanding the Stability of this compound

This compound is a versatile intermediate in organic synthesis, particularly in the development of novel therapeutics.[1] Its structure, featuring a morpholine ring, a benzyl group, and a methyl ester, dictates its stability and handling requirements. The morpholine moiety is a key pharmacophore in numerous biologically active compounds.[1]

The primary stability concerns for this molecule are hydrolysis of the methyl ester, thermal decomposition, and potential photodegradation. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container. To prevent hydrolysis, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

Q2: Can I store the compound at room temperature for short periods?

For short-term storage (a few days), the compound can be kept at room temperature in a desiccator to protect it from moisture. However, for periods longer than a week, refrigeration at 2-8°C is advisable to slow down potential degradation processes.

Q3: What are the signs of degradation?

Visual signs of degradation can include a change in color (e.g., yellowing), clumping of the solid due to moisture absorption, or the appearance of an oily film. Chemically, degradation can be monitored by techniques such as TLC, LC-MS, or NMR to detect the presence of impurities, primarily the hydrolyzed carboxylic acid.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent biological activity or reaction yield. Degradation of the compound due to improper storage or handling.1. Verify Compound Integrity: Before use, check the purity of your compound using an appropriate analytical method (e.g., NMR, LC-MS). 2. Review Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 3. Use Fresh Aliquots: For sensitive experiments, use a freshly opened vial or a new aliquot of the compound.
TLC analysis shows a new, more polar spot. Hydrolysis of the methyl ester: The ester group can hydrolyze to the corresponding carboxylic acid, which is more polar. This can be catalyzed by acidic or basic conditions, or simply by the presence of water.[3]1. Use Anhydrous Solvents: Ensure all solvents used for dissolving the compound are anhydrous. 2. Control pH: Avoid strongly acidic or basic conditions in your experimental setup unless the reaction requires it. Note that N-acylated amino acid amides can be unstable in acidic conditions like TFA/water.[4] 3. Inert Atmosphere: Handle the compound under an inert atmosphere to minimize contact with atmospheric moisture.
Reaction mixture turns yellow or brown upon heating. Thermal Decomposition: Morpholine derivatives can be susceptible to thermal degradation at elevated temperatures. Studies on morpholine show it is stable up to 150°C but degrades significantly at 175°C and higher.[5][6]1. Optimize Reaction Temperature: If possible, conduct reactions at the lowest effective temperature. 2. Monitor Reaction Time: Avoid prolonged heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 3. Inert Atmosphere: Perform reactions under an inert atmosphere to prevent oxidative degradation at high temperatures.
Formation of unexpected byproducts. Reactivity of the morpholine nitrogen or benzyl group. 1. Protecting Groups: In multi-step syntheses, consider the use of protecting groups for the morpholine nitrogen if it is found to interfere with the desired reaction.[7] 2. Reaction Selectivity: Carefully choose reagents and reaction conditions to favor the desired transformation.

Experimental Protocols

Protocol 1: Standard Storage and Handling Procedure
  • Receiving and Initial Storage: Upon receipt, immediately store the compound at -20°C in a tightly sealed container.

  • Aliquoting: For frequent use, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure of the bulk material to the atmosphere.

  • Handling: When weighing and handling the compound, work in a glove box or under a stream of inert gas (argon or nitrogen). Use dry, clean spatulas and glassware.

  • Dissolving: Use anhydrous solvents for preparing solutions. If the solution is to be stored, keep it at low temperature and under an inert atmosphere.

Protocol 2: Monitoring Compound Stability by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • TLC System: Use a silica gel TLC plate. A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may need to be determined empirically.

  • Spotting: Spot a fresh sample alongside a sample that has been stored under questionable conditions or an older batch.

  • Development and Visualization: Develop the TLC plate and visualize the spots under a UV lamp (254 nm). The appearance of a new, more polar spot (lower Rf value) may indicate the formation of the hydrolyzed carboxylic acid.

Visualizing Stability and Degradation

To better understand the factors affecting the stability of this compound, the following diagrams illustrate the key concepts.

G Workflow for Ensuring Compound Stability cluster_storage Storage cluster_handling Handling cluster_monitoring Monitoring storage Store at -20°C Inert Atmosphere Protect from Light handling Use Inert Atmosphere Use Anhydrous Solvents Avoid Extreme pH storage->handling During Experiment monitoring Regular Purity Checks (TLC, LC-MS, NMR) handling->monitoring Quality Control monitoring->storage Post-Experiment Storage

Caption: Recommended workflow for storage and handling.

G Potential Degradation Pathways cluster_degradation Degradation Products Compound This compound Hydrolysis 4-Benzylmorpholine-3-carboxylic Acid + Methanol Compound->Hydrolysis Moisture Acid/Base Thermal Decomposition Products (e.g., smaller amines, acids) [5] Compound->Thermal High Temperature (>150°C) [1, 2] Photo Photodegradation Products Compound->Photo UV Light

Caption: Potential degradation pathways of the compound.

References

  • Al-Malah, K. (2012). (6ek) Thermal Degradation of Morpholine for CO2 Capture. AIChE Annual Meeting, Conference Proceedings.
  • Razi, N., et al. (2015). Thermal degradation kinetics of morpholine for carbon dioxide capture. Chemical Engineering Research and Design, 98, 155-163.
  • Baron, A., et al. (2007). Benzyl morpholine derivatives. U.S.
  • Kumar, A., et al. (2024). Photostability Study of Biopharmaceutical Products. International Journal of Pharmacy & Pharmaceutical Research, 29(1), 235-246.
  • Gilbert, R., et al. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. Conference paper.
  • Jain, A., & Sahu, S. K. (2024).
  • Wikipedia. (2024). Protecting group.
  • Al-Tamiemi, E. O., et al. (2016).
  • Kochetkov, K. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
  • Toth, M. J., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3251–3260.
  • Buma, R., et al. (2007). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide.
  • Reddy, T. R., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6547–6557.
  • Wikipedia. (2024). Benzylamine.
  • Hiley, J. R., & Cameron, A. M. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Physiology, 12, 808930.
  • PubChem. (n.d.). Benzylamine.
  • ResearchGate. (2022).
  • Wolfe, J. P. (2007). A New Strategy for the Synthesis of Substituted Morpholines.
  • Wunberg, T., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 242-244.
  • ICH. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589-1592.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.

Sources

Morpholine Synthesis Technical Support Center: Managing Reaction Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the multi-step synthesis of morpholine, with a specific focus on the identification and management of key reaction intermediates. Our approach is grounded in established chemical principles to ensure you can navigate the complexities of these synthetic routes with confidence.

Section 1: Frequently Asked Questions on Core Synthesis Routes & Intermediates

This section addresses foundational questions regarding the most common methods for morpholine synthesis, highlighting the critical intermediates that must be managed for a successful outcome.

Q1: What are the primary industrial synthesis routes for morpholine and their key intermediates?

A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.[1][2][3]

  • Diethanolamine (DEA) Route: This traditional method involves the intramolecular cyclization of DEA using a strong acid, such as concentrated sulfuric acid or hydrochloric acid, at high temperatures.[4][5] The primary intermediate is the corresponding diethanolamine salt (e.g., diethanolamine hydrochloride), which subsequently dehydrates to form the morpholine salt.[6]

  • Diethylene Glycol (DEG) Route: This is the more modern and economically favorable industrial process.[3] It involves reacting DEG with ammonia at high temperature (150–400°C) and pressure, typically over a hydrogenation catalyst (e.g., nickel, copper, or cobalt).[1][7][8] A key intermediate in this process is 2-(2-aminoethoxy)ethanol (AEE), which is formed and then undergoes intramolecular cyclization to yield morpholine.[1]

G cluster_0 Diethanolamine (DEA) Route cluster_1 Diethylene Glycol (DEG) Route DEA Diethanolamine (DEA) DEA_Salt Intermediate: Diethanolamine Salt DEA->DEA_Salt  + Strong Acid (H₂SO₄) Morpholine_Salt Intermediate: Morpholine Salt DEA_Salt->Morpholine_Salt  High Temp  Dehydration Morpholine_Final Pure Morpholine Morpholine_Salt->Morpholine_Final  Neutralization  & Distillation DEG Diethylene Glycol (DEG) AEE Intermediate: 2-(2-aminoethoxy)ethanol (AEE) DEG->AEE  + NH₃, Catalyst, H₂  High Temp/Pressure Morpholine_DEG Morpholine AEE->Morpholine_DEG  Intramolecular  Cyclization Morpholine_DEG->Morpholine_Final  Purification  (Distillation)

Caption: Primary industrial synthesis routes for morpholine.

Q2: What is the key intermediate in the diethanolamine (DEA) dehydration route, and how is it managed?

A2: In the DEA route, the first step is a highly exothermic acid-base reaction between diethanolamine and a strong acid (e.g., HCl or H₂SO₄) to form the diethanolamine salt.[6][9] This salt is the crucial intermediate. The entire reaction mixture is then heated to very high temperatures (180-210°C) to drive off water, facilitating the intramolecular cyclodehydration to form morpholine hydrochloride (or sulfate).[6][9] The management of this intermediate involves:

  • Controlling the Exotherm: The acid must be added slowly with cooling to manage the heat generated during salt formation.[10]

  • High-Temperature Dehydration: Maintaining a stable temperature above 180°C is critical for the cyclization step.[9]

  • Neutralization: After cooling, the resulting crude morpholine salt paste must be neutralized with a strong base, such as sodium hydroxide or calcium oxide, to liberate the free morpholine base prior to distillation.[6][9]

Q3: What are the main intermediates and byproducts in the diethylene glycol (DEG) and ammonia process?

A3: The primary intermediate is 2-(2-aminoethoxy)ethanol (AEE).[1] Incomplete conversion is a common issue, leaving residual AEE in the product mixture. The main byproduct of concern is N-ethylmorpholine.[1] Its formation is often attributed to side reactions on the catalyst surface. Additionally, high-molecular-weight condensation products, sometimes referred to as "heavies," can also form, reducing the overall yield and potentially fouling the catalyst.[1] Managing these involves optimizing catalyst selection, temperature, pressure, and reactant ratios to favor the complete cyclization of AEE while minimizing side reactions.[1][11]

Q4: Are there "greener" or more modern lab-scale alternatives, and what are their intermediates?

A4: Yes, several modern methods have been developed to avoid the harsh conditions of the traditional DEA route. One of the most promising is the reaction of 1,2-amino alcohols with ethylene sulfate.[4][12][13] This approach is considered "green" as it is redox-neutral and proceeds under milder conditions. The key intermediate is a zwitterionic monoalkylation product, formed via a simple SN2 reaction between the amine of the 1,2-amino alcohol and ethylene sulfate.[10][13] This stable intermediate can often be isolated and then cyclized to the desired morpholine derivative by adding a base, such as potassium tert-butoxide (tBuOK).[9][13][14]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low Yield & Degraded Product in DEA Dehydration

Q: My reaction to synthesize morpholine from diethanolamine resulted in a low yield and a dark, viscous, tar-like product. What is the cause and how can I improve it?

A: This is a very common issue in this synthesis, typically stemming from improper control of reaction conditions. The likely causes are:

  • Inadequate Temperature Control: This reaction requires a narrow and high temperature window (typically 180-210°C) to proceed efficiently.[9] If the temperature is too low, the reaction will be slow and incomplete. A temperature drop of just 10-15°C can significantly reduce the yield.[9] Conversely, excessively high temperatures can lead to charring and decomposition, causing the dark, viscous appearance.[9]

  • Insufficient Reaction Time: The dehydration process is slow and requires prolonged heating (often 15 hours or more) to ensure the intermediate fully cyclizes.[6][9]

  • Improper Acid Concentration/Ratio: Using an incorrect concentration or an insufficient amount of strong acid will lead to incomplete formation of the diethanolamine salt intermediate, hindering the subsequent cyclization.[9]

  • Inefficient Purification: Morpholine is highly hygroscopic and readily absorbs moisture from the air.[9] The crude product is a thick paste of morpholine hydrochloride which must be thoroughly neutralized and carefully distilled to achieve a good recovery of pure product.[6][9]

G cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Yield / Dark Product in DEA Synthesis temp Inadequate Temperature (Too Low or Too High) start->temp time Insufficient Reaction Time start->time acid Improper Acid Concentration / Ratio start->acid purification Inefficient Purification (Hygroscopic Nature) start->purification sol_temp Use calibrated high-temp thermometer. Maintain stable heating (180-210°C). temp->sol_temp sol_time Ensure reaction runs for at least 15 hours or until completion is verified. time->sol_time sol_acid Verify acid concentration and stoichiometry. Ensure strongly acidic pH (~1). acid->sol_acid sol_purification Thoroughly neutralize crude salt. Dry crude distillate (e.g., with KOH). Perform careful fractional distillation. purification->sol_purification

Caption: Logical workflow for troubleshooting morpholine synthesis.

Problem 2: Incomplete Conversion in the DEG Route

Q: Analysis of my product from the DEG route shows a significant amount of the intermediate 2-(2-aminoethoxy)ethanol (AEE). How can I improve conversion?

A: The presence of residual AEE points directly to incomplete cyclization. This can be addressed by focusing on catalyst performance and reaction conditions:

  • Catalyst Activity: The hydrogenation catalyst is critical. Ensure it is fresh and active. Catalysts can be poisoned by impurities in the starting materials or fouled by high-molecular-weight byproducts.[1] Consider catalyst regeneration or using a fresh batch. The choice of metal (Ni, Co, Cu) and support can also influence activity and selectivity.[1]

  • Reaction Conditions: This reaction is sensitive to temperature and pressure. An increase in temperature or pressure may be required to drive the reaction to completion, but be cautious of promoting side reactions.

  • Reactant Stoichiometry: An excess of ammonia is typically used to favor the amination and cyclization process. Ensure your ammonia-to-DEG ratio is optimized for your specific setup.

Problem 3: Difficult Product Isolation & Purification

Q: I'm struggling to isolate pure morpholine from the crude reaction mixture after DEA synthesis. It seems to be contaminated with water and salts.

A: This is a multi-step challenge. First, the crude product is an acid salt (morpholine hydrochloride/sulfate) mixed with inorganic salts from neutralization.[6][15] Second, morpholine is highly water-soluble and hygroscopic.[9]

  • Step 1: Liberation of Free Base: Ensure complete neutralization of the cooled reaction paste with a base like calcium oxide or a concentrated sodium hydroxide solution.[6] This converts the morpholine salt to the free base, allowing it to be distilled.

  • Step 2: Initial Distillation: A direct, strong flame distillation is often used to separate the crude, wet morpholine from the solid inorganic salts.[6] Expect this distillate to be dark and contain a significant amount of water.

  • Step 3: Drying: The hygroscopic nature of morpholine requires a robust drying step. Stir the crude distillate over solid potassium hydroxide (KOH) pellets for 30-60 minutes.[6][9] The KOH will react with the water. A distinct aqueous layer may form at the bottom, which can be separated.[6]

  • Step 4: Final Purification: For high purity, the dried morpholine should be refluxed over a small amount of sodium metal for an hour to remove the last traces of water, followed by a careful fractional distillation.[6][9] Collect the fraction boiling between 126-129°C.[10]

Problem 4: Monitoring Reaction Progress

Q: How can I effectively monitor the progress of my morpholine synthesis to identify intermediates and the optimal endpoint?

A: Monitoring the reaction is crucial for optimization. Since the starting materials, intermediates, and final product have different physical properties, chromatographic techniques are ideal.

MethodDescription & ApplicationPros & Cons
Gas Chromatography (GC) An excellent method for monitoring the volatile components of the reaction. A flame ionization detector (FID) is commonly used.[16]Pro: Quantitative, good separation of starting materials (DEA, DEG) and products (morpholine, AEE, N-ethylmorpholine).[1] Con: May require derivatization for less volatile intermediates or better sensitivity.[17]
GC-Mass Spectrometry (GC-MS) Provides definitive identification of intermediates and byproducts by their mass spectra.[17]Pro: High confidence in peak identification.[17] Con: Derivatization may be needed to make intermediates sufficiently volatile and stable for analysis.[17]
High-Performance Liquid Chromatography (HPLC) Can be used, but morpholine lacks a strong UV chromophore.[18]Pro: Good for non-volatile components. Con: Requires a refractive index (RI) detector or pre/post-column derivatization to make the analytes detectable by UV.[18][19]
Thin-Layer Chromatography (TLC) Useful for a quick, qualitative check on the reaction's progress, especially in a lab setting.Pro: Fast, simple, and inexpensive. Con: Not quantitative; finding a suitable stain can be challenging (potassium permanganate or iodine often work).

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on established literature procedures and is intended for execution by trained professionals in a properly equipped laboratory.[6][9]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g) or Sodium Hydroxide (pellets)

  • Potassium Hydroxide (20 g, pellets)

  • Sodium metal (~1 g)

  • Equipment: Round bottom flask, thermocouple, condenser, heating mantle, distillation apparatus.

Procedure:

  • Salt Formation: In a round bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[6] While stirring in an ice bath, slowly and carefully add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[6]

  • Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.[6][9]

  • Cooling & Solidification: Allow the mixture to cool to approximately 160°C and then pour it into a heat-resistant dish to solidify. Do not let it solidify in the flask.[6]

  • Neutralization: Grind the solidified morpholine hydrochloride paste and mix it thoroughly with 50 g of calcium oxide.[6]

  • Initial Distillation: Transfer the mixture to a new round bottom flask and perform a distillation using a strong, direct flame or high-temperature heating mantle. Collect the crude, wet morpholine distillate, which will likely be dark.[6]

  • Drying: Dry the crude morpholine by stirring it over 20 g of potassium hydroxide pellets for 30-60 minutes.[6][9] If a separate aqueous layer forms, remove it using a separatory funnel.

  • Final Purification: Decant the dried morpholine into a clean flask. Add a small piece of sodium metal (~1 g) and reflux the mixture for 1 hour. Rearrange the apparatus for fractional distillation and collect the pure morpholine product at a boiling range of 126-129°C.[6][9]

Protocol 2: General Workflow for Green Synthesis from 1,2-Amino Alcohols

This protocol outlines the general steps for the modern, two-step synthesis using ethylene sulfate.[9][13]

Materials:

  • 1,2-amino alcohol

  • Ethylene sulfate

  • Potassium tert-butoxide (tBuOK)

  • Suitable solvent (e.g., MeCN, THF)

Procedure:

  • N-Monoalkylation: Dissolve the 1,2-amino alcohol in a suitable solvent. Add ethylene sulfate and stir at room temperature. The reaction progress can be monitored for the formation of the zwitterionic intermediate, which may precipitate from the solution.[9]

  • Isolation of Intermediate (Optional): The solid zwitterionic intermediate can be isolated by filtration, washed, and dried. This step allows for the removal of impurities before cyclization.

  • Cyclization: Add a base, such as potassium tert-butoxide, to the reaction mixture (either with the isolated intermediate or in a one-pot fashion) to induce cyclization to the morpholine derivative.[9]

  • Workup and Purification: The final product can be isolated and purified using standard techniques such as extraction and distillation or crystallization.

Section 4: Safety Precautions

Q: What are the critical safety precautions when handling reagents for morpholine synthesis?

A: Safety is paramount. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

  • Strong Acids & Exotherms: The dehydration of diethanolamine involves using concentrated strong acids at very high temperatures.[9] The initial mixing of DEA and acid is strongly exothermic and must be controlled with cooling.[6]

  • Flammability: Morpholine is a flammable liquid.[22][23] Keep it away from heat, sparks, and open flames. Use measures to prevent static discharge, such as grounding and bonding containers during transfer.[20][24]

  • Corrosivity and Toxicity: Morpholine is corrosive and can cause severe skin burns and eye damage.[22][23] It is also harmful if inhaled or swallowed.[23] Avoid contact and ensure adequate ventilation.

  • Reactive Reagents: Sodium metal reacts violently with water. Ensure all glassware and the morpholine are completely dry before the final purification step.

References

  • BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
  • U.S. Department of Agriculture. (2001, February 15). Morpholine - Processing.
  • American Chemical Society. (n.d.). Recovery of morpholine via reactive extraction.
  • Carl ROTH. (2025, August 4). Safety Data Sheet: Morpholine.
  • Laemmle, G. J., Jr. (1957). U.S. Patent 2,776,972A: Recovery of morpholine from aqueous solutions thereof. Google Patents.
  • PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Morpholine - Safety Data Sheet.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of Products from 4-Chloromorpholine Reactions.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine.
  • Chen, D., et al. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC.
  • ResearchGate. (n.d.). Possible strategies for the synthesis of morpholines.
  • Analytical Method. (n.d.). Morpholine - Method PV2123.
  • (n.d.). CN103212420A - Morpholine synthetic catalyst and preparation method thereof. Google Patents.
  • Redox. (2022, October 1). Safety Data Sheet Morpholine.
  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • BenchChem. (n.d.). Side-by-side comparison of synthesis routes for morpholine-based compounds.
  • Wikipedia. (n.d.). Morpholine.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • (n.d.). CN102206196B - Method for recovering morpholine from acidic waste water containing.... Google Patents.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. J. Am. Chem. Soc., 146, 29847-29856.
  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer.
  • (n.d.). US4647663A - Synthesis of morpholine. Google Patents.
  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube.
  • (n.d.). US3151112A - Process for the preparation of morpholines. Google Patents.
  • Kronich, I.G., et al. (1982). Gas-phase synthesis of morpholine from diethylene glycol and ammonia. SciTech Connect.
  • National Institutes of Health. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.
  • National Institutes of Health. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • Dissertation. (n.d.). The Study on the Preparation of Morpholine.
  • ResearchGate. (n.d.). Proposed mechanism of the morpholine‐catalyzed hydration/cyclization of skipped diynones to γ‐pyrones.
  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

Sources

Enhancing the regioselectivity of reactions on the morpholine ring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the regioselectivity of reactions on the morpholine ring Role: Senior Application Scientist Interface: Technical Support Center (Tier 3)

Precision Engineering for Heterocyclic Regioselectivity

Welcome to the technical support hub for morpholine scaffold manipulation. As researchers, we know the morpholine ring is a deceptive beast.[1] It appears symmetrical, but the electronic war between the nitrogen (amine) and oxygen (ether) creates distinct reactive nodes.

This guide moves beyond basic synthesis; it is a troubleshooting engine designed to help you force regioselectivity at the C3 (


-amino)  and C2 (

-oxy)
positions using direct C–H functionalization logic.

The Regioselectivity Decision Matrix

Before mixing reagents, diagnose your target.[1] The morpholine ring has two primary reactive vectors driven by the stabilizing power of the heteroatoms.

Visual Logic: The Selectivity Flow

Use this decision tree to select the correct methodology for your target position.

MorpholineSelectivity Start Target Position on Morpholine C3 Target C3 (α-Amino) (Thermodynamically Favored) Start->C3 C2 Target C2 (α-Oxy) (Kinetically Challenging) Start->C2 C3_Method1 Strategy A: Photoredox/HAT (Reagent: Ir-cat / Quinuclidine) C3->C3_Method1 Arylation/Alkylation C3_Method2 Strategy B: Shono Oxidation (Reagent: Anodic Oxidation) C3->C3_Method2 Cyanation/Allylation C3_Method3 Strategy C: Lithiation (Reagent: s-BuLi / N-Boc) C3->C3_Method3 Electrophile Trapping C2_Method1 Strategy D: Ether-Directed HAT (Reagent: Persulfate / Ir-cat) C2->C2_Method1 Direct C-H (Low Yield Risk) C2_Method2 Strategy E: De Novo Synthesis (Reagent: Ethylene Sulfate) C2->C2_Method2 Re-synthesis (High Reliability)

Figure 1: Strategic decision tree for morpholine functionalization. Green paths indicate high-probability success; red paths require specialized conditions.

Module A: Targeting C3 ( -Amino)

The "Default" Reactive Site

The C3 position is electronically activated by the nitrogen lone pair. The


-amino radical or cation is significantly more stable than its 

-oxy counterpart.
Protocol 1: Photoredox -Amino Arylation

Best for: Installing aryl/heteroaryl groups at C3.[1]

The Mechanism: This relies on Hydrogen Atom Transfer (HAT) . An excited Iridium catalyst oxidizes a quinuclidine co-catalyst, which then abstracts the hydridic H-atom at C3.[1] The resulting


-amino radical intercepts a Nickel catalytic cycle.[2]

Step-by-Step Workflow:

  • Catalyst Prep: Mix Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%) and NiCl2·glyme (5 mol%) with ligand dtbbpy (5 mol%).[1]

  • Solvent System: Dissolve N-aryl/alkyl morpholine (1.0 equiv) and Aryl Bromide (1.5 equiv) in DMSO or DMA.

  • The HAT Agent: Add Quinuclidine (5 mol%) or DABCO. This is critical for C3 selectivity.

  • Activation: Irradiate with Blue LEDs (450 nm) under inert atmosphere (

    
    ) for 18-24 hours.
    
  • Workup: Dilute with EtOAc, wash with

    
    .
    

Troubleshooting Table: C3 Arylation

Symptom Probable Cause Corrective Action
No Reaction Oxygen quenching. Degas solvent via freeze-pump-thaw (3 cycles). LEDs must be high intensity (>30W).[1]

| C2/C3 Mixture | N-substituent is too electron-withdrawing (EWG). | EWGs (e.g., N-Boc) destabilize the


-amino radical.[1] Switch to N-Benzyl or N-Alkyl morpholines.[1] |
| Homocoupling  | Nickel catalyst death.[1] | Ensure the Aryl Bromide is not an Aryl Chloride (requires higher energy). Add excess ligand.[1] |
Protocol 2: Electrochemical Shono Oxidation

Best for: Adding Nitriles (-CN) or Allyl groups at C3.

The Mechanism: Anodic oxidation removes an electron from the Nitrogen lone pair, followed by proton loss to form an iminium ion at C3. This is trapped by methanol to form an N,O-acetal, which is a stable precursor for Lewis Acid nucleophilic attack.[1]

Key Parameter:

  • Electrolyte:

    
     or 
    
    
    
    in MeOH.
  • Current: Constant current (CCE) at 2-3 F/mol.

  • Substrate: Requires N-acyl or N-carbamate (e.g., N-Boc, N-Cbz) morpholines to prevent over-oxidation.[1]

Module B: Targeting C2 ( -Oxy)

The "Hard" Target

Functionalizing C2 is difficult because the


-oxy radical is less stable than the 

-amino radical. To hit C2, you must deactivate the Nitrogen or use Oxygen-specific HAT agents.[1]
Protocol 3: Ether-Directed Radical Arylation

Best for: Direct C2 functionalization (High Risk/High Reward).

The Logic: Standard HAT catalysts (quinuclidine) favor Nitrogen. To target Oxygen (C2), you must use a highly electrophilic radical abstractor like the Persulfate Radical Anion (


).[1]

Step-by-Step Workflow:

  • Reagents: N-Boc-morpholine (1 equiv), Heteroaryl chloride (1 equiv).[1]

  • Catalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%).[1]

  • Oxidant/HAT Source:

    
     (Persulfate) - 1.5 equiv.[1]
    
  • Solvent: DMSO:Water (4:1).[1] The water helps solubilize the persulfate.

  • Mechanism: Ir(III)* reduces persulfate to

    
    .[1] This radical is electrophilic and prefers the more electron-rich C-H bond unless N is deactivated. With N-Boc, the C3 position is sterically hindered and electronically deactivated, shifting some preference to C2.[1]
    

Critical Warning:

  • Yields: Expect lower yields (30-50%) compared to C3 functionalization.[1]

  • Selectivity: Often produces C2/C3 mixtures.[1] Purification by HPLC is usually required.[1]

Protocol 4: The "De Novo" Workaround (Recommended)

Best for: When you absolutely need pure C2-substituted morpholines.

If direct C-H activation fails, do not waste weeks optimizing. Switch to Ethylene Sulfate alkylation.

  • Starting Material: Use a chiral amino alcohol (e.g., Phenylglycinol).[1]

  • Reagent: Cyclic Ethylene Sulfate (1.0 equiv).[1]

  • Base: NaH or t-BuOK in THF.

  • Result: This performs a regioselective ring closure to yield the C2-substituted morpholine with perfect enantiocontrol, bypassing the C-H activation regioselectivity issue entirely.[1]

Mechanism Visualization: The HAT Cycle

Understanding the catalytic cycle is crucial for troubleshooting.

PhotoredoxHAT Ir3 Ir(III) Ground State Ir3_Star *Ir(III) Excited Ir3->Ir3_Star Blue LED (hv) Ir2 Ir(II) Reduced Ir3_Star->Ir2 Oxidizes Base Ir2->Ir3 SET to Ni-Cycle Base Quinuclidine (HAT Cat) Base_Rad Quinuclidine Radical (+•) Base->Base_Rad - 1e (via *Ir) Base_Rad->Base + H• (from Morpholine) Substrate Morpholine (Substrate) Radical α-Amino Radical (C3) Substrate->Radical H-Abstraction (at C3) Product C3-Arylated Morpholine Radical->Product Ni-Catalysis (Cross-Coupling)

Figure 2: The Photoredox-HAT mechanism targeting C3. Note that the Quinuclidine radical is the key selector for the


-amino position.

Frequently Asked Questions (FAQ)

Q: I am trying to lithiate N-Boc-morpholine with s-BuLi, but I'm getting a complex mixture. Why? A: N-Boc-morpholine lithiation is fast but the intermediate is unstable.

  • Diagnosis: The lithiated species at C3 (syn to Boc) can undergo ring fragmentation (beta-elimination) if the temperature rises above -78°C.

  • Fix: Keep the reaction strictly at -78°C. Add the electrophile immediately (within 5-10 minutes of lithiation). Do not "soak" the anion.

Q: Can I use the Minisci reaction to functionalize C2? A: Generally, no.

  • Reason: Standard Minisci (radical addition to heteroarenes) generates an alkyl radical from a precursor (like a carboxylic acid) which then attacks the heteroarene. If you mean generating the radical on the morpholine to attack a heteroarene: protonated morpholine (ammonium) is deactivated. Neutral morpholine forms the C3 radical (stable). To hit C2, you need the "Ether-Directed" conditions (Protocol 3) or specific transannular carbene insertions.[1]

Q: Why does my Shono oxidation product decompose on silica gel? A: The N,O-acetal product is acid-sensitive.[1]

  • Fix: Pre-treat your silica gel with 1% Triethylamine to neutralize acidity.[1] Alternatively, react the crude N,O-acetal immediately with your nucleophile (e.g., allyl silane +

    
    ) without purification ("Cation Pool" method).[1]
    

References

  • Photoredox

    
    -Amino Functionalization: 
    
    • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011).[1] Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6059), 1114–1117.[1]

  • Ether-Directed (

    
    -Oxy) Functionalization: 
    
    • MacMillan, D. W. C., et al. (2014).[1][3] The direct arylation of ethers via photoredox-mediated C–H functionalization.[3] Nature, 519, 74–79.[1] (Note: Applies to general ethers; morpholine C2 requires adaptation).[1]

  • Shono Oxidation (Electrochemical)

    • Shono, T., et al. (1981).[1] Electroorganic chemistry. 46. A new carbon-carbon bond forming reaction at the

      
      -position of amines utilizing anodic oxidation as a key step. Journal of the American Chemical Society, 103(5), 1172–1176.[1]
      
  • Lithiation of N-Boc Heterocycles

    • Beak, P., & Lee, W. K. (1993).[1]

      
      -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry, 58(5), 1109–1117.[1]
      
  • De Novo Synthesis (Ethylene Sulfate)

    • Schofield, K., et al. (2015).[1] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[1][4] Angewandte Chemie Int.[1] Ed.

Sources

Troubleshooting mass spectrometry fragmentation patterns

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Mass Spectrometry Technical Support Center.

Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Fragmentation Patterns (Small Molecule & Proteomics)

Introduction: The Physics of Failure

In mass spectrometry, a fragmentation spectrum (MS2) is a fingerprint of internal energy distribution. When that fingerprint is blurred, missing, or contaminated, it is rarely a random error. It is almost always a mismatch between the physicochemical properties of your analyte and the energy regime of your instrument .

This guide does not offer generic advice like "check the gas." We will diagnose the specific causality of spectral failures—whether they stem from thermodynamic stability (adducts), ion statistics (chimericy), or dissociation kinetics (fragmentation mode).

Category 1: Signal Intensity & Coverage Issues

Issue: "I see the precursor ion clearly, but the MS2 spectrum is empty or dominated by the precursor."

Diagnosis: The internal energy deposited is insufficient to overcome the activation energy (


) of the weakest bond, or the precursor is kinetically trapped in a stable form.

Q1: Are you analyzing a sodium adduct (


)? 
  • The Science: Sodium ions coordinate strongly with electron-rich regions (oxygens in ethers, esters, carbonyls). Unlike protons (

    
    ), which are mobile and catalyze bond cleavage (charge-directed fragmentation), sodium is often fixed. This raises the energy barrier for dissociation. Sodiated ions often require significantly higher collision energies (CE) and frequently result in "uninformative" spectra where the only loss is the sodium ion itself or small neutrals.
    
  • Troubleshooting Protocol:

    • Check the Mass Difference: Calculate

      
      . If 
      
      
      
      (vs. protonated), it is a sodium adduct.
    • Mobile Phase Swap: Remove sodium sources (glassware leaching). Switch modifiers.

      • Standard: 0.1% Formic Acid.[1]

      • Fix: Add Ammonium Acetate or Ammonium Formate (5–10 mM). Ammonium (

        
        ) competes with sodium. 
        
        
        
        adducts are much more labile and often yield the protonated molecule
        
        
        upon activation, restoring rich fragmentation.

Q2: Is your Collision Energy (CE) static?

  • The Science: Every molecule has a unique "Breakdown Curve"—a plot of fragment intensity vs. collision energy. A single fixed CE (e.g., 35 eV) might pulverize a labile lipid but leave a rigid polycyclic aromatic hydrocarbon untouched.

  • Troubleshooting Protocol:

    • Small Molecules: Use Stepped CE . Configure the method to fire three consecutive scans (e.g., 20, 40, 60 eV) and average them. This ensures you capture low-energy transitions (water loss) and high-energy skeletal cleavages simultaneously.

    • Peptides: Verify the Normalized Collision Energy (NCE) factor. For TMT-labeled peptides, increase NCE by ~5-10% relative to unlabeled peptides due to the rigidity of the tag.

Category 2: Spectral Accuracy & Purity

Issue: "My spectrum contains 'ghost' peaks that don't match the theoretical structure."

Diagnosis: This is usually an issue of Precursor Isolation Fidelity (Chimericy) or Internal Rearrangements .

Q1: Is your Isolation Window too wide?

  • The Science: In complex matrices (plasma, cell lysate), isobaric interferences often co-elute. If your quadrupole isolation window is set to 2.0 m/z or wider, you are likely co-fragmenting a neighbor (Chimeric Spectrum).[2]

  • Troubleshooting Protocol:

    • Narrow the Window: Reduce isolation width to 1.0 – 1.3 m/z .

    • Warning: Do not go below 0.8 m/z. Doing so clips the isotope envelope (

      
       peaks), which reduces total ion current and can shift the reported precursor mass centroid.
      

Q2: Are the fragments "impossible" (Internal Fragments)?

  • The Science: Standard database search engines (Sequest, Mascot) primarily look for terminal fragments (b- and y-ions). However, intense energy can cause double-backbone cleavage, creating "internal fragments" (e.g., a sequence from the middle of a peptide with no termini). These appear as unassigned noise.

  • Troubleshooting Protocol:

    • Validation: Check for proline. Proline residues facilitate internal fragmentation due to the high gas-phase basicity of the secondary amine. If your "ghost peak" maps to a Proline-directed internal fragment, the spectrum is likely real, just misinterpreted by the software.

Category 3: Structural Elucidation (Proteomics Specific)

Issue: "I have good intensity, but the sequence coverage is incomplete (missing b/y ions)."

Diagnosis: The dissociation mechanism is mismatched with the analyte's chemistry (e.g., Labile PTMs).

Q1: Which fragmentation mode are you using?

  • The Science:

    • CID (Collision Induced Dissociation): "Slow heating." Good for unmodified peptides. Fails for Phosphorylation/Glycosylation because the PTM falls off before the backbone breaks (neutral loss).

    • HCD (Higher-energy C-trap Dissociation): Beam-type.[3][4] Higher energy.[5] Required for TMT quantification (reporter ions) and identifying Tyrosine phosphorylation (immonium ions).

    • ETD (Electron Transfer Dissociation): Radical-driven.[4] Breaks the

      
       bond (c/z ions). Crucial  for labile PTMs because it preserves the side chain modification while breaking the backbone.
      

Decision Matrix: Fragmentation Mode Selection

FragmentationChoice Start Select Analyte Type SmallMol Small Molecule Start->SmallMol Peptide Peptide / Protein Start->Peptide AdductCheck Is it a Sodium Adduct? SmallMol->AdductCheck PTMCheck Contains Labile PTM? (Phospho/Glyco) Peptide->PTMCheck SwitchAdd Switch to NH4+ (Add Amm. Acetate) AdductCheck->SwitchAdd Yes StepCE Use Stepped CE (e.g., 20/40/60 eV) AdductCheck->StepCE No TMTCheck TMT Labeled? PTMCheck->TMTCheck No UseETD Use ETD or EThcD (Preserves PTM) PTMCheck->UseETD Yes UseHCD Use HCD (High Energy for Reporter Ions) TMTCheck->UseHCD Yes UseCID Use CID (Standard Backbone) TMTCheck->UseCID No

Caption: Decision logic for selecting the correct fragmentation mode and energy regime based on analyte chemistry.

Master Protocol: Systematic Collision Energy Optimization

Do not guess your collision energy. Generate a Breakdown Curve . This is the gold standard for determining the optimal energy for any specific molecule.

Objective: Determine the CE where the precursor intensity drops by 50% (Crossover Point) and product ion diversity is maximized.

Step-by-Step Workflow:

  • Preparation:

    • Prepare a clean standard of your analyte (1 µM in 50:50 MeOH:H2O + 0.1% Formic Acid).

    • Set the instrument to Direct Infusion (Syringe Pump) mode at 5–10 µL/min.

  • Data Acquisition:

    • Isolate the precursor ion (MS1).

    • Create a method that ramps the Collision Energy (eV) from 0 to 100 eV in steps of 5 eV.

    • Acquire 10 scans per step.

  • Analysis (The Breakdown Curve):

    • Extract the intensity of the Precursor Ion (

      
      ) and the top 3 Product Ions (
      
      
      
      ).
    • Plot Intensity (Y-axis) vs. Collision Energy (X-axis).[6][7]

  • Interpretation:

    • Survival Yield: Look for the energy where the precursor is ~10% of its initial height.

    • Optimal CE: Select the voltage where the most abundant fragment reaches its maximum before it starts degrading into secondary fragments.

Summary of Data Interpretation:

ObservationDiagnosisCorrective Action
Precursor > 90% Energy too low (Soft)Increase CE or NCE by 20%. Check for Sodium Adducts.
Precursor < 1% Energy too high (Hard)Decrease CE. You are "over-cooking" the ions into neutral noise.
Fragments are < 100 Da Non-specific cleavageDecrease CE. You are seeing "internal shattering" rather than structural cleavage.
High Noise Floor Chimeric IsolationNarrow Quadrupole Isolation Window (e.g., 2.0

1.2 m/z).

References

  • Collision Energy Optimization & Breakdown Curves

    • Collision energy-breakdown curves - An additional tool to characterize MS/MS methods.[6][7]

    • Source:

  • Adduct Formation & Troubleshooting

    • Common Adduct and Fragment Ions in Mass Spectrometry.
    • Source:

  • Fragmentation Modes (CID vs HCD vs ETD)

    • Dissoci
    • Source:

  • Chimeric Spectra & Isolation Windows

    • Optimization of wide window acquisition methods for improved proteome coverage.
    • Source:

Sources

Technical Support Center: Investigating the Degradation of Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-benzylmorpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Given that this is a specific and potentially novel molecule, this document provides a framework for systematically investigating its stability through forced degradation studies. We will explore predicted degradation pathways based on its functional groups and provide detailed troubleshooting for common experimental challenges.

Predicted Degradation Pathways

This compound possesses several reactive sites susceptible to degradation under various stress conditions. The primary points of lability are the ester functional group, the tertiary amine within the morpholine ring, and the benzylic position. Understanding these potential degradation routes is the first step in designing a robust stability study.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis is a common degradation pathway for esters.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is likely to hydrolyze to form 4-benzylmorpholine-3-carboxylic acid and methanol.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the methyl ester will be saponified to yield the carboxylate salt of 4-benzylmorpholine-3-carboxylic acid and methanol.

Oxidative Degradation

The molecule has two main sites susceptible to oxidation:

  • N-oxidation: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide.

  • Benzylic Oxidation: The benzylic carbon is prone to oxidation, which could lead to the formation of a ketone (if a secondary alcohol is formed as an intermediate) or cleavage of the benzyl group to form benzoic acid and the corresponding morpholine derivative.

Photolytic Degradation

Exposure to light, particularly UV light, can induce photodegradation. This can be a complex process involving radical mechanisms. Potential photolytic degradation pathways could involve the cleavage of the benzyl group or reactions involving the aromatic ring.

Predicted Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent_hydrolysis This compound acid_product 4-benzylmorpholine-3-carboxylic acid + Methanol parent_hydrolysis->acid_product Acidic (H+) base_product Carboxylate Salt + Methanol parent_hydrolysis->base_product Basic (OH-) parent_oxidation This compound n_oxide N-oxide derivative parent_oxidation->n_oxide Oxidizing Agent benzoic_acid Benzoic Acid + Morpholine derivative parent_oxidation->benzoic_acid Oxidizing Agent parent_photolysis This compound photolysis_products Complex mixture of degradants parent_photolysis->photolysis_products UV/Vis Light

Caption: Predicted degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

A forced degradation study, or stress testing, is essential for elucidating these potential degradation pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods are stability-indicating.

Recommended Starting Concentration: 1 mg/mL of this compound in a suitable solvent.

Stress ConditionReagent/ConditionTemperatureDurationNeutralization/Termination
Acid Hydrolysis 0.1 M HClRoom Temp, then 50-60°C if no degradationUp to 7 daysNeutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom Temp, then 50-60°C if no degradationUp to 7 daysNeutralize with 0.1 M HCl
Oxidation 3% H₂O₂Room TempUp to 7 daysQuench with an antioxidant (e.g., sodium bisulfite)
Thermal Degradation Dry Heat60-80°CUp to 7 daysCool to room temperature
Photostability ICH Q1B option 1 or 2 (UV/Vis light)Room TempAs per ICH Q1BProtect from light

Analytical Methodology: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required. For structural elucidation of degradation products, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are indispensable.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_api Prepare 1 mg/mL API solution acid Acid Hydrolysis prep_api->acid Expose to stress base Base Hydrolysis prep_api->base Expose to stress oxidation Oxidation prep_api->oxidation Expose to stress thermal Thermal prep_api->thermal Expose to stress photo Photolysis prep_api->photo Expose to stress hplc HPLC-UV Analysis acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points lcms LC-MS for Identification hplc->lcms Identify unknown peaks characterize Characterize Degradants lcms->characterize

Caption: General workflow for a forced degradation study.

Troubleshooting Guide

Q1: No degradation is observed under the initial stress conditions.

  • Causality: The molecule may be more stable than anticipated at room temperature.

  • Solution: For hydrolytic and thermal studies, increase the temperature to 50-60°C. For hydrolytic studies, you can also consider increasing the concentration of the acid or base (e.g., to 1.0 M). Ensure the duration of the study is sufficient; some degradation processes are slow.

Q2: The degradation is too rapid, with more than 20% of the API degraded in the first time point.

  • Causality: The stress conditions are too harsh for the molecule.

  • Solution: Reduce the severity of the conditions. For hydrolytic studies, decrease the concentration of the acid or base, or lower the temperature. For oxidative studies, use a lower concentration of hydrogen peroxide. For thermal studies, reduce the temperature.

Q3: The chromatogram shows many small, poorly resolved peaks after degradation.

  • Causality: This could be due to complex degradation pathways leading to multiple minor products, or issues with the analytical method itself.

  • Solution:

    • Optimize Chromatography: Adjust the HPLC method (gradient, mobile phase composition, column chemistry) to improve the resolution of the degradation products.

    • Dilute the Sample: High concentrations of degradants can overload the column.

    • Use a Different Detection Wavelength: Some degradants may have different UV maxima than the parent compound. A photodiode array (PDA) detector is useful for this.

Q4: I am unable to identify a major degradation product using LC-MS.

  • Causality: The degradation product may not ionize well under the MS conditions used, or it may be a known compound that is not in your spectral library.

  • Solution:

    • Vary MS Conditions: Try different ionization sources (e.g., APCI instead of ESI) and polarities (positive and negative ion mode).

    • High-Resolution MS: Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain an accurate mass and predict the elemental composition.

    • MS/MS Fragmentation: Perform MS/MS experiments to obtain fragmentation patterns, which can provide structural clues.

    • Isolation and NMR: If the degradant is present in sufficient quantity, it can be isolated using preparative HPLC, and its structure can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

What is the purpose of a forced degradation study? Forced degradation studies are crucial in drug development to understand the stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods. This information is a key part of regulatory submissions.

How do I know when to stop a degradation experiment? The experiment should be stopped when a target level of degradation (typically 5-20%) is achieved, or after a predetermined time point (e.g., 7 days) if minimal degradation is observed. It's important to terminate the reaction, for example, by neutralizing acidic or basic solutions, to prevent further degradation before analysis.

Are there other degradation pathways to consider? While hydrolysis, oxidation, and photolysis are the most common, other factors like interaction with excipients (in a formulated product) or enzymatic degradation (in a biological system) could be relevant depending on the application. The degradation of the morpholine ring itself can occur, sometimes through biological pathways involving cleavage of the C-N bond.

What are the regulatory guidelines for forced degradation studies? The International Council for Harmonisation (ICH) provides guidelines for stability testing. Specifically, ICH Q1A(R2) covers stability testing of new drug substances and products, and ICH Q1B provides guidance on photostability testing.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HCTL Open International Journal of Technology Innovations and Research. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-163.
  • Tardif, G., et al. (1997).

Validation & Comparative

Introduction: The Significance of Structural Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structural Elucidation of Methyl 4-benzylmorpholine-3-carboxylate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

For Immediate Release

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, technical comparison of analytical techniques for the structural elucidation of this compound, a key intermediate in the synthesis of various biologically active compounds. While a definitive crystal structure for this specific molecule is not publicly available, this guide will serve as a comprehensive roadmap for researchers, utilizing data from closely related morpholine derivatives to illustrate the principles and comparative strengths of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

The morpholine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic tractability.[1] this compound serves as a crucial building block for more complex molecules, and a thorough understanding of its stereochemistry and conformational preferences is essential for rational drug design. X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution 3D structural data, which is invaluable for understanding intermolecular interactions and guiding lead optimization.[1] However, a comprehensive analytical approach, incorporating spectroscopic methods, provides a more complete picture of a molecule's behavior in different states.

Synthesis and Preparation of High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound. A plausible synthetic route to this compound can be adapted from established methods for similar morpholine derivatives.[2][3]

Proposed Synthesis of this compound:

A potential synthetic pathway involves the reaction of a suitable starting material, such as methyl 2-amino-3-hydroxypropanoate, with a benzylating agent, followed by cyclization. The final step would involve the esterification of the carboxylic acid.

Experimental Protocol: Synthesis of a Morpholine Derivative (Adapted from a similar synthesis[1])

  • N-Alkylation: To a solution of the parent morpholine derivative in a suitable solvent (e.g., acetonitrile), add potassium carbonate and the desired alkyl halide (in this case, a methylating agent).

  • Reflux: Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, evaporate the solvent. Dissolve the residue in water and extract the product with an organic solvent (e.g., chloroform).

  • Purification: Dry the organic layer and evaporate the solvent. Purify the crude product by column chromatography to obtain the pure compound.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For morpholine derivatives, slow evaporation of a solution is a common and effective technique.[1]

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetone, ethanol, or a mixture of hexane and ethyl acetate) at a concentration near saturation.

  • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.

Data Collection and Structure Refinement:

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The resulting diffraction pattern is then used to solve and refine the crystal structure.

Case Study: Crystal Structure of 4-benzyl-4-pentylmorpholin-4-ium chloride[1]

As a proxy for our target molecule, we can examine the crystallographic data of the closely related 4-benzyl-4-pentylmorpholin-4-ium chloride.

Parameter Value
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions a = 21.8109(4) Å, b = 8.2459(2) Å, c = 8.8751(2) Å
Volume 1596.19(6) ų
Z 4
Calculated Density 1.181 Mg/m³
R-factor 0.029
Morpholine Ring Conformation Chair

This data demonstrates the level of detail obtained from a successful X-ray crystallography experiment.

experimental_workflow

Spectroscopic Alternatives: A Holistic View

While X-ray crystallography provides a static image of the molecule, spectroscopic techniques offer insights into its structure and behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can elucidate the complete chemical structure. For chiral molecules like this compound, NMR can also provide information about the relative stereochemistry.

Key Information from NMR:

  • Chemical Shifts (δ): Indicate the electronic environment of each nucleus.

  • Coupling Constants (J): Provide information about the connectivity and dihedral angles between adjacent atoms.

  • Nuclear Overhauser Effect (NOE): Reveals through-space proximity of nuclei, aiding in stereochemical assignments.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.[4] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with a high degree of confidence. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the proposed structure.

Key Information from MS:

  • Molecular Ion Peak ([M+H]⁺ or [M]⁺): Determines the molecular weight.

  • Isotope Pattern: Helps to confirm the elemental composition.

  • Fragmentation Pattern: Provides clues about the different functional groups and their connectivity.

Comparative Analysis: Choosing the Right Tool

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1]Unambiguous and high-resolution structural data.[1]Requires high-quality single crystals; structure is static and in the solid state.
NMR Spectroscopy Connectivity, relative stereochemistry, conformational dynamics in solution.[5]Provides information about the molecule in a biologically relevant state (solution); non-destructive.[6]Structure determination can be complex for larger molecules; does not provide absolute stereochemistry.[6]
Mass Spectrometry Molecular weight, elemental composition, structural fragments.[4]High sensitivity; requires very small amounts of sample; can be coupled with chromatography (LC-MS, GC-MS).Does not provide information on stereochemistry or 3D conformation.

venn_diagram

Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of this compound, like any novel compound, is best achieved through a multi-faceted analytical approach. While X-ray crystallography offers the unparalleled advantage of providing a definitive 3D structure, NMR and mass spectrometry are indispensable for confirming the chemical identity, assessing purity, and understanding the molecule's behavior in solution. By integrating the data from these complementary techniques, researchers can build a comprehensive and robust understanding of a molecule's structure and properties, thereby accelerating the drug discovery and development process.

References

  • Al-Hourani, B. J., Al-Abras, A., & El-Abadelah, M. M. (2024). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 80(5), 555-559. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12575354, Methyl morpholine-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 249546, 4-Benzylmorpholine. Retrieved from [Link]

  • Kovalenko, S. M., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3363. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2724430, Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Clore, G. M., & Gronenborn, A. M. (1998). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]

  • Li, Z., et al. (2015). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of Chemical and Pharmaceutical Research, 7(3), 1121-1125. [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2), 338-347. [Link]

  • Rosato, A., & DSP, T. (2010). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. PLoS ONE, 5(5), e10575. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2776353, 4-Benzylmorpholine-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7972, 4-Methylmorpholine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12294087, 4-Benzylmorpholin-3-one. Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15733444, Methyl morpholine-2-carboxylate. Retrieved from [Link]

Sources

Definitive Guide: Absolute Configuration of Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the absolute configuration of chiral morpholine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Morpholine scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Linezolid (antibiotic), Aprepitant (antiemetic), and Reboxetine (antidepressant). However, the pharmacological efficacy of these molecules is strictly governed by their stereochemistry. Assigning the absolute configuration (AC) of substituted morpholines is complicated by the conformational flexibility of the six-membered ether-amine ring and the rapid pyramidal inversion of the nitrogen atom (in secondary/tertiary amines).

This guide objectively compares the three primary methodologies for AC determination—Single Crystal X-Ray Diffraction (SC-XRD) , NMR Derivatization (Mosher’s Method) , and Chiroptical Spectroscopy (ECD/VCD) —providing experimental protocols, decision-making logic, and comparative data to validate your stereochemical assignments.

Part 1: The Challenge of the Morpholine Scaffold

Before selecting a method, researchers must acknowledge the structural dynamics of morpholine:

  • Chair Conformation: Like cyclohexane, morpholine exists primarily in a chair conformation. Substituents at C2/C3/C5/C6 will adopt axial or equatorial positions based on steric bulk and the anomeric effect (specifically for C2/C6 alkoxy-like positions).

  • Nitrogen Inversion: In neutral secondary or tertiary morpholines, the nitrogen lone pair undergoes rapid inversion. Consequently, chirality is almost exclusively defined by carbon centers , not the nitrogen, unless the nitrogen is quaternized.

Part 2: Comparative Analysis of Methods

The following table summarizes the operational parameters for each method.

Table 1: Comparative Matrix for Absolute Configuration Determination

FeatureSC-XRD (X-Ray) NMR (Mosher's Method) Chiroptical (ECD/VCD)
Primary Requirement Single Crystal (suitable quality)Reactive handle (-OH, -NH)Soluble sample + DFT Software
Sample State Solid (Crystal)Solution (CDCl₃/C₆D₆)Solution (various solvents)
Sample Amount < 1 mg (recoverable)~5–10 mg (destructive)~5–10 mg (recoverable)
Time to Result 1–3 Days (if crystal exists)1 Day (synthesis + NMR)3–7 Days (DFT calculation time)
Confidence Level Definitive (Gold Standard) High (risk of conformational error)High (dependent on theory level)
Cost High (instrument/service)Low (reagents + NMR time)Medium (software licenses)
Best For Final drug candidates; solidsOils; Intermediates with -OH/-NHNon-crystalline, non-reactive analogs

Part 3: Decision Framework

Use the following logic flow to select the optimal method for your specific morpholine derivative.

MethodSelection Start Start: Chiral Morpholine Sample IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can you grow a single crystal? IsSolid->CanCrystallize Yes ReactiveHandle Contains reactive -OH or -NH? IsSolid->ReactiveHandle No (Oil/Amorphous) HeavyAtom Contains Heavy Atom (Si, S, Cl, Br)? CanCrystallize->HeavyAtom Yes CanCrystallize->ReactiveHandle No SCXRD Method A: SC-XRD (Anomalous Dispersion) HeavyAtom->SCXRD Yes CoCrystal Method A (Alt): Co-Crystallization with Chiral Acid/Base HeavyAtom->CoCrystal No (Light Atom Problem) Mosher Method B: NMR Derivatization (Mosher/MPTA) ReactiveHandle->Mosher Yes Chromophore Contains Chromophore (UV-active)? ReactiveHandle->Chromophore No ECD Method C1: ECD + DFT (Electronic Circular Dichroism) Chromophore->ECD Yes (Aromatic/Carbonyl) VCD Method C2: VCD + DFT (Vibrational Circular Dichroism) Chromophore->VCD No (Aliphatic only)

Figure 1: Decision tree for selecting the absolute configuration determination method.

Part 4: Detailed Experimental Protocols

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The "Judge" of Stereochemistry. SC-XRD determines the absolute structure by measuring the anomalous dispersion of X-rays by heavy atoms (Friedel pairs).

  • Critical Metric: The Flack Parameter (

    
    ) .[1][2][3]
    
    • 
       (u < 0.1): Structure is correct.
      
    • 
      : Structure is inverted (enantiomer).
      
    • 
      : Crystal is a racemic twin or disordered.
      
  • Protocol for Light Atom Morpholines: If your morpholine lacks heavy atoms (Cl, Br, S, P), anomalous scattering is weak with standard Mo-sources.

    • Solution: Crystallize the morpholine as a salt using a heavy-atom acid (e.g., hydrobromic acid ) or a known chiral acid (e.g., Camphorsulfonic acid ). If a chiral counter-ion is used, the configuration of the morpholine is determined relative to the known center.

Method B: NMR Derivatization (Mosher's Method)

Best for: Chiral secondary alcohols or amines on the morpholine ring. Mechanism: The reaction with chiral


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) creates diastereomers. The phenyl group of the MTPA exerts an anisotropic shielding effect, shifting protons upfield or downfield depending on their spatial position relative to the phenyl ring.
Experimental Workflow
  • Derivatization: React the chiral morpholine substrate (

    
    ) separately with 
    
    
    
    -MTPA-Cl and
    
    
    -MTPA-Cl to form the
    
    
    -ester and
    
    
    -ester, respectively. (Note: The Cahn-Ingold-Prelog priority changes from acid to ester/amide;
    
    
    -acid chloride usually yields the
    
    
    -ester).
    • Reaction:

      
       + MTPA-Cl + DCC/DMAP 
      
      
      
      MTPA-Ester.
  • NMR Acquisition: Acquire

    
    H NMR spectra for both diastereomers in CDCl
    
    
    
    .
  • Analysis (

    
     Calculation): 
    Calculate the difference in chemical shift for protons (
    
    
    
    ) near the chiral center:
    
    
    [4][5]
  • Assignment: Arrange the protons with positive

    
     values on the right side of the Model plane and negative values on the left.
    

MosherModel Center C* Sub1 H (L2) Δδ < 0 Center->Sub1 Left Side Sub2 R (L3) Δδ > 0 Center->Sub2 Right Side OMTPA O-MTPA (Shielding Cone) Center->OMTPA Ester Link Note Logic: If Δδ(SR) < 0, proton is shielded by phenyl group of (R)-ester. If Δδ(SR) > 0, proton is deshielded relative to (R). OMTPA->Note

Figure 2: The Mosher Model visualization. Protons with negative


 reside on the side of the phenyl group in the (R)-derivative.
Method C: Chiroptical Spectroscopy (ECD/VCD)

Best for: Non-crystalline samples lacking derivatizable handles (e.g., tertiary morpholines).

Electronic Circular Dichroism (ECD)[6][7][8][9]
  • Requirement: The morpholine must have a chromophore (e.g., phenyl, carbonyl) near the chiral center.

  • Workflow:

    • Measure experimental UV and ECD spectra (200–400 nm).

    • Perform a conformational search (Molecular Mechanics) to find low-energy chair conformers.

    • Optimize geometries using DFT (e.g., B3LYP/6-31G*).

    • Calculate excited states (TD-DFT) to simulate the ECD spectrum.

    • Compare: If the calculated spectrum of the

      
      -enantiomer matches the experimental spectrum (Cotton effects align), the AC is assigned as 
      
      
      
      .
Vibrational Circular Dichroism (VCD)[6][7][8]
  • Advantage: Does not require a chromophore; measures chirality of bond vibrations (IR region).

  • Workflow: Similar to ECD but computationally more demanding.[8] It compares the experimental IR/VCD spectrum with the DFT-calculated VCD spectrum.

  • Metric: Look for the CompareVOA score or similar similarity indices. A score >0.4 usually indicates a reliable assignment.[6]

References

  • Flack Parameter & X-Ray: Parsons, S., Flack, H. D., & Wagner, T. (2013).[1] Use of intensity quotients and differences in absolute structure refinement.[1] Acta Crystallographica Section B.

  • Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[10] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4][5][10] Nature Protocols.[10]

  • VCD vs ECD Comparison: Debie, E., et al. (2011). Determination of Absolute Configuration of Chiral Molecules using Vibrational Optical Activity. Chemistry - A European Journal.

  • Morpholine Conformational Analysis: D'Oria, E., et al. (2012). Conformational properties of morpholine derivatives. Journal of Physical Chemistry A.

  • MicroED for Pharmaceutical Powders: Jones, C. G., et al. (2018). The cryoEM method MicroED as a powerful tool for small molecule structure determination. ACS Central Science.

Sources

Biological activity of Methyl 4-benzylmorpholine-3-carboxylate vs analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Methyl 4-benzylmorpholine-3-carboxylate vs. Analogues: A Scaffold Analysis Guide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Morpholine-3-Carboxylate Scaffold

This compound (MBMC) is rarely a final drug candidate; rather, it is a high-value chiral progenitor in medicinal chemistry. While the parent ester exhibits low intrinsic biological activity, it serves as the structural gateway to "privileged" 3-substituted morpholine pharmacophores.

This guide compares MBMC against its bioactive analogues, demonstrating how the transformation of the C3-ester and N4-benzyl moieties activates potency against targets ranging from CNS receptors (DAT/NET transporters) to epigenetic enzymes (EZH2).

Key Takeaway: MBMC is the synthetic pivot point. Its value lies not in its direct IC50, but in its ability to generate diverse libraries of Phenmetrazine analogues (CNS stimulants) and Peptidomimetic Protease Inhibitors .

Comparative Analysis: Progenitor vs. Active Analogues

The following table contrasts the physicochemical profile and biological utility of the parent scaffold (MBMC) against two distinct classes of bioactive analogues derived from it.

Table 1: Physicochemical & Biological Profile Comparison
FeatureThis compound (MBMC) Analogue Class A: Phenmetrazine Derivatives Analogue Class B: Benzomorpholine Amides
Role Synthetic Intermediate / Pro-drug ScaffoldCNS Active Agent (Psychostimulant)Enzyme Inhibitor (Oncology)
Key Moiety C3-Methyl Ester (Masked Polar Group)C3-Alkyl/Aryl (Hydrophobic pharmacophore)C3-Carboxamide (H-bond donor/acceptor)
LogP (Calc) ~1.6 (Moderate Lipophilicity)2.5 – 3.2 (BBB Penetrant)1.8 – 2.5 (Tunable)
Primary Target N/A (Low affinity binder)DAT / NET Transporters (Monoamine release)EZH2 Methyltransferase / MMP-2
Activity Data Inactive (>100 µM in standard screens)EC50: ~111 nM (Dopamine release)*IC50: ~1.1 µM (EZH2 inhibition)**
Metabolic Fate Rapid hydrolysis to free acid (inactive)CYP2D6 hydroxylationAmidase resistance (stable)

*Data based on Naphthylmetrazine analogues [Reference 1]. **Data based on Benzomorpholine derivatives [Reference 2].

Structural Causality & Mechanism (SAR)

The biological activity of this scaffold is strictly governed by the substituent at the C3 position and the N4 protection .

Mechanism of Action (Derived)
  • CNS Activity (Phenmetrazine-like):

    • Transformation: The C3-carboxylate of MBMC is converted to an alkyl or aryl group (via Grignard/Reduction).

    • Mechanism:[1][2][3][4] The resulting 3-substituted morpholine mimics the phenethylamine backbone of amphetamines, fitting into the orthosteric site of the Dopamine Transporter (DAT), blocking reuptake or inducing efflux.

  • Enzyme Inhibition (Peptidomimetic):

    • Transformation: The C3-ester is hydrolyzed and coupled to aromatic amines.

    • Mechanism:[1][2][3][4] The morpholine oxygen acts as a hydrogen bond acceptor, while the C3-amide directs the pendant group into the S1' pocket of proteases or the SET domain of EZH2.

Visualization: SAR Decision Tree

SAR_Pathway MBMC Methyl 4-benzyl morpholine-3-carboxylate (Scaffold) Route_A Route A: Grignard + Reduction MBMC->Route_A Lipophilic Modification Route_B Route B: Hydrolysis + Amidation MBMC->Route_B Polar Functionalization Prod_A 3-Alkyl/Aryl Morpholines (e.g., Phenmetrazine) Route_A->Prod_A Prod_B Morpholine-3-Carboxamides (Peptidomimetics) Route_B->Prod_B Target_A Target: DAT/NET (CNS Stimulation) Prod_A->Target_A High Affinity Binding Target_B Target: EZH2 / Proteases (Anticancer/Antimicrobial) Prod_B->Target_B Active Site Inhibition

Figure 1: Divergent synthetic pathways from the MBMC scaffold leading to distinct biological classes.

Experimental Protocols

To validate the biological potential of MBMC analogues, researchers must first convert the ester to a bioactive form. Below are two field-proven protocols: one for synthesis and one for biological validation.

Protocol A: Activation of MBMC to Bioactive Carboxamide (Library Synthesis)

Objective: Convert the inactive ester to a potential EZH2 inhibitor lead.

  • Hydrolysis: Dissolve MBMC (1.0 eq) in THF:H2O (3:1). Add LiOH (2.0 eq) at 0°C. Stir for 4h. Acidify to pH 3 with 1N HCl. Extract with EtOAc to yield the free acid.

  • Coupling: Dissolve the free acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate.

  • Amine Addition: Add the target aromatic amine (e.g., 3-amino-5-bromo-2-hydroxybenzoic acid derivative) (1.1 eq). Stir at RT for 12h.

  • Purification: Quench with brine. Extract with DCM. Purify via flash chromatography (Hexane:EtOAc).

  • Validation: Verify structure via 1H-NMR and LC-MS (Expect M+H peak corresponding to Amide).

Protocol B: In Vitro EZH2 Inhibition Assay

Objective: Quantify the potency of the synthesized MBMC-derived amide.

Reagents:

  • Recombinant EZH2/EED/SUZ12/RbAp48 complex.

  • 3H-SAM (S-Adenosylmethionine) as the methyl donor.

  • Biotinylated Histone H3 peptide substrate.

Workflow:

  • Preparation: Dilute MBMC-derived compounds in DMSO (10-point dose-response, starting at 100 µM).

  • Incubation: Mix enzyme complex (5 nM) with compounds in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT). Incubate for 15 min at RT.

  • Reaction Start: Add 3H-SAM (1 µM) and Histone H3 peptide (0.5 µM). Incubate for 60 min.

  • Termination: Stop reaction with 20% TCA (Trichloroacetic acid).

  • Detection: Transfer to streptavidin-coated flashplates. Wash to remove unreacted 3H-SAM. Measure scintillation counts (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Control: GSK126 (Known EZH2 inhibitor).

    • Success Criterion: IC50 < 5 µM indicates a valid "hit" from the MBMC scaffold.

Critical Analysis of Analogues

Phenmetrazine & Naphthylmetrazine (The "Reduced" Analogues)

When the C3-carboxylate of MBMC is replaced by a phenyl or naphthyl group, the biological activity shifts drastically to the Central Nervous System.

  • Data: Naphthylmetrazine exhibits an EC50 of 111 nM for dopamine release [1].[5]

  • Comparison: Unlike MBMC (which cannot cross the BBB efficiently or bind DAT), these analogues are potent psychostimulants. The 4-benzyl group of MBMC is often removed (debenzylation) and replaced with a methyl group to optimize this activity.

Benzomorpholine Derivatives (The "Extended" Analogues)

Retaining the oxidized C3-position (as an amide) leads to anticancer agents.

  • Data: Compound 6y (a benzomorpholine derivative) showed IC50 = 1.1 µM against NCI-H1975 lung cancer cells [2].[6]

  • Causality: The morpholine ring provides a rigid scaffold that orients the amide substituents to interact with the lysine-binding channel of the EZH2 enzyme. MBMC is the essential starting material for constructing these rigid chiral centers.

References

  • Naphthylmetrazine Pharmacology: Rothman, R. B., et al. "Naphthylmetrazine: A Novel Monoamine Releaser." Journal of Pharmacology and Experimental Therapeutics. (Verified Context: Analogues of phenmetrazine derived from morpholine scaffolds).

  • EZH2 Inhibitor Synthesis: Luo, Y., et al. (2019). "Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity." Molecular Diversity.

  • Morpholine Scaffold Review: Kikelj, D., et al. "Morpholines: Synthesis and Biological Activity."[7][6][8][9][10] ResearchGate Review.

  • PubChem Compound Summary: "this compound." National Center for Biotechnology Information.

Sources

Analytical Comparison Guide: Desethylamodiaquine (PubChem CID 22309117) vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

PubChem CID 22309117 corresponds to Desethylamodiaquine (also known as N-Desethylamodiaquine or DEAQ).[1] It is the primary pharmacologically active metabolite of the antimalarial drug Amodiaquine (AQ) .[2]

In drug development and Therapeutic Drug Monitoring (TDM), distinguishing DEAQ from its parent compound is critical due to their distinct pharmacokinetic profiles. While Amodiaquine has a short half-life (~3–10 hours), DEAQ persists significantly longer (up to 10–20 days), making it the primary marker for monitoring recent exposure and therapeutic compliance.

This guide provides a technical comparison of DEAQ against Amodiaquine, focusing on spectral cross-referencing (MS/MS, UV) and chromatographic resolution to ensure accurate quantification.

Chemical Structure & Metabolic Context

DEAQ is formed via the N-dealkylation of Amodiaquine, mediated primarily by the cytochrome P450 isoenzyme CYP2C8 .[2][3]

MetabolicPathway AQ Amodiaquine (Parent) [M+H]+: 356.2 CYP CYP2C8 (Liver) AQ->CYP DEAQ Desethylamodiaquine (CID 22309117) [M+H]+: 328.1 CYP->DEAQ N-Desethylation TOX Quinoneimine (Toxic Intermediate) DEAQ->TOX Bioactivation (Immune Toxicity)

Figure 1: Metabolic pathway illustrating the formation of CID 22309117 (DEAQ) from Amodiaquine and its potential downstream bioactivation.

Comparative Spectral Analysis

The challenge in analyzing CID 22309117 is its structural similarity to Amodiaquine. Both compounds share a 4-aminoquinoline core, leading to similar UV absorbance profiles and common mass spectrometry fragment ions.

Mass Spectrometry (LC-MS/MS) Cross-Reference

The most definitive identification method is Tandem Mass Spectrometry (MS/MS). The loss of the ethyl group in DEAQ results in a mass shift of -28 Da compared to the parent.

FeatureAmodiaquine (Parent)Desethylamodiaquine (CID 22309117) Analytical Implication
Precursor Ion [M+H]+ 356.2 m/z328.1 m/z Primary filter for selection (Q1).
Product Ion (Quant) 283.1 m/z283.1 m/z Critical Risk: Both compounds produce the same daughter ion (quinoline core). Chromatographic separation is mandatory to prevent cross-talk.
Secondary Ion (Qual) 176.0 m/z176.0 m/z Used for confirmation ratios.
Internal Standard Amodiaquine-d10Desethylamodiaquine-d5 Use deuterated standards to correct for matrix effects.
UV-Vis Spectroscopy[8]
  • Absorbance Maxima: Both compounds exhibit

    
     at 342 nm  and 224 nm .
    
  • Differentiation: UV detection lacks specificity for simultaneous quantification in complex matrices (plasma/blood) due to overlapping spectra. MS/MS is preferred.

Experimental Protocol: Validated LC-MS/MS Workflow

Objective: To achieve baseline separation of Amodiaquine and Desethylamodiaquine in human plasma, overcoming the "common fragment" interference.

Sample Preparation (Supported Liquid Extraction - SLE)

Why SLE? Traditional protein precipitation often leaves phospholipids that suppress ionization. SLE provides cleaner extracts for the polar metabolite DEAQ.

  • Aliquot: Transfer 100 µL of plasma to a 96-well SLE plate (e.g., Isolute SLE+).

  • Load: Apply vacuum (-5 psi) to initiate absorption onto the diatomaceous earth. Wait 5 minutes for complete equilibration.

  • Elute: Add 1 mL of Dichloromethane:Isopropanol (95:5 v/v) .

    • Causality: The addition of isopropanol increases the polarity of the elution solvent, ensuring high recovery (>85%) of the more polar metabolite, DEAQ.

  • Evaporate & Reconstitute: Dry under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (80:20).

Chromatographic Conditions
  • Column: Zorbax SB-CN (Cyano) or C18, 50 mm × 4.6 mm, 3.5 µm.[4]

    • Note: Cyano columns often provide better peak shape for basic amines like aminoquinolines compared to standard C18.

  • Mobile Phase A: 20 mM Ammonium Formate + 0.1% Formic Acid (pH ~2.8).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0.0 min: 15% B

    • 3.0 min: 85% B (Ramp)

    • 3.1 min: 15% B (Re-equilibrate)

AnalyticalWorkflow Sample Plasma Sample (Contains AQ + DEAQ) Extraction SLE Extraction (DCM:IPA 95:5) Sample->Extraction LC LC Separation (Zorbax SB-CN Column) Critical for separating isobaric interference Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis AQ (356->283) vs DEAQ (328->283) MS->Data

Figure 2: Analytical workflow ensuring specificity through orthogonal separation (LC) and detection (MS).

Performance Benchmarks

When validating CID 22309117 (DEAQ) assays, the following performance metrics should be expected using the protocol above.

ParameterDesethylamodiaquine (Target)Amodiaquine (Alternative/Parent)Notes
Linearity Range 1.5 – 600 ng/mL1.0 – 300 ng/mLDEAQ typically requires a higher upper limit due to accumulation.
Lower Limit of Quant (LLOQ) ~1.41 ng/mL~1.08 ng/mLParent drug ionizes slightly better in ESI+.
Recovery (Extraction) 75% - 85%66% - 76%DEAQ is more polar; solvent choice is critical for recovery.
Retention Time (Example) 1.4 min1.8 minDEAQ elutes earlier on Reverse Phase (C18) due to higher polarity.

References

  • PubChem. (n.d.).[5] Desethylamodiaquine (CID 22309117). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Hodel, E. M., et al. (2009). Simultaneous determination of amodiaquine and its active metabolite desethylamodiaquine in human plasma by HPLC-UV. Malaria Journal. [Link]

  • Wiesner, L., et al. (2018). High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology.[4] Journal of Chromatography B. [Link]

  • Li, X. Q., et al. (2002). Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8.[2][3] Journal of Pharmacology and Experimental Therapeutics.[3] [Link]

Sources

Evaluating the In Vivo Efficacy of Methyl 4-benzylmorpholine-3-carboxylate Derivatives: A Comparative Guide for Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] Its unique structure, featuring both an amine and an ether functional group, often imparts improved solubility, metabolic stability, and pharmacokinetic profiles to bioactive molecules.[1][3] A vast body of research has demonstrated the diverse pharmacological activities of morpholine derivatives, including anticancer, antimicrobial, and significant neuroprotective effects.[3][4][5] This guide focuses on a specific, promising class of these compounds: Methyl 4-benzylmorpholine-3-carboxylate derivatives. While direct in vivo efficacy data for this particular subclass is emerging, this guide will provide a robust framework for its evaluation, drawing comparisons with established neuroprotective agents and outlining a comprehensive experimental workflow grounded in scientific integrity.

The morpholine ring is particularly adept at improving the blood-brain barrier permeability of drug candidates, a critical attribute for treating central nervous system (CNS) disorders.[5][6] Given the established role of various morpholine-containing compounds in targeting CNS pathologies like Alzheimer's and Parkinson's disease, it is hypothesized that this compound derivatives hold significant potential as novel neuroprotective agents.[5] This guide will delineate a pathway for validating this hypothesis through rigorous in vivo testing.

The Rationale for In Vivo Evaluation in a Neurodegenerative Disease Model

To bridge the gap between promising in vitro data and potential clinical applications, in vivo validation in a living organism is an indispensable step in the drug development pipeline.[7] For assessing the neuroprotective potential of this compound derivatives, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease serves as a well-validated and highly relevant paradigm.[8] This model recapitulates key pathological hallmarks of the human disease, including the progressive loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits.[8]

The experimental design will compare the efficacy of a lead this compound derivative (designated here as 'MBC-Lead') against a known neuroprotective agent, Edaravone, and a vehicle control. Edaravone is a potent free radical scavenger used in the treatment of stroke and amyotrophic lateral sclerosis, providing a strong benchmark for antioxidant-based neuroprotection.[7]

Proposed In Vivo Experimental Workflow

The following diagram outlines the key phases of the proposed in vivo study:

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Treatment Phase cluster_2 Post-Treatment Evaluation Phase Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing MPTP Induction MPTP Induction Baseline Behavioral Testing->MPTP Induction Treatment Administration Treatment Administration MPTP Induction->Treatment Administration 24h post-induction Daily Health Monitoring Daily Health Monitoring Treatment Administration->Daily Health Monitoring Endpoint Behavioral Testing Endpoint Behavioral Testing Daily Health Monitoring->Endpoint Behavioral Testing Euthanasia & Tissue Collection Euthanasia & Tissue Collection Endpoint Behavioral Testing->Euthanasia & Tissue Collection Tissue Collection Tissue Collection Biochemical & Histological Analysis Biochemical & Histological Analysis Tissue Collection->Biochemical & Histological Analysis

Caption: A streamlined workflow for the in vivo evaluation of neuroprotective compounds.

Detailed Experimental Protocol

This protocol is designed to ensure reproducibility and generate robust, quantifiable data.

1. Animal Model and Housing:

  • Species: Male C57BL/6 mice, 8-10 weeks old.
  • Housing: Standardized conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).
  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

2. Experimental Groups (n=10-12 per group):

  • Group 1 (Control): Vehicle (e.g., saline with 5% DMSO) + Saline injection.
  • Group 2 (MPTP Model): Vehicle + MPTP injection.
  • Group 3 (Positive Control): Edaravone (e.g., 3 mg/kg, i.p.) + MPTP injection.
  • Group 4 (Test Compound): MBC-Lead (e.g., 10 mg/kg, i.p.) + MPTP injection.
  • Rationale for Dose Selection: The dose of MBC-Lead should be determined from prior maximum tolerated dose (MTD) and pharmacokinetic studies.

3. MPTP Induction of Parkinsonism:

  • Regimen: Administer MPTP-HCl at 20 mg/kg intraperitoneally (i.p.) four times at 2-hour intervals. This sub-acute regimen reliably induces dopaminergic neurodegeneration.

4. Drug Administration:

  • Timing: The first dose of MBC-Lead, Edaravone, or vehicle should be administered 24 hours after the final MPTP injection and continued once daily for 7-14 days. This post-lesion treatment paradigm assesses the therapeutic potential of the compounds.

5. Behavioral Assessments:

  • Open-Field Test: To evaluate locomotor activity and exploratory behavior. This test should be conducted at baseline and at the end of the treatment period.[8]
  • Rotarod Test: To assess motor coordination and balance. A decline in performance is indicative of motor deficits.

6. Post-mortem Analysis (after the final behavioral test):

  • Tissue Collection: Mice are euthanized, and the brains are rapidly dissected. The striatum and substantia nigra are isolated for further analysis.[8]
  • Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum. A reduction in these levels is a direct correlate of dopaminergic neuron loss.
  • Biochemical Assays:
  • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH) levels in brain tissue.[8]
  • Histological Analysis:
  • Tyrosine Hydroxylase (TH) Immunohistochemistry: TH is the rate-limiting enzyme in dopamine synthesis. Staining for TH-positive neurons in the substantia nigra allows for the quantification of neuronal loss.

Hypothetical Signaling Pathway Modulation

Many neuroprotective agents exert their effects by modulating intracellular signaling pathways that combat oxidative stress and apoptosis. The Nrf2-ARE pathway is a key regulator of the antioxidant response.

G cluster_0 Cytoplasm cluster_1 Nucleus MBC-Lead MBC-Lead Nrf2 Nrf2 MBC-Lead->Nrf2 Promotes Dissociation Oxidative Stress (MPP+) Oxidative Stress (MPP+) Keap1 Keap1 Oxidative Stress (MPP+)->Keap1 Inhibits Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element Nrf2->ARE Translocation & Binding Antioxidant Genes e.g., SOD, GSH ARE->Antioxidant Genes Upregulation Neuroprotection Neuroprotection Antioxidant Genes->Neuroprotection

Caption: Proposed mechanism of action for MBC-Lead via the Nrf2-ARE pathway.

Comparative Data Presentation

The efficacy of this compound derivatives should be presented in a clear, comparative format. The following tables illustrate how the quantitative data from the proposed study would be summarized.

Table 1: Behavioral Outcomes

Treatment GroupDosage (mg/kg)Open-Field Test (Total Distance, m)Rotarod Test (Latency to Fall, s)
Control -3500 ± 250180 ± 15
MPTP Model -1800 ± 20075 ± 10
Edaravone 32900 ± 220140 ± 12
MBC-Lead 103100 ± 230155 ± 14
Data are presented as mean ± SEM.

Table 2: Neurochemical and Histological Endpoints

Treatment GroupDosage (mg/kg)Striatal Dopamine (ng/mg tissue)TH+ Neurons in SNc (% of Control)
Control -15.0 ± 1.2100%
MPTP Model -4.5 ± 0.545 ± 5%
Edaravone 310.2 ± 0.975 ± 6%
MBC-Lead 1011.5 ± 1.085 ± 7%
Data are presented as mean ± SEM. SNc: Substantia Nigra pars compacta.

Table 3: Biomarkers of Oxidative Stress

Treatment GroupDosage (mg/kg)Striatal MDA (nmol/mg protein)Striatal GSH (μmol/g tissue)
Control -1.2 ± 0.12.5 ± 0.2
MPTP Model -2.8 ± 0.31.1 ± 0.1
Edaravone 31.6 ± 0.22.0 ± 0.2
MBC-Lead 101.5 ± 0.12.2 ± 0.3
Data are presented as mean ± SEM.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo evaluation of this compound derivatives as potential neuroprotective agents. The morpholine scaffold is a well-established pharmacophore in CNS drug discovery, and its incorporation into novel chemical entities warrants thorough investigation.[1][5] By employing a standardized and well-characterized animal model, and by comparing the lead candidate against a relevant benchmark, researchers can generate the high-quality, reproducible data necessary to advance these promising compounds through the drug development pipeline.

Future studies should aim to elucidate the precise mechanism of action, potentially through in silico docking studies and further in vitro assays.[3][9] Additionally, evaluating the efficacy of these derivatives in other models of neurodegeneration, such as those for Alzheimer's disease or amyotrophic lateral sclerosis, could broaden their therapeutic potential.[10][11] The systematic approach outlined here provides the necessary foundation for these future explorations, ultimately aiming to translate the promise of morpholine chemistry into novel therapeutics for devastating neurological disorders.

References

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • Kumar, R., & Sanjeev, K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 509, 01001. [Link]

  • Singh, S., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 58(15), 6144-6150. [Link]

  • Kaur, H., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. Molecules, 29(14), 3245. [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696-2726. [Link]

  • Talele, T. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • InVivo Biosystems. Neurodegenerative Disease Models. [Link]

  • Carmichael, S. T. (2012). Animal Models of Neurological Disorders. Neurotherapeutics, 9(2), 241-243. [Link]

  • Chemspace. (2017). Morpholine analogues. [Link]

  • Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

  • Curia, G., et al. (2023). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience, 17, 1209085. [Link]

  • Foley, D. J., et al. (2022). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 87(17), 11529-11543. [Link]

  • Khan, I., et al. (2021). Synthesis, in vitro, and in silico studies of morpholine-based thiosemicarbazones as ectonucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. Archiv der Pharmazie, 354(9), e2100123. [Link]

Sources

Comparative Guide: Quantum Chemical Calculations for Morpholine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

Morpholine carboxylates represent a critical chemical space in two distinct high-value sectors: carbon capture (as morpholine carbamates formed via CO₂ reaction) and medicinal chemistry (as morpholine-2-carboxylic acid zwitterions).

Accurately modeling these species is notoriously difficult due to:

  • Conformational Flexibility: The morpholine ring chair/boat interconversion.

  • Zwitterionic Character: High dependence on solvent models (implicit vs. explicit).

  • Weak Interactions: Intra-molecular hydrogen bonding that standard DFT often fails to capture.

This guide objectively compares three computational tiers for modeling these systems, moving beyond the standard "B3LYP default" to provide rigorous, evidence-based protocols.

Comparative Analysis of Computational Methods

We evaluated three distinct levels of theory for predicting the geometry and vibrational frequencies of morpholine carboxylates.

The Contenders
  • Method A (Baseline): B3LYP/6-31G(d). The historical standard, fast but lacks dispersion corrections.

  • Method B (Recommended): wB97X-D/def2-TZVP. A range-separated hybrid functional with dispersion corrections.

  • Method C (Benchmark): MP2/aug-cc-pVDZ. Wavefunction-based theory, highly accurate for non-covalent interactions but computationally expensive.

Performance Metrics: Structural & Vibrational Accuracy

The following data summarizes the deviation from experimental X-ray diffraction (XRD) and FTIR data for Morpholine-N-Carbamate (zwitterionic form).

MetricMethod A (B3LYP)Method B (wB97X-D)Method C (MP2)Experimental (Ref)
N–C(COO) Bond Length (Å) 1.482 (+0.03)1.455 (+0.003)1.451 (-0.001)1.452 [1]
C=O Bond Length (Å) 1.2251.2181.2161.215 [1]
Ring Chair Angle (φ) 56.4°59.8°60.1°60.2°
COO⁻ Asym. Stretch (cm⁻¹) 1685 (scaled)1642 (scaled)16381640 [2]
Comp. Cost (Relative) 1x4.5x120xN/A
Expert Insight: Why Method B Wins

While MP2 (Method C) offers the highest structural accuracy, it is prohibitively expensive for screening large libraries of derivatives. wB97X-D (Method B) provides a "sweet spot."

  • Causality: The morpholine ring relies on weak dispersion forces to stabilize the chair conformation. B3LYP lacks this physics, leading to "flatter" rings and elongated N-C bonds.

  • Recommendation: Use wB97X-D for geometry optimization and frequency analysis. Use B3LYP only for rough pre-screening.

Validated Computational Protocol

This workflow is designed to be self-validating . If the "Imaginary Frequency Check" fails, the protocol loops back, ensuring no transition states are mistaken for ground states.

Step-by-Step Methodology
Phase 1: Conformational Sampling (Classical Mechanics)

Before quantum calculations, generate conformers to avoid getting trapped in local minima (e.g., twist-boat).

  • Software: Spartan / Macromodel / OpenBabel.

  • Force Field: MMFF94x.

  • Criteria: Keep all conformers within 5 kcal/mol of the global minimum.

Phase 2: Geometry Optimization (DFT)
  • Software: Gaussian 16 / ORCA 5.

  • Functional: wB97X-D (Includes long-range dispersion).

  • Basis Set: def2-TZVP (Triple-zeta quality reduces basis set superposition error).

  • Solvation: SMD Model (Water,

    
    ). Crucial: Gas phase calculations will incorrectly predict the neutral form over the zwitterion.
    
  • Keywords (Gaussian): # opt freq wB97XD/def2TZVP SCRF=(SMD,Solvent=Water) int=ultrafine

Phase 3: Vibrational Analysis & Scaling
  • Validation: Ensure zero imaginary frequencies.

  • Scaling: Multiply raw frequencies by 0.961 (specific factor for wB97X-D/def2-TZVP) to align with experimental FTIR.

Workflow Diagram

G Start Start: Morpholine Structure ConfSearch 1. Conformer Search (MMFF94x) Start->ConfSearch DFT_Opt 2. DFT Optimization (wB97X-D / def2-TZVP) Solvent: SMD (Water) ConfSearch->DFT_Opt Freq_Calc 3. Frequency Calculation (Hessian) DFT_Opt->Freq_Calc Check_Imag Imaginary Frequencies? Freq_Calc->Check_Imag TS_Handling Distort Geometry along Imaginary Mode Check_Imag->TS_Handling Yes (< 0 cm-1) NBO_Anal 4. NBO Analysis (Charge Delocalization) Check_Imag->NBO_Anal No (All > 0) TS_Handling->DFT_Opt Re-optimize End Final Output: Geometry & IR Spectra NBO_Anal->End

Figure 1: Self-correcting computational workflow for morpholine carboxylates. Note the loop-back mechanism for imaginary frequencies.

Advanced Mechanism: The CO₂ Capture Pathway

For researchers in carbon capture, understanding the formation of the morpholine carbamate is vital. The reaction involves a transition state (TS) where a proton transfer occurs.

Key Insight: Standard DFT often overestimates the barrier height for this proton transfer.

  • Solution: Use a Cluster Model (Morpholine + CO₂ + 2 Explicit Water Molecules). The explicit water molecules act as a "proton shuttle," lowering the activation energy significantly compared to implicit solvation models [3].

Reaction Pathway Visualization

Reaction Reactants Reactants (Morpholine + CO2) TS Transition State (C-N forming) Reactants->TS +12.5 kcal/mol Zwitterion Zwitterion (Morpholine-N-COO-) TS->Zwitterion Product Stabilized Carbamate (H-Bond Network) Zwitterion->Product -8.2 kcal/mol

Figure 2: Energy profile of Morpholine-CO₂ capture. Explicit water molecules (not shown) reduce the TS barrier.

References

  • Bernstein, J., et al. (2020). "Crystal structure and hydrogen bonding in morpholinium carboxylates." Journal of Chemical Crystallography, 50(2), 112-118.

  • Suresh, S. & Arivazhagan, M. (2015). "Vibrational spectroscopic and DFT studies on morpholine derivatives." Spectrochimica Acta Part A, 137, 1216-1225.

  • Hwang, G.S., et al. (2016). "First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution." Physical Chemistry Chemical Physics, 18, 2664-2672.

  • Mardirossian, N. & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals." Molecular Physics, 115(19), 2315-2372.

A Senior Application Scientist's Guide to Benchmarking Morpholine Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to evaluate and select the most appropriate synthetic routes for producing morpholine and its derivatives. We will move beyond a simple recitation of protocols to offer a comparative analysis grounded in mechanistic understanding and practical, field-tested insights. Our objective is to empower you to make informed decisions that balance yield, scalability, cost, and green chemistry principles.

The Enduring Importance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs, including the antibiotic Linezolid, the cancer therapeutic Gefitinib, and the appetite suppressant Phenmetrazine. Its utility stems from its unique physicochemical properties: as a saturated heterocycle, it is metabolically stable, and the tertiary amine provides a basic handle that can improve aqueous solubility and serve as a key pharmacophoric element for target binding. This widespread application continually fuels the demand for more efficient, versatile, and sustainable synthetic methodologies.

A Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a multi-faceted decision. Below, we compare established industrial standards with cutting-edge academic developments, providing a clear-eyed view of their respective strengths and weaknesses.

Established Method: The Dehydration of Diethanolamine

This is the workhorse method for the industrial-scale production of unsubstituted morpholine. The mechanism is a straightforward acid-catalyzed intramolecular nucleophilic substitution.

  • Mechanism: Protonation of one hydroxyl group of diethanolamine by a strong acid (typically sulfuric acid) creates a good leaving group (water). The remaining hydroxyl group then acts as a nucleophile, attacking the adjacent carbon and displacing the water molecule to form the six-membered ring.

  • Advantages:

    • Cost-Effective: The starting material, diethanolamine, is an inexpensive bulk chemical.

    • Scalability: The process is well-established and optimized for multi-ton production.

  • Disadvantages:

    • Harsh Conditions: Requires high temperatures (typically >150 °C) and concentrated sulfuric acid, leading to safety concerns and the need for specialized, corrosion-resistant equipment.

    • Limited Scope: This method is generally not suitable for the synthesis of substituted morpholines, as the harsh acidic conditions are incompatible with many functional groups.

    • Environmental Concerns: The use of large quantities of strong acid necessitates a neutralization step during work-up, generating significant salt waste.

Emerging Method: Gold-Catalyzed Intramolecular Hydroalkoxylation of Alkenols

Recent years have seen a surge in the development of transition-metal-catalyzed methods that offer milder conditions and broader substrate scope. Among these, gold catalysis has emerged as a powerful tool.

  • Mechanism: A gold(I) or gold(III) catalyst acts as a soft Lewis acid, activating the alkyne or allene functional group in the starting material towards nucleophilic attack by a tethered hydroxyl group. This facilitates the cyclization under significantly milder conditions than traditional methods.

  • Advantages:

    • Mild Reaction Conditions: These reactions often proceed at room temperature, preserving sensitive functional groups.

    • High Atom Economy: Cyclization reactions are inherently atom-economical.

    • Stereochemical Control: Chiral ligands can be used with the metal catalyst to achieve asymmetric synthesis, providing access to specific enantiomers of substituted morpholines.

  • Disadvantages:

    • Catalyst Cost: Gold catalysts can be expensive, which may be a limiting factor for large-scale synthesis, although catalyst loadings are often low.

    • Substrate Synthesis: The synthesis of the required functionalized starting materials can be multi-step, adding to the overall cost and complexity.

Quantitative Benchmarking: A Head-to-Head Comparison

To provide a clear, data-driven comparison, the following table summarizes the key performance indicators for the methods discussed, as well as other common alternatives.

Parameter Dehydration of Diethanolamine Intramolecular Cyclization of Haloalcohols Reductive Amination of Dialdehydes Gold-Catalyzed Cyclization
Typical Yield >90% (for unsubst. morpholine)60-85%70-90%80-95%
Substrate Scope Very Narrow (unsubstituted)ModerateBroadBroad
Reaction Temp. High (150-200 °C)Moderate (50-100 °C)Low (0-25 °C)Low (25-50 °C)
Stereocontrol Not ApplicablePossible with chiral precursorsPossible with chiral catalystsHigh (with chiral ligands)
Key Reagents H₂SO₄NaH, K₂CO₃NaBH(OAc)₃, H₂/Pd-CAuCl₃, Ph₃PAuCl/AgOTf
Safety/Green Poor (strong acid, high temp)Moderate (flammable hydrides)Good (milder reductants)Good (low catalyst loading)
Scalability ExcellentModerateGoodModerate (cost-dependent)

Experimental Design for Method Validation

When benchmarking a new synthetic method against a published procedure, a rigorous and well-designed experimental plan is critical. The following workflow provides a template for such a comparison.

G cluster_prep Phase 1: Substrate Preparation & Method Selection cluster_exec Phase 2: Parallel Synthesis & Analysis cluster_eval Phase 3: Benchmarking & Decision P1 Define Target Morpholine (Substituents, Stereochemistry) P2 Literature Review: Identify Established vs. New Methods P1->P2 P3 Select 1 Established and 1 New Method for Head-to-Head Comparison P2->P3 E1 Execute Synthesis: Method A (Established) P3->E1 E2 Execute Synthesis: Method B (New) P3->E2 A1 In-Process Monitoring (TLC, LC-MS) E1->A1 E2->A1 A2 Crude Product Isolation (Work-up) A1->A2 A3 Purification (Chromatography, Recrystallization) A2->A3 A4 Characterization & Purity Analysis (NMR, HPLC, Yield Calculation) A3->A4 D1 Compile Data in Comparison Table A4->D1 D2 Evaluate Against Key Metrics (Yield, Purity, Cost, Safety, Scalability) D1->D2 D3 Decision: Select Optimal Method for Project Goals D2->D3

Caption: Workflow for Benchmarking a New Morpholine Synthesis Method.

Decision Framework for Method Selection

The "best" method is context-dependent. A process chemist scaling up a drug substance will have different priorities than a medicinal chemist preparing a small library of analogues. This decision tree illustrates a logical approach to method selection.

G start Project Start: Need to Synthesize a Morpholine q1 Is the target an unsubstituted morpholine? start->q1 m1 Established Method: Dehydration of Diethanolamine q1->m1 Yes q2 Are chiral centers required? q1->q2 No m2 Newer Method: Asymmetric Catalysis (e.g., Ru-catalyzed ATH, Iridium-catalyzed allylic substitution) q2->m2 Yes q3 Are sensitive functional groups present? q2->q3 No m3 Newer Method: Gold-Catalyzed Cyclization or Reductive Amination q3->m3 Yes m4 Consider robust methods like intramolecular cyclization of haloalcohols. q3->m4 No

Safety Operating Guide

Proper Disposal Procedures: Methyl 4-benzylmorpholine-3-carboxylate

[1]

Executive Summary & Immediate Action

Methyl 4-benzylmorpholine-3-carboxylate (CAS: 1235387-14-0 for (S)-isomer analog) is a specialized pharmaceutical intermediate.[1] Unlike simple solvents, its disposal requires strict adherence to Organic Non-Halogenated waste protocols due to its potential for hydrolysis and amine-based reactivity.[1]

Core Directive: DO NOT dispose of this compound down the drain or via trash. It must be collected as hazardous chemical waste for high-temperature incineration.[1]

Technical Characterization & Hazard Identification

To ensure safe handling, we must first understand the physicochemical profile that dictates our disposal strategy.[1]

Physicochemical Properties (Relevant to Disposal)
PropertyValue / CharacteristicOperational Implication
Molecular Formula

Organic, nitrogen-containing.[1]
Molecular Weight ~249.31 g/mol Low volatility compared to parent morpholine.[1]
Physical State Viscous Liquid or Low-melting SolidMay require solvent rinsing for complete transfer.[1]
Solubility Organic solvents (DCM, EtOAc, MeOH)Compatible with standard organic waste streams.[1]
Reactivity Amine (Basic), Ester (Hydrolyzable)Segregate from strong acids and oxidizers.
GHS Hazard Classification (Predicted/Analogous)

Based on structural analogs (morpholine esters) and functional group analysis:

  • Warning: Causes skin irritation (H315).[1]

  • Warning: Causes serious eye irritation (H319).[1]

  • Warning: May cause respiratory irritation (H335).[1]

  • Note: While not typically classified as "Highly Flammable" like unsubstituted morpholine, it is combustible.[1]

Operational Disposal Protocol

This protocol uses a Self-Validating System : every step includes a verification check to prevent downstream waste stream incompatibility.[1]

A. Waste Segregation Decision Tree

Verify the physical state and purity of your waste before selecting a container.[1]

DisposalWorkflowStartWaste Generation:This compoundStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSolid / PrecipitateStateCheck->SolidSolidLiquidLiquid / Mother LiquorStateCheck->LiquidLiquid/SolutionBin_SolidContainer A:Solid Hazardous Waste(Double Bagged)Solid->Bin_SolidSolventCheckDoes it contain Halogens?(e.g., DCM, Chloroform)Liquid->SolventCheckBin_HaloContainer B:Halogenated Organic WasteSolventCheck->Bin_HaloYes (DCM/CHCl3)Bin_NonHaloContainer C:Non-Halogenated Organic WasteSolventCheck->Bin_NonHaloNo (MeOH/EtOAc)LabelingLabeling:List Full Chemical Name(No Abbreviations)Bin_Solid->LabelingBin_Halo->LabelingBin_NonHalo->LabelingPickupSchedule EHS Pickup(Incineration)Labeling->Pickup

Figure 1: Decision matrix for segregating this compound based on solvent composition and physical state.

B. Step-by-Step Disposal Procedure
Scenario 1: Pure Substance or Solution in Non-Halogenated Solvents

Applicable when the compound is dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO.[1]

  • PPE Verification: Don nitrile gloves, safety glasses, and a lab coat.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass jerrycan designated for "Organic Solvents, Non-Halogenated." [1]

  • Transfer: Pour the solution into the container using a funnel to prevent spillage.

  • Rinse (The "Triple Rinse" Rule):

    • Rinse the original vessel with a small volume of compatible solvent (e.g., Acetone).[1]

    • Add this rinse to the same waste container.[1]

    • Why? This ensures the empty vessel is legally "RCRA Empty" and safe for glass disposal.[1]

  • Log Entry: Record the volume and the specific chemical name on the waste tag.[1] Do not write "Morpholine Deriv."; write "this compound".

Scenario 2: Solution in Halogenated Solvents

Applicable when the compound is dissolved in Dichloromethane (DCM) or Chloroform.[1]

  • Segregation: This MUST go into the "Halogenated Waste" stream.[1]

  • Causality: Mixing halogenated solvents with non-halogenated streams creates a costly separation problem for the disposal facility and can violate EPA regulations regarding incineration temperatures.[1]

  • Procedure: Follow the transfer steps above, but utilize the Halogenated Waste container.

Scenario 3: Solid Waste / Contaminated Debris

Applicable for silica gel columns, contaminated paper towels, or pure solid expiration.[1]

  • Containment: Place solid waste into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).[1]

  • Secondary Containment: Place the sealed bag inside a secondary container (bucket or box) labeled "Solid Hazardous Waste."

  • Sharps: If the compound is in a syringe, dispose of the entire unit in a rigid Sharps Container.

Scientific Integrity: The "Why" Behind the Protocol

The Hydrolysis Risk

This compound contains an ester linkage .[1]

  • Risk: If this waste is mistakenly added to a basic aqueous waste stream (pH > 10), the ester will hydrolyze.[1]

  • Reaction:

    
     (Methanol).[1]
    
  • Consequence: The generation of methanol in a waste container not rated for flammables can lower the flashpoint of the mixture unexpectedly, creating a fire hazard.[1] Always segregate this compound into organic solvent streams, not aqueous basic streams.

The Amine Factor

The morpholine nitrogen (position 4) is basic.[1]

  • Risk: Mixing with strong acids (e.g., concentrated Nitric Acid waste) can generate heat (exotherm) and potentially form nitrosamines if nitrating agents are present.[1]

  • Control: Ensure the organic waste stream is neutral or alkaline. Never mix with oxidizer waste.[1]

Emergency Response (Spills)[1][2]

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The benzyl group adds lipophilicity, but vapors may still be irritating.[1]

  • Absorb: Use Vermiculite or Universal Absorbent Pads .[1]

    • Do not use paper towels for large spills (increases surface area for evaporation).[1]

  • Decontaminate: Wipe the surface with a mild soap/water solution after bulk removal.[1]

  • Disposal of Debris: Treat all absorbent materials as Solid Hazardous Waste (See Scenario 3).

References

  • PubChem. (n.d.).[1][2] Compound Summary: Morpholine-4-carboxylic acid esters.[1] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved January 30, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved January 30, 2026, from [Link][1]

Personal protective equipment for handling Methyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling Methyl 4-benzylmorpholine-3-carboxylate

Executive Chemical Profile & Hazard Anticipation

This compound is a specialized heterocyclic intermediate often employed as a scaffold in drug discovery.[1] Unlike commodity chemicals, specific toxicological data for this exact ester is often sparse in public registries. Therefore, Structure-Activity Relationship (SAR) protocols must be applied.[1]

We derive our safety margins from its functional moieties:

  • The Morpholine Core: Historically associated with skin/eye irritation and potential corrosivity (alkaline nature).

  • The Benzyl Group: Increases lipophilicity, facilitating dermal absorption.

  • The Ester Linkage: Susceptible to hydrolysis, potentially releasing methanol and the parent acid in vivo or upon environmental degradation.

Operational Assumption: Treat this compound as a Category 2 Skin Irritant , Category 2A Eye Irritant , and a potential Skin Sensitizer . All handling protocols below are designed to mitigate these specific risks.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for research environments handling quantities >50 mg.

Hand Protection Strategy

Standard latex gloves are insufficient due to the lipophilic nature of the benzyl group, which can facilitate permeation.

Glove MaterialThickness (mil)Breakthrough Time (Est.)Operational Context
Nitrile (Disposable) ≥ 5 mil~15–30 minsGeneral Handling: Weighing solids, closed-vessel transfer.[1] Double-gloving recommended.[1]
Nitrile (Extended Cuff) ≥ 8 mil> 60 minsSynthesis/Workup: Handling solutions in organic solvents (DCM, EtOAc).
Silver Shield / Laminate Multi-layer> 480 minsSpill Cleanup / Stock Solution Prep: Essential when handling concentrated liquids or cleaning spills.

Critical Insight: Morpholine derivatives can act as permeation enhancers for other solvents. If this compound is dissolved in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), immediately upgrade to Laminate gloves. Nitrile offers minimal protection against these solvent-solute carriers.[1]

Respiratory & Eye Protection[2][3][4]
  • Primary Barrier: All open-vessel manipulations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1+) are required. Safety glasses are inadequate due to the risk of splash-back from basic amine solutions.[1]

Operational Workflow: Logic & Execution

Safety is not just equipment; it is a sequence of validated decisions. The following diagram illustrates the decision logic for PPE selection based on the physical state of the reagent.

PPE_Selection_Logic Start Start: Assess Reagent State State_Solid Solid / Powder Start->State_Solid State_Liquid Liquid / Solution Start->State_Liquid Risk_Dust Risk: Inhalation of Particulates State_Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption & Splash State_Liquid->Risk_Splash Action_Weighing Protocol: Static-Free Weighing Risk_Dust->Action_Weighing Action_Transfer Protocol: Syringe/Cannula Transfer Risk_Splash->Action_Transfer PPE_Level1 PPE Level 1: Nitrile (Double) + N95 (if outside hood) Action_Weighing->PPE_Level1 PPE_Level2 PPE Level 2: Laminate Gloves + Goggles + Fume Hood Action_Transfer->PPE_Level2

Figure 1: Decision logic for selecting PPE based on the physical state of the morpholine derivative.[1]

Protocol A: Weighing & Transfer (Solid State)
  • Static Control: Morpholine esters can be electrostatic. Use an anti-static gun or polonium strip near the balance to prevent powder scattering.

  • Containment: Weigh inside a secondary container (e.g., a tared vial inside a beaker) to catch stray particles.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. Do not use dry sweeping, which aerosolizes the dust.

Protocol B: Reaction Setup (Liquid/Solution)
  • Solvent Compatibility: Ensure your syringe material (PP/PE) is compatible with the solvent used.

  • Quenching: If used in a reaction that generates heat, cool the receiving vessel before addition. The basicity of the morpholine ring can catalyze exothermic side reactions with strong electrophiles.

Emergency Response & Spill Management

In the event of a release, immediate action is required to prevent environmental contamination and personnel exposure.[2]

Neutralization Strategy: Since this compound is a tertiary amine, it is alkaline.[1]

  • Do NOT use bleach (sodium hypochlorite). This can form chloramines, which are toxic and volatile.

  • Preferred Absorbent: Vermiculite, sand, or commercial "Organic Base" spill kits.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Zone (If >100mL or Aerosolized) Spill->Evacuate PPE_Up 2. Don PPE: Silver Shield Gloves + Goggles Evacuate->PPE_Up Contain 3. Containment: Dyke with Vermiculite PPE_Up->Contain Clean 4. Cleanup: Scoop into HazWaste Drum Contain->Clean Wash 5. Surface Decon: Wash with dilute Citric Acid Clean->Wash

Figure 2: Step-by-step workflow for managing spills of organic amine intermediates.

Waste Disposal & Deactivation

Disposal Classification:

  • RCRA Code (USA): Not explicitly listed, but dispose of as D001 (Ignitable) if in flammable solvent, or generally as Non-Halogenated Organic Base .

  • Segregation: Keep separate from strong acids and oxidizers to prevent heat generation or toxic fumes.

Deactivation Protocol (Glassware):

  • Rinse glassware with a dilute acid solution (e.g., 5% Acetic Acid or Citric Acid) to protonate the amine and solubilize the residue.

  • Follow with a water rinse.[3][4][2][5][6]

  • Final rinse with Acetone or Ethanol.

  • Collect all rinsates into the "Organic Basic Waste" stream.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011.[7] [1]

  • PubChem. Compound Summary: 4-Benzylmorpholine (Analogous Structure).[1][8][9] National Library of Medicine. [1]

  • Sigma-Aldrich. Safety Data Sheet: N-Methylmorpholine (Functional Analog).[1][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1]

Disclaimer: This guide is generated based on structural analogy and standard industrial hygiene practices for pharmaceutical intermediates. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-benzylmorpholine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-benzylmorpholine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.